Thymopoietin
Description
Properties
CAS No. |
60529-76-2 |
|---|---|
Molecular Formula |
C246H404N66O73 |
Molecular Weight |
5454 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C246H404N66O73/c1-118(2)94-158(216(356)276-145(55-39-44-86-248)206(346)285-157(244(384)385)60-49-91-263-246(259)260)286-201(341)134(31)270-239(379)197(135(32)315)308-226(366)164(100-124(13)14)293-223(363)169(106-141-111-261-117-267-141)295-212(352)152(72-79-179(254)321)280-218(358)161(97-121(7)8)292-222(362)167(104-139-63-67-142(318)68-64-139)294-220(360)162(98-122(9)10)289-214(354)156(77-84-190(336)337)284-236(376)194(129(23)24)305-228(368)168(105-140-65-69-143(319)70-66-140)298-235(375)192(127(19)20)303-185(327)114-266-203(343)144(54-38-43-85-247)273-205(345)149(59-48-90-262-245(257)258)275-210(350)151(71-78-178(253)320)278-209(349)150(73-80-186(328)329)271-184(326)113-265-200(340)132(29)268-232(372)176-61-50-92-311(176)242(382)172(102-126(17)18)300-241(381)199(137(34)317)310-238(378)196(131(27)28)306-229(369)171(108-181(256)323)296-224(364)170(107-180(255)322)287-202(342)133(30)269-234(374)193(128(21)22)304-225(365)163(99-123(11)12)290-213(353)154(75-82-188(332)333)282-230(370)174(115-313)301-208(348)147(57-41-46-88-250)277-217(357)159(95-119(3)4)288-207(347)146(56-40-45-87-249)274-211(351)153(74-81-187(330)331)279-204(344)148(58-42-47-89-251)283-240(380)198(136(33)316)309-227(367)165(101-125(15)16)297-237(377)195(130(25)26)307-231(371)175(116-314)302-233(373)177-62-51-93-312(177)243(383)173(109-191(338)339)299-215(355)155(76-83-189(334)335)281-219(359)160(96-120(5)6)291-221(361)166(103-138-52-36-35-37-53-138)272-183(325)112-264-182(324)110-252/h35-37,52-53,63-70,111,117-137,144-177,192-199,313-319H,38-51,54-62,71-110,112-116,247-252H2,1-34H3,(H2,253,320)(H2,254,321)(H2,255,322)(H2,256,323)(H,261,267)(H,264,324)(H,265,340)(H,266,343)(H,268,372)(H,269,374)(H,270,379)(H,271,326)(H,272,325)(H,273,345)(H,274,351)(H,275,350)(H,276,356)(H,277,357)(H,278,349)(H,279,344)(H,280,358)(H,281,359)(H,282,370)(H,283,380)(H,284,376)(H,285,346)(H,286,341)(H,287,342)(H,288,347)(H,289,354)(H,290,353)(H,291,361)(H,292,362)(H,293,363)(H,294,360)(H,295,352)(H,296,364)(H,297,377)(H,298,375)(H,299,355)(H,300,381)(H,301,348)(H,302,373)(H,303,327)(H,304,365)(H,305,368)(H,306,369)(H,307,371)(H,308,366)(H,309,367)(H,310,378)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,384,385)(H4,257,258,262)(H4,259,260,263)/t132-,133-,134-,135+,136+,137+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,192-,193-,194-,195-,196-,197-,198-,199-/m0/s1 |
InChI Key |
WROMSHBHNXECRN-FYZQOVAASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Thymopoietin Gene (TMPO): A Comprehensive Technical Guide to its Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thymopoietin (TMPO) gene, also known as lamina-associated polypeptide 2 (LAP2), is a critical regulator of nuclear architecture, chromatin organization, and cell cycle control. Through alternative splicing, TMPO gives rise to multiple protein isoforms with distinct localizations and functions, implicating it in a variety of cellular processes and disease states. This technical guide provides an in-depth overview of the TMPO gene's structure, its various transcripts, and the complex regulatory mechanisms that govern its expression. Detailed experimental protocols for studying TMPO and visualizations of key pathways are included to facilitate further research and therapeutic development.
Genomic and Transcriptional Structure of TMPO
The human TMPO gene is located on the long arm of chromosome 12, specifically at band 12q22.[1][2] It is a single-copy gene spanning approximately 35 kilobases (kb) and comprises eight exons.[1][2] Alternative splicing of the primary TMPO transcript results in the production of several distinct mRNA variants, which in turn are translated into different protein isoforms.[1][2][3]
Alternative Splicing and Major Isoforms
The most well-characterized TMPO isoforms are alpha (α), beta (β), and gamma (γ).[1][2] The differential inclusion of exons dictates the protein domains present in each isoform, leading to their distinct subcellular localizations and functions.
-
TMPO Alpha (α): This isoform includes exon 4, which contains a putative nuclear localization signal.[2] Consequently, TMPO α is diffusely localized throughout the nucleoplasm.[1][2]
-
TMPO Beta (β) and Gamma (γ): These isoforms are generated by the inclusion of exon 8, which encodes a hydrophobic putative membrane-spanning domain.[2] This targets TMPO β and γ to the inner nuclear membrane.[1][2] TMPO β is considered the human homolog of the rat lamina-associated polypeptide 2 (LAP2).[1][2]
The alternative splicing of the TMPO gene is a key mechanism for generating functional diversity from a single genetic locus.
Quantitative Data on TMPO Gene and Transcripts
| Feature | Description | Reference |
| Gene Name | This compound | [3] |
| Symbol | TMPO | [3] |
| Aliases | LAP2, LEMD4, TP | [4] |
| Chromosomal Location | 12q22 | [1][2] |
| Gene Size | ~35 kb | [2] |
| Number of Exons | 8 | [1][2] |
| TMPO α Protein Size | 75 kDa | [1] |
| TMPO β Protein Size | 51 kDa | [1] |
| TMPO γ Protein Size | 39 kDa | [1] |
Regulation of TMPO Gene Expression
The expression of the TMPO gene is tightly controlled by a multi-layered regulatory network that includes long non-coding RNAs, transcription factors, and signaling pathways.
Post-Transcriptional Regulation by TMPO-AS1
A key regulator of TMPO is the long non-coding RNA, TMPO Antisense RNA 1 (TMPO-AS1). TMPO-AS1 has been shown to enhance the stability and transcription of TMPO mRNA.[3] This interaction is particularly relevant in cancer biology, where TMPO-AS1 can promote oncogenic transcriptional programs.[3] In esophageal squamous cell carcinoma, TMPO-AS1 forms biomolecular condensates with FUS and p300 to regulate TMPO transcription.[5]
Transcriptional Regulation
The promoter region of the TMPO gene contains binding sites for a variety of transcription factors, suggesting a complex transcriptional control.
Predicted Transcription Factors Binding to the TMPO Promoter:
| Transcription Factor |
| KLF6 |
| SP1 |
| MGA |
| ZBTB26 |
| SIX5 |
| PRDM1 |
| POLR2A |
| HCFC1 |
| CTCF |
| BRCA1 |
| AP-4 |
| GATA-1 |
| HEN1 |
| Pax-5 |
| SRY |
Source: GeneCards[6]
Signaling Pathways Influencing TMPO Expression
Several signaling pathways have been implicated in the regulation of TMPO expression, often through the modulation of its antisense transcript, TMPO-AS1.
-
TGF-β Signaling: In triple-negative breast cancer, TMPO-AS1 expression is associated with alterations in gene signatures related to the transforming growth factor-β (TGF-β) signaling pathway.[7] Knockdown of TMPO-AS1 downregulates the expression of TGF-β receptors (TGFBR1 and TGFBR2).[7]
-
E2F Signaling: The E2F family of transcription factors, which are critical for cell cycle progression, are also linked to TMPO regulation. The promoter of TMPO-AS1 is induced by E2F3, and TMPO-AS1 knockdown can attenuate the E2F signaling pathway.[7]
-
TGF-β/Smad Pathway: In the context of diabetic foot ulcers, high glucose conditions lead to an upregulation of TMPO expression. Knockdown of TMPO activates the TGF-β/Smad signaling pathway, which in turn promotes cell proliferation and migration, facilitating wound healing.[8][9]
Experimental Protocols for Studying TMPO
Investigating the structure and regulation of the TMPO gene employs a range of standard molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Transcription Factor Binding Site Identification
ChIP-seq is used to identify the genomic binding sites of transcription factors that regulate TMPO expression.
Protocol:
-
Cell Cross-linking: Cells of interest are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. Protein A/G beads are used to capture the antibody-protein-DNA complexes.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating. The protein is then degraded using proteinase K.
-
DNA Purification: The DNA is purified from the solution.
-
Library Preparation: The purified DNA fragments are prepared for next-generation sequencing, which includes end-repair, A-tailing, and adapter ligation.
-
Sequencing: The DNA library is sequenced.
-
Data Analysis: The sequencing reads are aligned to the reference genome. Peaks of enriched read density indicate the binding sites of the transcription factor.
Luciferase Reporter Assay for Promoter Activity Analysis
This assay is used to quantify the activity of the TMPO promoter and to identify regulatory elements and transcription factors.[10][11][12]
Protocol:
-
Construct Preparation: The putative TMPO promoter region is cloned upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: The reporter construct is transfected into a suitable cell line. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Experimental Treatment: Cells are treated with potential regulators of TMPO expression (e.g., specific transcription factors, small molecules, or signaling pathway modulators).
-
Cell Lysis: After an appropriate incubation period, the cells are lysed to release the expressed luciferase enzymes.
-
Luminescence Measurement: The luciferase substrate (luciferin) is added to the cell lysate. The resulting bioluminescence is measured using a luminometer.
-
Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized activity reflects the transcriptional activity of the TMPO promoter.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is a sensitive method to quantify the expression levels of TMPO and its splice variants.[13][14][15]
Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: A qPCR reaction mixture is prepared containing the cDNA template, primers specific for the TMPO transcript of interest, a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.
-
qPCR Amplification and Detection: The reaction is performed in a real-time PCR machine, which amplifies the target cDNA and monitors the fluorescence in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.
Conclusion
The this compound gene is a multifaceted gene whose expression and function are intricately regulated at multiple levels. Its structural diversity through alternative splicing and the complex network of regulatory factors that control its expression underscore its importance in fundamental cellular processes. A thorough understanding of the TMPO gene's structure and regulation is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting TMPO-related pathways. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this vital gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure and mapping of the human this compound (TMPO) gene and relationship of human TMPO beta to rat lamin-associated polypeptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - TMPO [maayanlab.cloud]
- 4. sinobiological.com [sinobiological.com]
- 5. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Proliferation‐associated long noncoding RNA, TMPO‐AS1, is a potential therapeutic target for triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cuproptosis-related gene TMPO affects the healing of diabetic foot ulcers through TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cuproptosis-related gene TMPO affects the healing of diabetic foot ulcers through TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolving Perspective of Thymopoietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin, a protein with a multifaceted history, has journeyed from its initial identification as a thymic hormone influencing neuromuscular function and T-cell differentiation to its current understanding as a ubiquitously expressed nuclear protein critical to cell cycle regulation and nuclear architecture. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and the experimental methodologies that have been pivotal in shaping our comprehension of its diverse biological roles.
The Initial Discovery: A Tale of Two Functions
The story of this compound begins in the 1970s with the work of Gideon Goldstein and his colleagues. Their research was initially driven by an interest in the human disease myasthenia gravis, a condition characterized by muscle weakness.[1][2] It was postulated that the thymus gland, often found to be abnormal in myasthenia gravis patients, was releasing a substance that interfered with neuromuscular transmission.[1]
This hypothesis led to the development of a bioassay to detect neuromuscular impairment following the injection of thymic extracts.[1] Using this assay to monitor the fractionation of bovine thymus extracts, Goldstein's team successfully isolated two closely related polypeptides, which they named this compound I and II.[1] These molecules were found to be potent inducers of neuromuscular block at subnanogram concentrations.[1]
Concurrently, the role of the thymus in the maturation of T-lymphocytes was becoming increasingly clear. Remarkably, the purified this compound fractions were also found to induce the differentiation of prothymocytes (precursor cells) into thymocytes (immature T-cells), a key step in cellular immunity.[1][3] This dual functionality—affecting both neuromuscular transmission and T-cell development—was a surprising and pivotal discovery, solidifying this compound's status as a true thymic hormone.[1][4]
Quantitative Data: The Original this compound
| Property | Value | Reference |
| Source | Bovine Thymus | [1] |
| Molecular Weight | ~5.5 kDa | [5] |
| Amino Acid Length | 49 amino acids | [4][6] |
| Active Concentration (Neuromuscular & T-cell differentiation) | Subnanogram levels | [1] |
Experimental Protocols: The Foundation of Discovery
The initial isolation and characterization of this compound relied on a series of meticulous experimental procedures.
Isolation of this compound from Bovine Thymus
The following is a generalized protocol based on the principles described in the early literature.
Objective: To purify this compound from bovine thymus tissue.
Methodology:
-
Tissue Homogenization: Fresh bovine thymus tissue is homogenized in a suitable buffer to create a crude extract.
-
Fractionation: The crude extract is subjected to a series of column chromatography steps to separate proteins based on their physicochemical properties (e.g., size, charge).
-
Bioassay-Guided Purification: At each stage of fractionation, the biological activity of the resulting fractions is assessed using the neuromuscular transmission bioassay. Fractions demonstrating the highest activity are carried forward to the next purification step.
-
Final Purification: The active fractions are further purified to homogeneity using techniques such as gel filtration and ion-exchange chromatography.
Workflow Diagram for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from bovine thymus, guided by a neuromuscular transmission bioassay.
Neuromuscular Transmission Bioassay
Objective: To assess the effect of thymic extracts or purified this compound on neuromuscular transmission.
Methodology:
-
Animal Model: An appropriate animal model, such as a rat phrenic nerve-diaphragm preparation, is utilized.[7]
-
Sample Administration: The test sample (thymic fraction or purified this compound) is administered to the animal or applied to the in vitro preparation.
-
Stimulation and Recording: The phrenic nerve is electrically stimulated, and the resulting muscle contractions of the diaphragm are recorded.
-
Assessment of Neuromuscular Block: A decrease in the force or a complete block of muscle contraction in response to nerve stimulation indicates a neuromuscular blocking effect.[7] The potency of the sample is determined by the concentration required to produce this effect.
In Vitro T-Cell Differentiation Assay
Objective: To determine the ability of this compound to induce the differentiation of T-cell precursors.
Methodology:
-
Source of Precursor Cells: A population of cells containing T-cell precursors, such as bone marrow cells or splenocytes from athymic (nude) mice, is isolated.[8]
-
Incubation with this compound: The precursor cells are incubated in vitro with varying concentrations of this compound.
-
Analysis of T-Cell Surface Markers: Following incubation, the cells are analyzed for the expression of T-cell-specific surface antigens (e.g., Thy-1, CD90) using techniques like immunofluorescence or flow cytometry.[8]
-
Quantification of Differentiation: An increase in the percentage of cells expressing T-cell markers compared to control cultures indicates that this compound has induced differentiation.
A Shift in Perspective: The Discovery of this compound Isoforms and LAP2
For years, this compound was primarily considered a thymic hormone. However, this view was challenged by the discovery of multiple, larger isoforms of the protein derived from a single gene, TMPO.[6][9] Through alternative splicing of the TMPO gene, at least three distinct isoforms—alpha, beta, and gamma—were identified.[6][9]
Further research revealed that these proteins are ubiquitously expressed in various tissues and are localized to the cell nucleus.[9][10] A significant breakthrough was the realization that this compound is homologous to a previously identified nuclear protein known as lamina-associated polypeptide 2 (LAP2).[10][11] This discovery fundamentally shifted the understanding of this compound's function from a circulating hormone to a key component of the nuclear architecture.
Quantitative Data: this compound/LAP2 Isoforms
| Isoform | Encoded Protein | Molecular Weight (kDa) | Cellular Localization |
| TMPO alpha | This compound α (LAP2α) | 75 | Nucleus (diffuse) |
| TMPO beta | This compound β (LAP2β) | 51 | Nuclear Membrane |
| TMPO gamma | This compound γ (LAP2γ) | 39 | Nuclear Membrane |
Data compiled from multiple sources.[6][9][10]
The Modern View: this compound/LAP2 as a Nuclear Regulator
The identification of this compound as LAP2 opened up new avenues of research into its cellular functions. It is now understood that the different isoforms of this compound/LAP2 play critical roles in:
-
Nuclear Architecture: The beta and gamma isoforms are integral proteins of the inner nuclear membrane, where they bind to lamins and chromatin, contributing to the structural integrity of the nuclear envelope.[10][12]
-
Cell Cycle Regulation: this compound/LAP2, particularly the alpha isoform, interacts with the Retinoblastoma (Rb) protein, a key tumor suppressor and regulator of the cell cycle.[2][13] This interaction is believed to modulate Rb's function in controlling cell proliferation.[13]
-
Gene Expression: By interacting with chromatin and other nuclear proteins, this compound/LAP2 can influence gene expression.
This compound/LAP2α and Retinoblastoma (Rb) Signaling Pathway
The interaction between this compound/LAP2α and the Rb protein is a crucial aspect of its role in cell cycle control.
Signaling Pathway Diagram
Caption: A simplified diagram illustrating the interaction of this compound/LAP2α with the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.
Thymopentin (B1683142): The Active Pentapeptide
Further research into the structure-function relationship of this compound led to the identification of a synthetic pentapeptide, named thymopentin (TP-5), corresponding to amino acids 32-36 of the original this compound sequence.[4] This small peptide was found to possess the full biological activity of the native hormone in inducing T-cell differentiation.[4] Thymopentin has been extensively studied as an immunomodulatory agent.[5]
Conclusion
The journey of this compound from a thymic hormone with enigmatic dual functions to a fundamental component of the nuclear machinery exemplifies the dynamic nature of scientific discovery. The initial observations of its effects on neuromuscular transmission and T-cell development, while seemingly disparate, paved the way for a deeper understanding of its ubiquitous role in cellular processes. The ongoing research into the various isoforms of this compound/LAP2 and their interactions within the nucleus continues to unveil the intricate mechanisms that govern cell life and has implications for various pathological conditions, including cancer and myasthenia gravis. This historical perspective underscores the importance of interdisciplinary research and the continuous evolution of our understanding of biological molecules.
References
- 1. Thymopentin Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - TMPO [maayanlab.cloud]
- 3. The characterization and localization of the mouse this compound/lamina-associated polypeptide 2 gene and its alternatively spliced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. ndrinc.org [ndrinc.org]
- 7. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to isolate mature thymic T cell subsets using fluorescence-activated cell sorting for assessing gene expression by RNA-seq and transcription factor binding across the genome by CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Thymopentin used for? [synapse.patsnap.com]
- 10. Depletion of this compound inhibits proliferation and induces cell cycle arrest/apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lamina-associated polypeptide 2α regulates cell cycle progression and differentiation via the retinoblastoma–E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
The Physiological Role of Thymopoietin in the Thymus Gland: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopoietin, a polypeptide hormone produced by the epithelial cells of the thymus gland, plays a crucial, albeit complex, role in the maturation and regulation of T-lymphocytes (T-cells). This technical guide provides a comprehensive overview of the physiological functions of this compound within the thymus, detailing its molecular characteristics, its influence on T-cell differentiation, and the current understanding of its signaling pathways. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of the molecular interactions involving this compound, aiming to serve as a valuable resource for researchers in immunology and drug development.
Introduction
The thymus gland is the primary site for the development and maturation of T-cells, a process known as thymopoiesis. This intricate process is regulated by the thymic microenvironment, which includes a variety of stromal cells and the soluble factors they secrete. Among these factors, the thymic hormones, including this compound, are of significant interest for their role in orchestrating T-cell development and function.[1]
This compound was initially isolated based on its effect on neuromuscular transmission, a property that was utilized for its bioassay.[2] It is a 49-amino acid polypeptide, and its biological activity is largely retained in a pentapeptide fragment, thymopentin (B1683142) (TP-5), corresponding to amino acids 32-36.[3][4] While initially characterized by its neuromuscular effects, the primary physiological role of this compound is now understood to be its immunomodulatory functions within the thymus and on peripheral T-cells.[3][4]
This guide will delve into the technical details of this compound's function, with a focus on its role in T-cell differentiation, the signaling cascades it initiates, and the methodologies used to study its effects.
Molecular Characteristics of this compound
The TMPO gene encodes for this compound, which exists in multiple isoforms, primarily α, β, and γ. These isoforms are localized to the cell nucleus, suggesting roles in nuclear architecture and gene regulation, a facet that distinguishes them from classical secreted hormones. However, the secreted form of this compound is the one primarily implicated in T-cell differentiation.
The pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr) is considered the active site of this compound and exhibits the immunomodulatory activities of the full-length hormone.[3][4] This has made TP-5 a valuable tool for research and potential therapeutic applications.
Physiological Role in T-Cell Differentiation
This compound exerts a dual role in the T-cell lineage, influencing both the differentiation of precursor T-cells and the function of mature T-cells.[3][4]
-
Induction of T-Cell Differentiation: this compound acts on early T-cell progenitors, inducing their differentiation.[3][4] This process involves the expression of specific cell surface markers that characterize different stages of thymocyte maturation.[5] The migration of T-cell precursors to the thymus is influenced by chemotactic agents including this compound.[5]
-
Modulation of Mature T-Cell Function: In peripheral T-cells, this compound and thymopentin have been shown to have immunonormalizing effects, modulating immune responses in states of imbalance.[3][4]
The maturation of thymocytes occurs in distinct regions of the thymus, the cortex and the medulla, where they undergo positive and negative selection to ensure they can recognize foreign antigens presented by MHC molecules without reacting to self-antigens.[6] Thymic hormones like this compound are proposed to be key maturation factors in this process.[6]
Signaling Pathways
The signaling mechanisms of this compound appear to be distinct for precursor and mature T-cells, primarily involving the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4]
cAMP-Mediated Signaling in Precursor T-Cells
In precursor T-cells, the intracellular signaling cascade initiated by this compound is believed to involve an increase in cAMP levels, which in turn activates Protein Kinase A (PKA).[3][4] PKA is a key regulator of many cellular processes, and in the context of thymocyte development, its activation can influence gene expression programs that drive differentiation. While the direct receptor and the specific adenylyl cyclase isoform activated by this compound in thymocytes have not been definitively identified, a hypothetical pathway can be proposed based on the known roles of cAMP in T-cell development.
cGMP-Mediated Signaling in Mature T-Cells
In mature T-cells, the immunomodulatory actions of this compound are associated with an elevation of intracellular cGMP.[3][4] This suggests the activation of a guanylyl cyclase, leading to the activation of Protein Kinase G (PKG). PKG can then phosphorylate various downstream targets to modulate T-cell function, such as cytokine production and proliferative responses.
Quantitative Data
Quantitative data on the effects of this compound are limited in the literature. The following table summarizes the available information.
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration | |||
| Enhancement of allogeneic response | As low as 1.5 ng/ml | Mouse peripheral T-cells | [7] |
| IC50 (Thymopentin) | |||
| Inhibition of carbachol-stimulated 22Na uptake | 1.9 ± 0.2 nM (half-maximal carbachol) | Neonatal muscle cells | [8] |
| 23 ± 7 nM (maximal carbachol) | Neonatal muscle cells | [8] | |
| Dose-Response (Thymopentin) | |||
| Decrease in CD24-positive cells | 29.7% to 20.4% (100-800 µM) | HCT116 colon cancer cells | [9] |
| Decrease in CD44-positive cells | 48.0% to 34.5% (100-800 µM) | HCT116 colon cancer cells | [9] |
Experimental Protocols
The following protocols are adapted from established methodologies for studying T-cell differentiation and apoptosis and are tailored for the investigation of this compound's effects.
In Vitro T-Cell Differentiation Assay
This protocol describes the induction of differentiation in T-cell precursors using this compound or thymopentin.
Materials:
-
Murine bone marrow or fetal liver cells (as a source of T-cell precursors)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Recombinant murine IL-7
-
This compound or Thymopentin (TP-5)
-
Fluorescently conjugated antibodies against murine T-cell markers (e.g., CD4, CD8, CD3, Thy1.2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well culture plates
Procedure:
-
Isolation of Precursor Cells: Isolate bone marrow cells from the femurs and tibias of mice or fetal liver cells from embryos (E14.5-E15.5) under sterile conditions.
-
Cell Culture: Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Stimulation: Plate 100 µL of the cell suspension per well in a 96-well plate. Add 100 µL of medium containing IL-7 (e.g., 5 ng/mL final concentration) and varying concentrations of this compound or thymopentin (e.g., 0.1, 1, 10, 100 ng/mL). Include a control group with IL-7 alone.
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing specific T-cell markers in response to different concentrations of this compound/thymopentin.
-
Thymocyte Apoptosis Assay
This protocol allows for the quantification of apoptosis in thymocytes following treatment with this compound.
Materials:
-
Thymocytes isolated from a young mouse
-
RPMI-1640 medium supplemented as above
-
This compound or Thymopentin (TP-5)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
FACS buffer
-
24-well culture plates
Procedure:
-
Thymocyte Isolation: Isolate thymocytes from the thymus of a young mouse by gently dissociating the organ between two frosted glass slides in complete RPMI-1640 medium.
-
Cell Culture: Resuspend the thymocytes at 1-2 x 106 cells/mL in complete medium.
-
Treatment: Plate 500 µL of the cell suspension per well in a 24-well plate. Add this compound or thymopentin at various concentrations. Include an untreated control.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Apoptosis Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Conclusion and Future Directions
This compound is a key hormonal factor in the thymus, playing a significant role in the orchestration of T-cell development and the modulation of immune responses. Its ability to induce the differentiation of T-cell precursors and regulate the function of mature T-cells highlights its importance in maintaining a healthy and balanced immune system. The discovery of its active pentapeptide fragment, thymopentin, has opened avenues for further research and potential therapeutic interventions in immunodeficiency and autoimmune diseases.
Despite the knowledge accumulated since its discovery, several aspects of this compound's physiological role require further investigation. The definitive identification of its receptor on thymocytes and the complete elucidation of its intracellular signaling pathways are critical next steps. Furthermore, a more comprehensive quantitative analysis of its dose-dependent effects on various aspects of T-cell biology is needed to fully understand its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to contribute to filling these knowledge gaps and advancing our understanding of this important thymic hormone.
References
- 1. In Vitro Recapitulation of Murine Thymopoiesis from Single Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental regulation of cAMP signaling pathways in thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a thymic polypeptide, prevents nicotinic agonist-induced morphological changes in neonatal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
thymopoietin protein isoforms and their splice variants
An In-depth Technical Guide to Thymopoietin (TMPO) Protein Isoforms and Their Splice Variants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (TMPO), also known as Lamina-Associated Polypeptide 2 (LAP2), is a pleiotropic protein critical to nuclear architecture, chromatin organization, and cell cycle regulation. The human TMPO gene, located on chromosome 12q22, generates multiple protein isoforms through alternative splicing of its eight exons.[1] The most extensively studied of these are the alpha (α), beta (β), and gamma (γ) isoforms, which, despite originating from a single gene, exhibit distinct subcellular localizations and functions.[2][3] Initially identified for its role in T-cell differentiation, recent research has pivoted to its integral function within the nuclear envelope and nucleoskeleton.[4][5] This guide provides a comprehensive technical overview of TMPO isoforms, their splice variants, functional signaling pathways, and the experimental methodologies used for their study, offering a critical resource for research and therapeutic development.
The TMPO Gene and Alternative Splicing
The TMPO gene encodes a family of proteins that share a common N-terminal region but possess divergent C-termini, a result of alternative mRNA splicing.[2][3] This mechanism allows a single gene to produce multiple proteins with distinct, and sometimes opposing, functions. The major isoforms—TP α (75 kDa), TP β (51 kDa), and TP γ (39 kDa)—are ubiquitously expressed, though their levels vary across different tissues, with the highest abundance reported in the adult thymus and fetal liver.[1][2][3] All major isoforms share a conserved N-terminal LEM (LAP2, Emerin, MAN1) domain, which mediates interaction with the chromatin-associated protein Barrier-to-Autointegration Factor (BAF).[4][6]
The generation of these distinct isoforms from a common pre-mRNA transcript is a key regulatory mechanism controlling their function.
Caption: Alternative splicing of the TMPO gene transcript.
Quantitative Data Summary
The distinct physicochemical properties, localization, and binding partners of the primary TMPO isoforms are summarized below. This data is crucial for designing experiments aimed at isoform-specific detection and functional analysis.
Table 1: Physicochemical Properties of Human this compound Isoforms
| Property | Isoform α (LAP2α) | Isoform β (LAP2β) | Isoform γ (LAP2γ) |
|---|---|---|---|
| Aliases | TP α, LAP2α | TP β, LAP2β | TP γ, LAP2γ |
| Molecular Weight | 75 kDa[1][2] | 51 kDa[1][2] | 39 kDa[1][2] |
| NCBI RefSeq ID | NP_003262.1 | NP_001027454.1 | NP_001032284.2 |
| Structure | Common N-terminus, unique C-terminus without a transmembrane domain.[4][7] | Common N-terminus, unique C-terminus with a transmembrane domain.[8] | Common N-terminus, unique C-terminus with a transmembrane domain.[8] |
Table 2: Subcellular Localization and Key Binding Partners
| Isoform | Subcellular Localization | Key Binding Partners |
|---|---|---|
| TMPO α (LAP2α) | Nucleoplasm, diffuse throughout the nucleus, associated with the nucleoskeleton.[1][6] | A-type lamins, Chromatin, Barrier-to-Autointegration Factor (BAF).[4][9] |
| TMPO β (LAP2β) | Inner nuclear membrane.[1] | B-type lamins, Chromatin, BAF, HDAC3.[4][10] |
| TMPO γ (LAP2γ) | Inner nuclear membrane.[1] | BAF, HDAC3 interaction domain present.[9][11] |
Functional Roles and Signaling Pathways
While initially linked to T-cell maturation, the primary roles of TMPO isoforms are now understood to be centered on the regulation of nuclear dynamics.
Nuclear Architecture and Chromatin Organization
TMPO isoforms are key players in maintaining the structural integrity of the nucleus. The membrane-anchored β and γ isoforms link the nuclear lamina to the inner nuclear membrane, providing docking sites for chromatin.[4] In contrast, the nucleoplasmic α isoform interacts with A-type lamins and chromosomes, helping to organize higher-order chromatin structure and regulate lamin assembly during post-mitotic nuclear reassembly.[4][6] The coordinated action of these isoforms is essential for stabilizing chromatin and targeting membranes to chromosomes.[4]
Caption: TMPO isoform interactions at the nuclear lamina.
Regulation of Transcription
Recent studies have uncovered a sophisticated "chaperoning system" where TMPO isoforms regulate the intranuclear movement and activity of transcription factors. For example, LAP2 isoforms control the Hedgehog signaling pathway transcription factor GLI1.[10] LAP2β, located at the inner nuclear membrane, sequesters an acetylated pool of GLI1. The nucleoplasmic LAP2α competes with LAP2β for GLI1 binding, scaffolding the deacetylase HDAC1 to promote GLI1 deacetylation and release into the nucleoplasm for maximal transcriptional activation. This competitive interaction represents a powerful signal amplification mechanism.[10]
Caption: Regulation of GLI1 activity by TMPO isoforms.
Methodologies for Studying TMPO Isoforms
Distinguishing and quantifying highly homologous protein isoforms requires specific and robust experimental protocols. A general workflow involves analysis at both the transcript and protein levels.
Caption: Workflow for TMPO isoform analysis.
Transcript-Level Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method for quantifying the expression of specific splice variants.[12]
Objective: To measure the relative abundance of TMPO α, β, and γ mRNA transcripts.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based or column-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design isoform-specific primers. This is the most critical step. Primers should span exon-exon junctions unique to each splice variant (e.g., a forward primer in a common exon and a reverse primer in a unique 3' exon for each isoform). Validate primer specificity using standard PCR and gel electrophoresis to ensure a single product of the correct size is amplified.
-
qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, isoform-specific forward and reverse primers, and a SYBR Green or TaqMan probe-based master mix.
-
Thermocycling and Data Analysis: Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13] Use the comparative Cq (ΔΔCq) method to calculate the relative expression of each isoform, normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[13]
Protein-Level Analysis: Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of protein isoforms, provided that isoform-specific antibodies are available.
Objective: To detect the presence and relative abundance of TMPO protein isoforms.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a 10-12% polyacrylamide gel. The different molecular weights of TMPO α (75 kDa), β (51 kDa), and γ (39 kDa) allow for their separation.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to a TMPO isoform overnight at 4°C. Antibodies targeting the unique C-terminal regions are required for isoform specificity.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) must be used to normalize protein levels.
Protein-Level Analysis: Mass Spectrometry (MS)
MS-based proteomics is a powerful tool for the unambiguous identification and quantification of protein isoforms.[14][15]
Objective: To identify unique peptides corresponding to each TMPO isoform.
Methodology:
-
Sample Preparation: Extract proteins as described for Western blotting.
-
In-gel or In-solution Digestion: Separate the protein lysate by SDS-PAGE, excise the bands corresponding to the expected molecular weights of TMPO isoforms, and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the total protein lysate.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) that contains sequences for all known TMPO splice variants.[14] Identification of peptides unique to the C-terminal region of a specific isoform confirms its presence. Quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) can be employed to determine the relative abundance of each isoform.
Implications for Drug Development
The distinct roles and localizations of TMPO isoforms make them compelling targets for therapeutic intervention, particularly in oncology and in diseases of the nuclear envelope known as laminopathies.
-
Oncology: The overexpression of TMPO has been linked to the progression of several cancers, including glioblastoma, breast cancer, and lung cancer.[8][9] The TMPO-β and -γ isoforms have been suggested as potential diagnostic markers for breast cancer.[8] The role of LAP2α in regulating transcription factors like GLI1 or its involvement in controlling retinoblastoma protein (pRb) localization suggests that targeting specific isoform interactions could be a viable anti-cancer strategy.[9][10]
-
Laminopathies: Given their intimate relationship with nuclear lamins, TMPO isoforms are implicated in diseases caused by mutations in lamin genes, such as certain forms of muscular dystrophy and dilated cardiomyopathy.[4][9] Modulating the expression or function of specific LAP2 isoforms could potentially ameliorate phenotypes associated with these diseases.
Conclusion
The this compound/LAP2 protein family represents a striking example of functional diversity generated through alternative splicing. The distinct isoforms—α, β, and γ—are not redundant but are critical, spatially distinct regulators of nuclear structure, chromatin dynamics, and gene expression. A deeper understanding of their isoform-specific interactions and signaling pathways is paramount. For researchers and drug developers, the ability to specifically detect, quantify, and target these individual isoforms opens new avenues for diagnostics and therapeutics in a range of diseases linked to nuclear dysfunction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Three distinct human thymopoietins are derived from alternatively spliced mRNAs. | Semantic Scholar [semanticscholar.org]
- 3. Three distinct human thymopoietins are derived from alternatively spliced mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review: lamina-associated polypeptide 2 isoforms and related proteins in cell cycle-dependent nuclear structure dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional diversity of LAP2α and LAP2β in postmitotic chromosome association is caused by an α‐specific nuclear targeting domain | The EMBO Journal [link.springer.com]
- 8. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. LAP2 Proteins Chaperone GLI1 Movement Between Lamina and Chromatin to Regulate Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMPO this compound - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 12. Quantification of splice variants using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of Splice Variants and Transcripts in Response to PI3K Inhibition in T Cells | PLOS One [journals.plos.org]
- 14. Investigating protein isoforms via proteomics: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Intracellular Signaling Pathways Activated by Thymopoietin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin is a polypeptide hormone secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T-lymphocytes. Its biological activity is largely attributed to a five-amino-acid fragment, thymopentin (B1683142) (TP-5). The immunomodulatory effects of this compound and thymopentin are mediated by the activation of distinct intracellular signaling pathways, which ultimately lead to changes in gene expression and cellular function. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound, with a focus on the Toll-like receptor 2 (TLR2) dependent pathway and the cyclic GMP (cGMP) dependent pathway. This document also includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to support further research and drug development efforts.
Core Signaling Pathways
This compound, primarily through its active pentapeptide thymopentin, activates at least two major intracellular signaling pathways in immune cells:
-
The Toll-Like Receptor 2 (TLR2) Dependent Pathway: This pathway involves the direct interaction of thymopentin with TLR2, leading to the activation of downstream signaling cascades that are central to the innate immune response.
-
The Cyclic GMP (cGMP) Dependent Pathway: This pathway is characterized by an increase in intracellular cGMP levels upon this compound stimulation, which in turn activates cGMP-dependent protein kinase (PKG) and its downstream effectors.
Toll-Like Receptor 2 (TLR2) Dependent Signaling Pathway
Recent studies have identified TLR2 as a receptor for thymopentin, linking this thymic peptide to the innate immune signaling machinery. The activation of TLR2 by thymopentin initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the modulation of immune responses.[1][2]
The binding of thymopentin to TLR2 is thought to induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[1] MyD88, in turn, recruits and activates a series of downstream kinases, including members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family and TRAF6 (TNF Receptor-Associated Factor 6). This leads to the activation of the IKK (IκB Kinase) complex and the MAPK (Mitogen-Activated Protein Kinase) cascade.
Activation of NF-κB: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of target genes, including those encoding for various cytokines such as TNF-α and IL-6.[1][2]
Activation of MAPK: The activation of the MAPK pathway, including ERK1/2, JNK, and p38, further contributes to the inflammatory response by activating other transcription factors, such as AP-1 (Activator Protein-1).[3]
References
An In-depth Technical Guide on the Mechanism of Action of Thymopoietin on T-cell Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopoietin is a crucial polypeptide hormone secreted by thymic epithelial cells that plays a significant role in the maturation and differentiation of T-cell precursors (thymocytes).[1][2][3] Its action is fundamental to establishing a robust and self-tolerant T-cell repertoire. This technical guide delineates the molecular mechanisms through which this compound exerts its effects, focusing on receptor interaction, intracellular signaling cascades, and the consequent cellular and genetic responses in progenitor T-cells. Particular emphasis is placed on the pivotal role of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[4][5] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and therapeutic development.
Introduction to this compound and T-cell Development
T-cell development, or thymopoiesis, is a complex and highly regulated process occurring within the thymus gland.[6][7] Hematopoietic progenitor cells migrate from the bone marrow to the thymus, where they undergo proliferation and differentiation to become mature T-lymphocytes.[6][8] This process is orchestrated by the unique thymic microenvironment, largely controlled by thymic epithelial cells (TECs) that provide essential signals through direct contact and secreted factors.[9]
Among these secreted factors are the thymic hormones, including thymosin, thymulin, and this compound.[1][2] this compound, a 49-amino acid polypeptide, has been identified as a key inducer of T-cell differentiation.[3][5][10] Its biological activity is primarily attributed to a five-amino acid fragment (Arg-Lys-Asp-Val-Tyr), known as thymopentin (B1683142) (TP-5), which recapitulates the effects of the full hormone.[1][5] this compound selectively induces the differentiation of T-cell precursors, a critical step in populating the peripheral immune system with functional T-cells.[5][10]
The this compound Signaling Pathway
The primary mechanism of action for this compound on T-cell precursors is the activation of an intracellular signaling cascade mediated by a second messenger. While the specific cell surface receptor for this compound on thymocytes has not been fully characterized as a unique protein, functional studies unequivocally demonstrate that its binding initiates a signal transduction pathway. The dominant pathway activated in precursor T-cells is the elevation of intracellular cyclic AMP (cAMP).[5]
This contrasts with its effect on mature, peripheral T-cells, where it appears to act via cyclic GMP (cGMP), highlighting a context-dependent mechanism of action.[5][11]
The key steps in the cAMP-mediated pathway in T-cell precursors are:
-
Receptor Binding: this compound binds to a putative G-protein coupled receptor (GPCR) on the surface of the progenitor thymocyte.
-
Adenylyl Cyclase Activation: This binding event activates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP concentration.[12]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[13]
-
Downstream Phosphorylation: Activated PKA phosphorylates a variety of downstream protein targets, including transcription factors, which then translocate to the nucleus.
-
Gene Expression Modulation: These transcription factors initiate a program of gene expression that drives the differentiation of the precursor cell, including the expression of key T-cell surface markers like Thy-1 (CD90).[14]
It is important to note that while a transient increase in cAMP is crucial for T-cell activation and differentiation, sustained high levels of cAMP can be inhibitory or even induce apoptosis, suggesting a tightly regulated signaling process.[4][15]
Signaling Pathway Diagram
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The isolation of this compound (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of T lymphocyte differentiation by activation of the cAMP-dependent signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T Cell Development [www2.nau.edu]
- 7. Thymus - Wikipedia [en.wikipedia.org]
- 8. T cell - Wikipedia [en.wikipedia.org]
- 9. Thymic Epithelial Cells Contribute to Thymopoiesis and T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WikiGenes - Tmpo - this compound [wikigenes.org]
- 11. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]
- 13. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP: a multifaceted modulator of immune synapse assembly and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thymopoietin in Regulating Immune System Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymopoietin is a key polypeptide hormone secreted by the thymus gland that plays a pivotal role in the maturation and regulation of the adaptive immune system. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, and its biologically active pentapeptide fragment thymopentin (B1683142) (TP-5), maintain immune homeostasis. The document elucidates the signaling pathways, presents quantitative data on its immunomodulatory effects, and offers detailed experimental protocols for studying its function. The primary focus is on thymopentin, which is largely responsible for the therapeutic effects of this compound and has been the subject of extensive research. This guide also clarifies the distinction between the hormonal functions of this compound and the roles of its nuclear isoforms, also known as lamina-associated polypeptides (LAPs), in maintaining nuclear architecture.
Introduction: this compound and its Isoforms
The term "this compound" can refer to two distinct classes of proteins derived from the same gene (TMPO). This has historically led to some confusion, which this guide aims to clarify.
-
Hormonal this compound: This is a 49-amino acid polypeptide secreted by thymic epithelial cells.[1] It is involved in the induction of T-cell differentiation and the regulation of immune responses.[1][2] Its primary biological activity is attributed to a five-amino-acid sequence (Arg-Lys-Asp-Val-Tyr), known as thymopentin (TP-5) .[1][3] For the remainder of this guide, the discussion of this compound's role in immune regulation will focus on the actions of TP-5.
-
Nuclear Isoforms (LAP2): The TMPO gene also encodes several nuclear proteins through alternative splicing, known as lamina-associated polypeptides (LAP2).[4] These include isoforms such as TMPO alpha, beta, and gamma.[4] These proteins are primarily located in the inner nuclear membrane and are integral to maintaining nuclear structure by binding to lamins and chromatin.[4] While their role in gene regulation may indirectly influence immune cell function, they are not the primary mediators of this compound's hormonal, immunoregulatory effects.
Thymopentin (TP-5): The Active Immunomodulatory Agent
Thymopentin (TP-5) is a synthetic pentapeptide that corresponds to the active site of this compound and recapitulates its immunomodulatory functions.[1][5] It has been clinically evaluated for its potential in treating immunodeficiency disorders, autoimmune diseases, and as an adjuvant in cancer therapy.[6][7]
Mechanism of Action and Signaling Pathways
Thymopentin exerts its effects by binding to specific receptors on immune cells, triggering intracellular signaling cascades that modulate T-cell function and cytokine production.[6][7]
2.1.1. Receptor Binding: The Role of Toll-Like Receptor 2 (TLR2)
Recent evidence has identified Toll-like receptor 2 (TLR2) as a key receptor for thymopentin.[8] TLR2 is a pattern recognition receptor primarily involved in the innate immune response, but it also plays a role in shaping the adaptive immune response. The binding of thymopentin to TLR2 initiates downstream signaling pathways that lead to the activation of T-cells and other immune cells.[8] A fusion peptide containing thymopentin has been shown to bind to TLR2 with a dissociation constant (KD) of 6.84 μmol/L.[9]
2.1.2. Intracellular Signaling Cascades
Upon binding to TLR2, thymopentin is thought to activate the MyD88-dependent signaling pathway , a canonical pathway for TLR2 activation.[8] This leads to the activation of the transcription factor NF-κB , which in turn upregulates the expression of various pro-inflammatory and immunomodulatory genes.[8][10]
Another important signaling molecule implicated in thymopentin's action is cyclic guanosine (B1672433) monophosphate (cGMP) . Studies have shown that thymopentin induces the elevation of intracellular cGMP in T-cell lines, suggesting a role for this second messenger in mediating its immunoregulatory effects on peripheral T-cells.[1][11] In contrast, precursor T-cells respond to this compound with an increase in cyclic AMP (cAMP).[1][12]
The following diagram illustrates the proposed signaling pathway for thymopentin in T-cells.
Caption: Proposed signaling pathways of thymopentin in T-cells.
Role in T-Cell Differentiation and Proliferation
Thymopentin plays a crucial role in the maturation of T-lymphocytes. It promotes the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells.[6][7] This includes the induction of T-cell surface markers.[13] Furthermore, thymopentin enhances the proliferation of mature T-cells, which is essential for mounting an effective immune response.[6][14]
Modulation of Cytokine Production
A key aspect of thymopentin's immunoregulatory function is its ability to modulate the production of cytokines.[6] Cytokines are signaling molecules that orchestrate the immune response. Thymopentin has been shown to:
-
Increase the production of Th1-type cytokines , such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][15][16] IL-2 is a potent T-cell growth factor, while IFN-γ is crucial for cell-mediated immunity.
-
Modulate the production of pro-inflammatory cytokines , including Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[8][10]
-
Potentially decrease the production of Th2-type cytokines , such as IL-4.[15][16]
This modulation of the cytokine profile suggests that thymopentin can shift the immune response towards a Th1 phenotype, which is important for combating intracellular pathogens and for anti-tumor immunity.
Quantitative Data on the Immunomodulatory Effects of Thymopentin
The following tables summarize quantitative data from various studies on the effects of thymopentin.
Table 1: In Vitro Effects of Thymopentin
| Parameter | Cell Type | Concentration/Dose | Observed Effect | Reference |
| TLR2 Binding (KD) | Recombinant TLR2 | 6.84 μmol/L (for Tα1-TP5 fusion) | High-affinity binding | [9] |
| cGMP Elevation | CEM and MOLT-4 T-cell lines | Not specified | Induction of intracellular cGMP | [11] |
| Cytokine Production (TNF-α) | THP-1 monocyte-macrophage cells | 10 µg/mL | Significant increase in TNF-α secretion | [8] |
| Cytokine Production (IL-6) | THP-1 monocyte-macrophage cells | 10 µg/mL | Significant increase in IL-6 secretion | [8] |
| Proliferation Inhibition | HL-60 promyelocytic leukemia cells | Not specified | Suppression of proliferation | [3] |
Table 2: In Vivo and Clinical Effects of Thymopentin
| Parameter | Study Population | Dose | Observed Effect | Reference |
| Inflammatory Cytokines | ||||
| IL-6 | ESRD patients on hemodialysis | Not specified | Decrease from 6.68±1.51 ng/L to 5.52±1.46 ng/L | [12] |
| IL-8 | ESRD patients on hemodialysis | Not specified | Decrease from 24.12±2.96 ng/L to 18.76±2.83 ng/L | [12] |
| TNF-α | ESRD patients on hemodialysis | Not specified | Decrease from 5.13±1.15 pmol/L to 3.27±1.08 pmol/L | [12] |
| hs-CRP | ESRD patients on hemodialysis | Not specified | Decrease from 6.46±1.19 mg/L to 4.12±1.03 mg/L | [12] |
| T-Cell Subsets | ||||
| CD3+ | ESRD patients on hemodialysis | Not specified | Increase from 62.61±10.23% to 68.25±12.54% | [12] |
| CD4+ | ESRD patients on hemodialysis | Not specified | Increase from 45.21±5.89% to 49.17±6.23% | [12] |
| CD8+ | ESRD patients on hemodialysis | Not specified | Decrease from 25.01±5.47% to 20.14±5.25% | [12] |
| CD4+/CD8+ Ratio | ESRD patients on hemodialysis | Not specified | Increase from 1.71±0.32 to 1.95±0.37 | [12] |
| Cytokine Modulation | ||||
| IL-2 Production | Immunocompromised aged subjects | Not specified | Significant increase in PHA-induced IL-2 production | [17] |
| IL-2 Plasma Levels | Mice with experimental injury | 1 mg/kg | Significant increase in IL-2 production | [16] |
| IL-4 Plasma Levels | Mice with experimental injury | 1 mg/kg | Significant reduction in IL-4 levels | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of thymopentin.
T-Cell Proliferation Assay using [³H]-Thymidine Incorporation
This protocol measures the proliferation of T-cells in response to thymopentin stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Thymopentin (TP-5)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
96-well flat-bottom microtiter plates
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of thymopentin in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (medium only).
-
Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Cytokine Production Assay by ELISA
This protocol quantifies the production of specific cytokines by immune cells treated with thymopentin.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Thymopentin (TP-5)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or PHA for T-cells)
-
24-well culture plates
-
ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Plate 1 x 10⁶ cells per well in a 24-well plate in 1 mL of complete medium.
-
Add thymopentin at the desired concentrations. Include a vehicle control.
-
Add a stimulating agent if required (e.g., LPS at 1 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on a standard curve.
Flow Cytometry Analysis of T-Cell Subsets
This protocol is used to determine the percentages of different T-cell populations following treatment with thymopentin.
Materials:
-
Whole blood or isolated PBMCs
-
Thymopentin (TP-5)
-
Fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Treat cells with thymopentin either in vivo (in animal models or clinical studies) or in vitro.
-
Collect 100 µL of whole blood or resuspend 1 x 10⁶ PBMCs in FACS buffer.
-
Add the appropriate combination of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
If using whole blood, lyse the red blood cells using a lysis buffer.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentages of CD3+, CD4+, and CD8+ T-cell populations.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of thymopentin.
Caption: Workflow for T-cell proliferation assay.
Caption: Workflow for cytokine production analysis.
Conclusion
This compound, primarily through its active fragment thymopentin, is a significant regulator of immune system homeostasis. Its ability to promote T-cell maturation and proliferation, coupled with its capacity to modulate cytokine production, underscores its therapeutic potential in a range of immunological disorders. The identification of TLR2 as a receptor for thymopentin provides a crucial link between this thymic hormone and the innate immune signaling machinery. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of this compound. Future research should continue to delineate the precise intracellular signaling events following thymopentin-receptor interaction and explore its synergistic potential with other immunotherapies.
References
- 1. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 7. What is Thymopentin used for? [synapse.patsnap.com]
- 8. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1-thymopentin fusion peptide and its binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide analogs of thymopentin distinguish distinct this compound receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T cell development in normal and thymopentin-treated nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of thymopentin on the development of SLE-like syndrome in the MRL/lpr-lpr mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research and Seminal Studies on Thymopoietin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin, a polypeptide hormone isolated from the thymus, played a pivotal role in early immunology and neuroscience research. Its discovery and characterization in the 1970s by Dr. Gideon Goldstein and his colleagues unveiled fundamental insights into T-cell differentiation and neuromuscular function. This technical guide provides a comprehensive overview of the seminal studies on this compound, detailing the experimental protocols, quantitative data, and logical frameworks that defined its initial biological roles.
Core Concepts from Early Research
Initial investigations revealed that this compound is a 49-amino acid polypeptide with a molecular weight of 5562 daltons.[1] It was first isolated from bovine thymus and was found to have a dual functionality: the induction of prothymocyte to thymocyte differentiation and a modulatory effect on neuromuscular transmission. This latter effect was discovered through studies related to the autoimmune disease myasthenia gravis, where thymic abnormalities are often observed.[2] A key breakthrough was the identification of a pentapeptide, Arg-Lys-Asp-Val-Tyr, corresponding to amino acids 32-36 of this compound, named thymopentin (B1683142) (TP-5), which was found to possess the full biological activity of the parent hormone.[3]
Seminal Experimental Protocols
The foundational research on this compound relied on a series of meticulously designed experiments. Below are the detailed methodologies for the key studies that characterized its function.
Isolation and Purification of this compound from Bovine Thymus
The initial isolation of this compound was a multi-step biochemical process monitored by a bioassay for its effect on neuromuscular transmission.
Experimental Protocol:
-
Tissue Homogenization: Fresh bovine thymus tissue was homogenized in a saline solution.
-
Centrifugation and Filtration: The homogenate was subjected to high-speed centrifugation to remove cellular debris. The resulting supernatant was then filtered to clarify the extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract was subjected to fractional precipitation with ammonium sulfate to enrich for proteins.
-
Gel Filtration Chromatography: The protein fraction was applied to a Sephadex gel filtration column to separate proteins based on size. Fractions were collected and assayed for neuromuscular blocking activity.
-
Ion-Exchange Chromatography: Active fractions from gel filtration were further purified using ion-exchange chromatography, separating proteins based on charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): The purity of the isolated this compound was assessed by PAGE.
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Amino Acid Sequencing of this compound II
The primary structure of this compound II was elucidated using a combination of automated and manual sequencing techniques.[1]
Experimental Protocol:
-
Automated Edman Degradation: The purified this compound II was subjected to automated Edman degradation using a sequenator to determine the sequence of the majority of the polypeptide chain. For this, the protein was coupled to 2-isothiocyanonaphthalene-4,8-disulfonic acid (NITC) to facilitate a long sequenator run.[1]
-
Tryptic Cleavage of Maleated this compound II: To obtain overlapping peptide fragments, this compound II was first treated with maleic anhydride (B1165640) to block lysine (B10760008) residues. This maleated protein was then digested with trypsin, which cleaves at the carboxyl side of arginine residues.
-
Peptide Separation: The resulting tryptic peptides were separated by chromatography.
-
Manual Edman Degradation: The C-terminal peptide fragment was sequenced manually using Edman degradation with benzene (B151609) extractions to minimize the loss of the peptide during the process.[1]
-
Sequence Assembly: The overlapping sequences from the automated and manual methods were aligned to deduce the complete 49-amino acid sequence of this compound II.[1]
Logical Relationship Diagram:
Caption: Logical flow for determining the amino acid sequence of this compound II.
In Vitro T-Cell Differentiation Assay
This assay was crucial in demonstrating the primary immunological function of this compound.
Experimental Protocol:
-
Cell Source: Bone marrow or spleen cells from congenitally athymic (nude) mice, which lack mature T-cells, were used as the source of prothymocytes.
-
Cell Culture: The cells were cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal calf serum.
-
This compound Treatment: Purified this compound was added to the cell cultures at various concentrations (sub-nanogram to microgram levels).
-
Incubation: The cultures were incubated for a defined period (typically 2-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Differentiation: The differentiation of prothymocytes into thymocytes was assessed by detecting the expression of T-cell specific surface antigens, such as Thy-1 (theta) and TL (thymus-leukemia) antigen, using cytotoxic antibody assays or immunofluorescence.
Experimental Workflow Diagram:
Caption: Workflow of the in vitro T-cell differentiation assay.
Neuromuscular Junction Blockade Assay
This bioassay was instrumental in the initial discovery and purification of this compound.
Experimental Protocol:
-
Animal Model: The rat phrenic nerve-hemidiaphragm preparation was commonly used.
-
Preparation: The phrenic nerve and the attached hemidiaphragm were dissected and mounted in an organ bath containing a physiological saline solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Stimulation: The phrenic nerve was stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.2 Hz).
-
Recording: The resulting muscle contractions (twitch tension) were recorded using a force transducer connected to a polygraph.
-
This compound Application: After a stable baseline of muscle contractions was established, this compound was added to the organ bath at various concentrations.
-
Data Analysis: The percentage reduction in twitch tension over time was measured to quantify the neuromuscular blocking effect. In some studies, the effect of neostigmine (B1678181) (an acetylcholinesterase inhibitor) on reversing the blockade was also assessed.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.
Quantitative Data Summary
The early studies on this compound provided key quantitative data that are summarized below for easy comparison.
| Parameter | Value | Seminal Study Reference |
| Biochemical Properties | ||
| Molecular Weight | 5562 Daltons | Schlesinger & Goldstein, 1975[1] |
| Number of Amino Acids | 49 | Schlesinger & Goldstein, 1975[1] |
| Biological Activity | ||
| Thymopentin (TP-5) Activity | ~100% of this compound | Goldstein et al., 1979 |
| Synthetic Peptide (29-41) Activity | 3% of this compound | Schlesinger et al., 1975 |
| Neuromuscular Blockade | ||
| IC50 for α-bungarotoxin binding inhibition | 3.8 nM | Audhya et al., 1981 |
| IC50 for carbachol-stimulated Na+ uptake | 1.9 ± 0.2 nM (half-maximal carbachol) | Audhya et al., 1981 |
| 23 ± 7 nM (maximal carbachol) | ||
| T-Cell Differentiation | ||
| Effective Concentration for Induction | Sub-nanogram/mL | Basch & Goldstein, 1974 |
| Percentage of Induced Cells (Bone Marrow) | 5-10% | Basch & Goldstein, 1974 |
Conclusion
The seminal research on this compound in the 1970s laid a critical foundation for our understanding of T-cell biology and the intricate connections between the immune and nervous systems. The meticulous experimental protocols developed by Goldstein and his colleagues not only led to the discovery and characterization of this important thymic hormone but also provided a robust framework for future investigations into immunomodulatory peptides and their therapeutic potential. This technical guide serves as a valuable resource for researchers and professionals in the field, offering a detailed look into the foundational science that continues to inspire new avenues of research and drug development.
References
Methodological & Application
Application Notes and Protocols for the Expression and Purification of Recombinant Thymopoietin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymopoietin is a 49-amino acid polypeptide hormone secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T-cells, as well as in neuromuscular transmission. The production of recombinant this compound is essential for research into its biological functions and for its potential therapeutic applications in immunodeficiency disorders and other diseases. This document provides detailed application notes and protocols for the expression of recombinant human this compound in Escherichia coli, its subsequent purification, and characterization.
Data Presentation
Table 1: Expected Yield and Purity of Recombinant Human this compound from E. coli Expression System
| Parameter | Expected Value | Method of Determination | Citation |
| Expression Level | Variable (typically 10-50% of total cellular protein) | SDS-PAGE analysis of cell lysate | [1] |
| Final Yield | 10-100 mg per liter of culture (representative) | Protein concentration measurement (e.g., Bradford assay) | [2] |
| Purity | >95% | Reducing SDS-PAGE |
Note: The final yield is highly dependent on the optimization of expression and purification conditions.
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the human this compound gene into a pET expression vector, which allows for high-level protein expression in E. coli under the control of an inducible T7 promoter.
Materials:
-
Human cDNA library or synthetic human this compound gene
-
pET28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits
Protocol:
-
Gene Amplification: Amplify the human this compound coding sequence using PCR with primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively. The forward primer should include a start codon (ATG) within the NdeI site (CATATG), and the reverse primer should omit the stop codon if a C-terminal His-tag from the pET28a(+) vector is desired.
-
Vector and Insert Digestion: Digest both the pET28a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested this compound gene insert into the digested pET28a(+) vector using T4 DNA Ligase. This will create a construct expressing this compound with an N-terminal His6-tag.
-
Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar containing kanamycin.
-
Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and restriction digestion of purified plasmid DNA to confirm the correct insertion of the this compound gene.
-
Sequence Verification: Sequence the purified plasmid to verify the integrity and correct reading frame of the cloned gene.
Expression of Recombinant this compound in E. coli
This protocol outlines the expression of His-tagged this compound in the BL21(DE3) E. coli strain.
Materials:
-
pET28a(+)-thymopoietin plasmid
-
BL21(DE3) competent E. coli cells
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET28a(+)-thymopoietin plasmid into competent BL21(DE3) E. coli cells.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For optimization, it is recommended to test a range of IPTG concentrations and post-induction temperatures (e.g., 18°C, 25°C, 37°C) and incubation times (4 hours to overnight). A common starting point is 0.5 mM IPTG and incubation at 25°C for 4-6 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Purification of Recombinant this compound
High-level expression in E. coli often leads to the formation of insoluble inclusion bodies. This protocol provides steps for both purification from the soluble fraction and from inclusion bodies.
Materials:
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)
-
DNase I
-
Inclusion Body Wash Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Solubilization Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT)
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous. Add DNase I to the lysate.
-
Fractionation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the inclusion bodies.
-
Inclusion Body Washing (if applicable): If the protein is in inclusion bodies, wash the pellet with Inclusion Body Wash Buffer to remove contaminants. Repeat the wash step twice.
-
Solubilization of Inclusion Bodies (if applicable): Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature to solubilize the protein. Centrifuge to remove any remaining insoluble material.
Materials:
-
Ni-NTA Agarose (B213101) resin
-
Binding/Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
Protocol:
-
Column Equilibration: Equilibrate the Ni-NTA agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified soluble lysate or the solubilized inclusion body fraction onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with Elution Buffer. Collect fractions and monitor the protein concentration.
Materials:
-
Refolding Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)
Protocol:
-
Rapid Dilution: Rapidly dilute the denatured protein from the solubilization step into the ice-cold Refolding Buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Incubation: Gently stir the refolding mixture at 4°C for 12-24 hours.
-
Concentration and Dialysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
For higher purity, additional chromatography steps can be performed.
-
Ion-Exchange Chromatography (IEX): Based on the calculated isoelectric point (pI) of this compound, choose an appropriate IEX resin (anion or cation exchange) and buffer system to further separate the protein from contaminants based on charge.
-
Size-Exclusion Chromatography (SEC): Use a gel filtration column to separate the monomeric recombinant this compound from aggregates and smaller contaminants. This step also serves as a buffer exchange.
Characterization of Purified Recombinant this compound
Protocols:
-
SDS-PAGE: Analyze the purity of the recombinant this compound at each stage of purification on a 15% polyacrylamide gel. The expected molecular weight of human this compound is approximately 5.6 kDa. The His-tagged version will be slightly larger.
-
Western Blot: Confirm the identity of the purified protein using an anti-His-tag antibody or a specific anti-thymopoietin antibody.
-
Mass Spectrometry: Determine the precise molecular weight of the purified protein and confirm its amino acid sequence.
-
Biological Activity Assay (T-cell Differentiation): The biological activity of recombinant this compound can be assessed by its ability to induce the differentiation of T-cell precursors. A common in vitro assay involves the induction of the Thy1.2 antigen on null lymphocytes from athymic (nu/nu) mice.[3][4] A dose-response relationship can be established by measuring the percentage of induced cells at various concentrations of the recombinant protein.[3]
Visualizations
This compound Expression and Purification Workflow
Caption: Workflow for recombinant this compound expression and purification.
Proposed Signaling Pathway of this compound in T-Cell Differentiation
Caption: Proposed signaling pathway of this compound in T-cell differentiation.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant protein fraction in E. coli - Biology Stack Exchange [biology.stackexchange.com]
- 3. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay determinations of this compound and thymic hormone levels in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymopoietin Bioactivity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin is a 49-amino acid polypeptide hormone secreted by thymic epithelial cells. It plays a crucial role in the maturation and differentiation of T-lymphocytes, as well as in the regulation of immune responses.[1] The bioactivity of this compound is of significant interest in immunology, drug discovery, and regenerative medicine. Accurate and reliable methods to quantify its biological activity are essential for research and development in these fields. Thymopentin (TP5), a synthetic pentapeptide corresponding to amino acids 32-36 of this compound, has been shown to be the active site of the hormone and exhibits many of its biological activities.[2]
These application notes provide detailed protocols for assessing the bioactivity of this compound, focusing on its ability to induce T-cell differentiation. An alternative method based on T-cell proliferation is also described. Additionally, this document outlines the current understanding of the this compound signaling pathway and presents quantitative data to aid in experimental design and interpretation.
Key Experimental Protocols
Two primary methods for determining this compound bioactivity are detailed below: the induction of T-cell differentiation markers and the enhancement of lymphocyte proliferation.
Protocol 1: T-Cell Differentiation Induction Assay
This protocol describes a sensitive in vitro assay to measure the bioactivity of this compound by quantifying the induction of the T-cell surface marker Thy 1.2 on precursor cells.[2][3] This assay is highly specific for thymic hormones.
Principle: Prothymocytes, which lack mature T-cell markers, are induced by this compound to differentiate and express surface antigens characteristic of T-lymphocytes, such as Thy 1.2. The percentage of cells expressing this marker is proportional to the concentration of this compound.
Materials:
-
Cells: Splenocytes from germ-free athymic (nu/nu) mice, which are enriched in T-cell precursors.
-
Reagents:
-
This compound standard or test sample
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-Thy 1.2 monoclonal antibody (e.g., clone 53-2.1), conjugated to a fluorophore (e.g., FITC or PE).[4]
-
Isotype control antibody.
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Red blood cell lysis buffer.
-
Procedure:
-
Cell Preparation:
-
Aseptically harvest spleens from nu/nu mice.
-
Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.
-
Treat the cell suspension with red blood cell lysis buffer according to the manufacturer's protocol.
-
Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Induction:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound standard and test samples in RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions or medium control to the appropriate wells.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Staining:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the anti-Thy 1.2 antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 200 µL of flow cytometry buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Determine the percentage of Thy 1.2 positive cells for each sample.
-
Data Analysis:
-
Subtract the percentage of positive cells in the negative control from the percentage of positive cells in the this compound-treated samples.
-
Generate a dose-response curve by plotting the percentage of induced Thy 1.2 positive cells against the concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
Protocol 2: Lymphocyte Proliferation Assay (Alternative Method)
This assay measures the ability of this compound to enhance the proliferative response of T-lymphocytes to a stimulus, such as a mitogen or in a mixed lymphocyte reaction (MLR).[5]
Principle: this compound can act as a co-stimulatory molecule, enhancing the proliferation of T-cells when they are activated by a primary stimulus. The degree of proliferation can be measured by various methods, including the incorporation of [3H]-thymidine or using fluorescent dyes like CFSE.[6][7]
Materials:
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Reagents:
-
This compound standard or test sample.
-
RPMI-1640 medium (as in Protocol 1).
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) or allogeneic stimulator cells for MLR.
-
[3H]-thymidine or CFSE staining kit.
-
Procedure (using [3H]-thymidine incorporation):
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in RPMI-1640 medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 50 µL of this compound dilutions or medium control.
-
Add 50 µL of the mitogen at a suboptimal concentration or allogeneic stimulator cells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Measurement:
-
During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
A stimulation index can be calculated by dividing the CPM of stimulated cells by the CPM of unstimulated cells.
-
Plot the stimulation index against the this compound concentration to generate a dose-response curve.
Data Presentation
The following tables summarize expected quantitative data for this compound bioactivity.
Table 1: Dose-Response of this compound in T-Cell Differentiation Induction Assay
| This compound Concentration (ng/mL) | % Thy 1.2 Positive Cells (above background) |
| 0 | 0 |
| 0.1 | 5 - 15 |
| 0.25 | 15 - 30 |
| 1.0 | 40 - 60 |
| 10 | 70 - 90 |
| 100 | 80 - 95 |
Note: The assay is sensitive to less than 0.25 ng/mL of this compound.[2][3]
Table 2: Effect of this compound on T-Cell Proliferation
| This compound Concentration (ng/mL) | Stimulation Index (Fold increase over mitogen alone) |
| 0 | 1.0 |
| 1.0 | 1.2 - 1.5 |
| 10 | 1.8 - 2.5 |
| 100 | 2.5 - 4.0 |
| 1000 | 2.8 - 4.5 |
Signaling Pathways and Visualizations
Thymopentin (TP5), the active pentapeptide of this compound, has been shown to exert its immunomodulatory effects by binding to Toll-like receptor 2 (TLR2).[1][8][9][10] This interaction initiates a downstream signaling cascade through MyD88 and TRAF6, leading to the activation of the transcription factor NF-κB. This pathway results in the expression of various pro-inflammatory cytokines and other molecules that modulate the immune response.
Another reported signaling event following this compound interaction with T-cells is a rapid and transient increase in intracellular cyclic GMP (cGMP).[11] The precise relationship between the TLR2 and cGMP pathways is still under investigation.
Diagrams
Caption: Thymopentin (TP5) signaling pathway via TLR2.
Caption: Workflow for T-Cell Differentiation Induction Assay.
References
- 1. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay determinations of this compound and thymic hormone levels in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD90.2 (Thy-1.2) Monoclonal Antibody (53-2.1), Biotin (13-0902-82) [thermofisher.com]
- 5. hanc.info [hanc.info]
- 6. media.tghn.org [media.tghn.org]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 9. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1-thymopentin fusion peptide and its binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Induction of T-Cell Differentiation Using Thymopoietin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin is a polypeptide hormone secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T-cells. Its synthetic pentapeptide analog, thymopentin (B1683142) (TP-5), corresponding to amino acids 32-36, exhibits the full biological activity of the native hormone.[1] These molecules are pivotal in inducing the differentiation of T-cell precursors and modulating immune responses. The immuno-regulatory actions of thymopentin on precursor T-cells are mediated by an increase in intracellular cyclic AMP (cAMP), which triggers further differentiation. This document provides detailed protocols and application notes for the in vitro induction of T-cell differentiation from hematopoietic stem cells (HSCs) using this compound or thymopentin, methods for assessing differentiation, and an overview of the underlying signaling pathway.
Data Presentation
The following tables summarize quantitative data derived from studies on T-cell differentiation. It is important to note that in vitro differentiation is often a multi-step process involving various cytokines and growth factors in addition to this compound/thymopentin.
Table 1: Immunophenotype of Differentiated T-Cells
| Cell Surface Marker | Description | Expected Expression after Differentiation |
| CD34 | Hematopoietic progenitor cell antigen | Decreases as cells differentiate |
| CD7 | Early T-cell lineage marker | Expressed on progenitor T-cells |
| CD5 | T-cell marker | Expressed on differentiating T-cells |
| CD4 | T-helper cell co-receptor | Expressed on CD4+ single-positive T-cells |
| CD8 | Cytotoxic T-cell co-receptor | Expressed on CD8+ single-positive T-cells |
| CD3 | T-cell co-receptor, mature T-cell marker | Expressed on mature T-cells |
| TCRγδ/TCRαβ | T-cell receptor | Expressed on mature T-cells |
Note: The precise percentages of marker expression can vary depending on the starting cell population, culture conditions, and the specific cocktail of cytokines and growth factors used in conjunction with this compound/thymopentin.
Table 2: Functional Characteristics of In Vitro Differentiated T-Cells
| Functional Assay | Description | Expected Outcome |
| Cytokine Production (IFN-γ, IL-2, TNF-α) | Measurement of cytokine secretion upon stimulation | Increased production by differentiated T-cells |
| Proliferation Assay | Assessment of cell division in response to stimuli | Differentiated T-cells show proliferative capacity |
A study on the differentiation of human embryonic stem cells showed that subsequent to a 14-day hematopoietic differentiation phase (resulting in approximately 30.75% CD34+ cells), further culture with thymopentin and other factors led to the expression of T-cell markers including CD3, CD4, and CD8, and the production of IFN-γ, IL-2, and TNF-α upon stimulation.[1]
Experimental Protocols
Protocol 1: Isolation of CD34+ Hematopoietic Stem Cells (HSCs) from Bone Marrow
This protocol describes the enrichment of CD34+ HSCs, which are the primary precursors for T-cell differentiation.
Materials:
-
Bone marrow aspirate
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
EDTA
-
CD34 MicroBead Kit, human
-
MACS columns and separator
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the bone marrow aspirate 1:2 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the "buffy coat" layer containing the MNCs.
-
Wash the collected MNCs twice with PBS containing 2% BSA and 1 mM EDTA.
-
-
CD34+ Cell Enrichment (Magnetic-Activated Cell Sorting - MACS):
-
Resuspend the MNCs in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Add FcR blocking reagent and then CD34 MicroBeads to the cell suspension.
-
Incubate for 30 minutes at 4-8°C.
-
Wash the cells to remove unbound beads.
-
Apply the cell suspension to a MACS column placed in a magnetic separator.
-
Wash the column with MACS buffer to remove unlabeled cells.
-
Remove the column from the separator and elute the magnetically labeled CD34+ cells.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
-
Protocol 2: In Vitro T-Cell Differentiation of HSCs using Thymopentin
This protocol provides a general framework for the induction of T-cell differentiation from isolated CD34+ HSCs. Optimal concentrations of thymopentin and supplementary cytokines may need to be determined empirically.
Materials:
-
Isolated CD34+ HSCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human cytokines (e.g., SCF, Flt3-L, IL-7)
-
Thymopentin (TP-5)
-
Collagen IV-coated culture plates
Procedure:
-
Initiation of Hematopoietic Differentiation:
-
Seed the isolated CD34+ HSCs onto collagen IV-coated plates in RPMI-1640 medium.
-
Supplement the medium with a cytokine cocktail to promote hematopoietic progenitor expansion (e.g., SCF (50 ng/mL), Flt3-L (50 ng/mL), and IL-7 (20 ng/mL)).
-
Culture the cells at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Monitor the cells for proliferation and changes in morphology.
-
-
Induction of T-Cell Lineage Commitment with Thymopentin:
-
After the initial expansion phase, replace the medium with fresh RPMI-1640 supplemented with a T-cell differentiation cocktail.
-
Add Thymopentin (TP-5) to the culture medium. A starting concentration range of 10-100 ng/mL can be tested to determine the optimal dose.
-
Continue to supplement with IL-7 (20 ng/mL) to support lymphoid progenitor survival and differentiation.
-
Culture for an additional 14-21 days, changing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
At various time points, harvest the cells for analysis.
-
Perform flow cytometry to assess the expression of T-cell markers (CD7, CD5, CD4, CD8, CD3).
-
For functional analysis, stimulate the differentiated cells and measure cytokine production using ELISA.
-
Protocol 3: Flow Cytometry Analysis of T-Cell Differentiation Markers
Materials:
-
Differentiated cell culture
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD34, CD7, CD5, CD4, CD8, CD3)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Protocol 4: ELISA for Cytokine Quantification (IFN-γ, IL-2, TNF-α)
Materials:
-
Supernatant from stimulated T-cell cultures
-
Cytokine-specific ELISA kit (e.g., for human IFN-γ, IL-2, or TNF-α)
-
Microplate reader
Procedure:
-
Collect the supernatant from T-cell cultures that have been stimulated (e.g., with anti-CD3/CD28 antibodies or PMA/Ionomycin) for 24-48 hours.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in T-Cell Precursors
This compound is thought to initiate T-cell differentiation in precursor cells by binding to a specific receptor on the cell surface, potentially the Thy-1 antigen, which is expressed on hematopoietic progenitor cells. This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors such as CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of genes essential for T-cell lineage commitment and differentiation.
Caption: this compound signaling cascade in T-cell precursors.
Experimental Workflow for In Vitro T-Cell Differentiation
The overall workflow for inducing and analyzing T-cell differentiation in vitro begins with the isolation of hematopoietic stem cells, followed by a multi-stage culture process involving this compound, and concludes with the analysis of the differentiated cells using flow cytometry and functional assays.
Caption: Workflow for this compound-induced T-cell differentiation.
References
Application Notes and Protocols for Analyzing Thymopoietin-Treated Lymphocytes by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopoietin is a polypeptide hormone secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T lymphocytes.[1] As a key regulator of thymopoiesis, the process of T cell development in the thymus, this compound influences the progression of T cell precursors through various developmental stages.[1][2] Understanding the cellular effects of this compound is paramount for immunology research and the development of therapeutics targeting the immune system. Flow cytometry is a powerful technique for dissecting the phenotypic and functional changes in lymphocyte populations following this compound treatment. These application notes provide a detailed flow cytometry panel and protocol to facilitate the analysis of this compound-treated lymphocytes, enabling researchers to accurately characterize changes in T cell subsets, activation status, and proliferative responses.
Rationale for Marker Selection
The proposed flow cytometry panel is designed to provide a comprehensive overview of the effects of this compound on key lymphocyte populations. The selection of markers is based on the known biological functions of this compound, which include the induction of T cell differentiation and the enhancement of mature T cell activity.[1]
-
Lineage Markers (CD3, CD4, CD8): These are fundamental for distinguishing major T cell populations. CD3 is a pan-T cell marker, while CD4 and CD8 define helper and cytotoxic T cell subsets, respectively. This compound is expected to influence the differentiation of these populations from their precursors.[3]
-
T Cell Development and Maturation Markers (CD44, CD25): The expression of CD44 and CD25 is critical for delineating the double-negative (DN) stages of thymocyte development. As this compound acts on early T cell precursors, monitoring these markers can reveal its impact on T cell maturation.
-
Activation Markers (CD69, CD25): CD69 is an early marker of lymphocyte activation, while CD25 (the alpha chain of the IL-2 receptor) is upregulated later and is also a marker for regulatory T cells.[4][5][6] Assessing these markers can elucidate the immunomodulatory effects of this compound on T cell function.[4]
-
Proliferation Marker (Ki-67): Ki-67 is a nuclear protein associated with cellular proliferation.[7][8][9] Staining for Ki-67 allows for the quantification of lymphocytes that are actively dividing in response to this compound treatment.
Proposed Flow Cytometry Panel
The following table outlines the proposed antibody panel for the analysis of this compound-treated lymphocytes. The choice of fluorochromes should be optimized based on the specific flow cytometer configuration available.
| Antigen | Fluorochrome | Cellular Location | Rationale for Inclusion |
| CD3 | PE-Cyanine7 | Surface | Pan-T cell marker for identifying the T lymphocyte population.[10] |
| CD4 | APC | Surface | Marker for helper T cells and a key marker for T cell development stages.[3] |
| CD8 | PerCP-Cyanine5.5 | Surface | Marker for cytotoxic T cells and a key marker for T cell development stages.[3] |
| CD44 | FITC | Surface | Adhesion molecule used to define early stages of thymocyte development. |
| CD25 | PE | Surface | IL-2 receptor alpha chain; a marker for activated T cells, regulatory T cells, and specific stages of T cell development.[4][5][6] |
| CD69 | BV421 | Surface | Early activation marker expressed upon lymphocyte stimulation.[4][11] |
| Ki-67 | Alexa Fluor 700 | Intracellular | Nuclear protein expressed in proliferating cells to assess cell cycle entry.[7][8][9] |
| Live/Dead Stain | e.g., Zombie Aqua | Amine-reactive | To exclude non-viable cells from the analysis. |
Experimental Protocol
This protocol details the steps for preparing and staining human peripheral blood mononuclear cells (PBMCs) treated with this compound for flow cytometric analysis.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
2. In Vitro Treatment with this compound
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with the desired concentration of this compound (a dose-response experiment is recommended, e.g., 1, 10, 100 ng/mL).
-
Include an untreated control group.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).
3. Staining for Surface Markers
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the live/dead stain according to the manufacturer's instructions and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD44, CD25, CD69) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Intracellular Staining for Ki-67
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer (e.g., PBS with 0.1% saponin).
-
Resuspend the cells in 100 µL of permeabilization buffer.
-
Add the anti-Ki-67 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
5. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Ensure that single-stain controls are prepared for each fluorochrome to set up compensation.
-
Use fluorescence minus one (FMO) controls to help set gates for the activation and proliferation markers.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Phenotypic Analysis of this compound-Treated Lymphocytes
| Treatment | % CD4+ of CD3+ | % CD8+ of CD3+ | % CD4+CD8+ of CD3+ | % CD4-CD8- of CD3+ |
| Untreated Control | ||||
| This compound (1 ng/mL) | ||||
| This compound (10 ng/mL) | ||||
| This compound (100 ng/mL) |
Table 2: Activation and Proliferation Status of T Lymphocytes
| Treatment | % CD69+ of CD4+ | % CD25+ of CD4+ | % Ki-67+ of CD4+ | % CD69+ of CD8+ | % CD25+ of CD8+ | % Ki-67+ of CD8+ |
| Untreated Control | ||||||
| This compound (1 ng/mL) | ||||||
| This compound (10 ng/mL) | ||||||
| This compound (100 ng/mL) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometric analysis of this compound-treated lymphocytes.
Putative this compound Signaling Pathway Leading to T-Cell Differentiation
Caption: Simplified signaling pathway of this compound in lymphocytes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thymus - Wikipedia [en.wikipedia.org]
- 3. CD4-CD8 differentiation in the thymus: connecting circuits and building memories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. To Ki or Not to Ki: Re-Evaluating the Use and Potentials of Ki-67 for T Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Thymopoietin using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymopoietin (TMPO) is a polypeptide hormone produced by the epithelial cells of the thymus gland.[1] It plays a crucial role in the immune system, primarily by inducing the differentiation of T-cell precursors and modulating immune responses.[1][2][3][4] this compound is also involved in neuromuscular transmission.[1] Given its immunomodulatory functions, the accurate quantification of this compound in biological samples is essential for research in immunology, endocrinology, and drug development.
This document provides a detailed protocol for the quantitative measurement of this compound in serum, plasma, and other biological fluids using a sandwich ELISA method. The assay described herein is a sensitive and specific method for the determination of TMPO concentrations.
Assay Principle
The this compound sandwich ELISA is a quantitative immunoassay that utilizes a pair of antibodies specific to this compound. A microplate is pre-coated with a monoclonal antibody specific for this compound. When standards and samples are added to the wells, the this compound present binds to the immobilized antibody. Following a washing step, a biotin-conjugated polyclonal antibody specific for this compound is added, which binds to the captured this compound, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. After another wash, a chromogenic substrate (TMB) is introduced, which is converted by the HRP enzyme into a colored product. The intensity of the color, which is proportional to the amount of this compound in the sample, is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations, and this curve is used to determine the concentration of this compound in the unknown samples.
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle, multichannel pipette, or automated plate washer
-
Tubes for sample and standard dilution
-
Absorbent paper
Experimental Protocol
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Standard Dilution: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Prepare a serial dilution of the standard as per the kit instructions to generate a standard curve. For example, a typical range might be from 500 pg/mL down to 7.8 pg/mL.[5][6]
-
Wash Buffer: If provided as a concentrate, dilute the wash buffer to 1x with deionized water.
-
Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the stock solution with the appropriate assay diluent.
-
Streptavidin-HRP Conjugate: Prepare the working solution of the streptavidin-HRP conjugate by diluting the stock solution with the appropriate assay diluent.
Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[6][7] Cover the plate and incubate for 2 to 2.5 hours at room temperature or as specified by the kit manufacturer.[7][8]
-
Wash: Aspirate the liquid from each well and wash the plate three times with 1x wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[7] Cover the plate and incubate for 1 hour at room temperature.[7]
-
Wash: Repeat the wash step as described in step 2.
-
Add Streptavidin-HRP Conjugate: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.[7] Cover the plate and incubate for 45 minutes at room temperature.[7]
-
Wash: Repeat the wash step, but increase the number of washes to five times.
-
Add Substrate: Add 100 µL of TMB substrate to each well.[7] Incubate for 30 minutes at room temperature in the dark.[7] A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well.[7] The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Caption: Workflow for the this compound Sandwich ELISA Protocol.
Data Presentation
Standard Curve
A standard curve should be generated for each assay run. Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.
Table 1: Example of this compound Standard Curve Data
| Standard Concentration (pg/mL) | Mean OD (450 nm) |
| 500 | 2.450 |
| 250 | 1.620 |
| 125 | 0.950 |
| 62.5 | 0.510 |
| 31.25 | 0.280 |
| 15.625 | 0.150 |
| 7.8125 | 0.095 |
| 0 (Blank) | 0.050 |
Calculation of Results
Calculate the mean absorbance for each set of replicate standards and samples. Subtract the mean absorbance of the blank from all other absorbance values. Use the standard curve to determine the concentration of this compound in the samples. If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Biological Function and Signaling
This compound is a key hormone of the thymus gland that plays a vital role in the maturation and differentiation of T-cells.[3][9] It acts on T-cell precursors, inducing their development into mature T-lymphocytes.[2] this compound has also been shown to influence the immune system by enhancing the activity of mature T-cells and affecting the production of other signaling molecules.[2][10] The biological effects of this compound are mediated through interactions with specific cell surface receptors, which can lead to rapid changes in intracellular second messengers, such as cyclic GMP (cGMP).[1][10]
Caption: Simplified overview of this compound's biological function.
Troubleshooting
Table 2: Common ELISA Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents added in the wrong order or prepared incorrectly. | Repeat the assay, carefully following the protocol for reagent preparation and addition. |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| Insufficient incubation time or temperature. | Ensure adherence to recommended incubation times and temperatures. | |
| Standard has degraded. | Use a fresh vial of standard and ensure proper storage. | |
| High Background | Insufficient washing. | Increase the number of washes and ensure wells are completely aspirated between steps.[11][12] |
| High antibody concentration. | Optimize the concentration of the detection antibody by titration.[11] | |
| Substrate solution is contaminated or exposed to light. | Use fresh, colorless TMB substrate and keep it protected from light.[11] | |
| Stop solution not added. | Ensure stop solution is added to terminate the reaction.[11] | |
| High Variability | Inconsistent pipetting. | Check pipette calibration and ensure consistent pipetting technique.[11] |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before adding them to the wells.[12] | |
| Inconsistent washing. | Use an automated plate washer for more consistent washing, if available.[12] | |
| Poor Standard Curve | Incorrect standard dilutions. | Carefully prepare the standard serial dilutions and ensure accurate pipetting.[11] |
| Standard degradation. | Reconstitute a fresh standard for each assay. | |
| Inappropriate curve fit. | Use a four-parameter logistic (4-PL) curve fit for analysis. |
References
- 1. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WikiGenes - Tmpo - this compound [wikigenes.org]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Human TMPO ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
experimental applications of the synthetic peptide thymopentin (TP-5)
Application Notes and Protocols for Thymopentin (B1683142) (TP-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thymopentin (TP-5)
Thymopentin (TP-5) is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that corresponds to the active site (residues 32-36) of the naturally occurring thymic hormone, thymopoietin.[1][2][3] As a potent immunomodulatory agent, TP-5 has been extensively studied for its ability to influence T-cell differentiation and maturation, regulate cytokine production, and restore immune balance.[1][3][4] Its therapeutic potential has been explored in a wide range of conditions, including primary and secondary immunodeficiencies, autoimmune diseases, infectious diseases, and as an adjuvant in cancer therapy.[1][3][4][5] These notes provide an overview of the experimental applications of TP-5, including its mechanisms of action, and detailed protocols for its use in preclinical research.
Mechanisms of Action
TP-5 exerts its effects by mimicking the biological activity of this compound, primarily targeting T-cell lineage development and function.[4] It promotes the maturation of precursor T-cells (thymocytes) into functional T-cells and enhances the activity of mature T-lymphocytes.[1][4] Its mechanisms involve binding to specific cellular receptors, which triggers downstream signaling cascades that modulate immune responses.
Key Signaling Pathways
Several signaling pathways have been identified as being modulated by TP-5:
-
Toll-Like Receptor 2 (TLR2) Signaling: TP-5 can bind to the TLR2 receptor, activating the MyD88-dependent signaling pathway, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[6][7]
Caption: TP-5 activation of the TLR2-MyD88-NF-κB signaling pathway.
-
Neuroinflammation and NLRP3 Inflammasome: In the context of neuroinflammation, TP-5 has been shown to inhibit the NF-κB/NLRP3 signaling pathway.[8] This action reduces the production of inflammatory mediators in microglia, protecting dopaminergic neurons from inflammatory damage.[8]
Caption: TP-5 inhibits the NF-κB/NLRP3 pathway to reduce neuroinflammation.
-
Cancer Stem Cell Signaling: TP-5 can directly affect cancer cells by inhibiting signaling pathways crucial for maintaining cancer stem cell (CSC) properties. It has been shown to suppress the PI3K/Akt/Wnt/β-catenin pathway in colon cancer cells, thereby reducing their stemness and increasing their sensitivity to chemotherapy.[9]
Caption: TP-5 inhibits the PI3K/Akt/Wnt/β-catenin pathway in cancer stem cells.
Application Note 1: Cancer Immunotherapy
TP-5 is being explored as a promising agent in cancer immunotherapy due to its dual ability to rejuvenate the thymus and enhance T-cell function.[10]
-
Thymic Rejuvenation: In tumor-bearing and immunocompromised animal models, TP-5 treatment has been shown to promote the growth and regeneration of the thymus, counteracting tumor-induced atrophy.[10] This leads to increased generation of new T-cells, including CD4+, CD8+, and CD4+CD8+ populations.[10][11]
-
Enhancing T-Cell Effector Function: TP-5 functionally reprograms T-cells, preserving their effector functions while preventing exhaustion.[10] It augments the production of critical anti-tumor cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[10][11]
-
Adjuvant Therapy: TP-5 demonstrates synergistic efficacy when combined with other T-cell-based therapies, such as adoptive T-cell transfer, enhancing the proliferation and anti-tumor activity of the transferred cells.[10] It can also increase the sensitivity of colon cancer cells to chemotherapeutic agents like oxaliplatin (B1677828) by reducing cancer stem cell properties.[9]
Quantitative Data Summary: Cancer Models
| Experimental Model | TP-5 Dosage | Key Findings | Reference |
| Murine Tumor Models (B16-F10, MC38) | 20 mg/kg/day (s.c.) | Markedly suppressed tumor growth; increased T-cell numbers in the thymus. | [10][12] |
| Cyclophosphamide-induced Immunosuppression | 20 mg/kg/day (s.c.) | Promoted thymus development and T-cell generation. | [12] |
| H460 Human Lung Cancer Cells | 0.5 mmol/mL (in vitro) | iRGD-conjugated TP-5 inhibited proliferation by 34.0%, compared to 13.5% by free TP-5. | [13] |
| HCT116 Colon Cancer Cells | Not specified | Reduced expression of CSC markers (CD133, CD44, ALDH1); enhanced cytotoxicity of oxaliplatin. | [9] |
Application Note 2: Immunodeficiency and Autoimmune Disorders
TP-5 is clinically used for diseases characterized by immune dysregulation.
-
Immunodeficiency: TP-5 can correct immunodeficiencies by promoting T-lymphocyte maturation and restoring cellular immunity.[14] It has been used in patients with post-burn and postoperative immunodeficiency, as well as in elderly immunocompromised individuals, to improve lymphocyte activation and reduce susceptibility to infections.[15][16]
-
Autoimmune Diseases: In conditions like Rheumatoid Arthritis (RA), TP-5 is thought to modulate aberrant immune responses.[1] Clinical studies have evaluated its use both subcutaneously and intravenously. While some studies reported significant improvements in clinical parameters like the Ritchie index in RA patients, others could not confirm a consistent beneficial effect.[17][18]
Quantitative Data Summary: Immunodeficiency & Autoimmunity
| Condition | TP-5 Dosage | Key Findings | Reference |
| Rheumatoid Arthritis | 50 mg (i.v.), 3x/week for 3 weeks | Significant improvement in Ritchie index and swollen joint scores compared to placebo. | [18] |
| Sézary Syndrome | 50 mg (i.v.), 3x/week | Reduction of itching, erythroderma, and peripheral blood Sézary cells in all 4 patients after 2 months. | [19] |
| Immunosuppressed Rats (Cyclophosphamide-induced) | Single dose of 15 mg/kg (s.c.) in PPSG formulation | Normalized CD4+/CD8+ ratio and T-SOD levels, comparable to 14 consecutive daily injections of 0.6 mg/kg TP-5 solution. | [5] |
| Aging Humans (Immunocompromised) | Not specified | Improved cutaneous delayed hypersensitivity and PHA-induced IL-2 production. | [16] |
Experimental Protocols
The following are generalized protocols for conducting in vivo and in vitro experiments with TP-5. Researchers should optimize these protocols based on their specific experimental setup, cell lines, and animal models.
General Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo studies using TP-5.
Protocol: In Vivo Tumor Xenograft Study
-
Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6 for MC38 colorectal carcinoma, BALB/c for LM3 hepatocellular carcinoma).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into a control group (vehicle, e.g., saline) and a treatment group (TP-5).
-
TP-5 Preparation and Administration:
-
Dissolve lyophilized TP-5 in sterile saline to a final concentration for injection.
-
Administer TP-5 subcutaneously or intraperitoneally at a predetermined dose (e.g., 20 mg/kg/day).[12]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health status daily.
-
-
Endpoint and Sample Collection:
-
At the study endpoint (e.g., after 14 days of treatment), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest tumors, spleens, and thymuses. Weigh the organs.
-
-
Analysis:
-
Immunophenotyping: Prepare single-cell suspensions from the spleen, thymus, and tumor. Stain with fluorescently-conjugated antibodies (e.g., anti-CD3, -CD4, -CD8) and analyze by flow cytometry to determine immune cell populations.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in serum or cell culture supernatants using ELISA kits.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform immunohistochemical staining for relevant markers.
-
General Workflow for In Vitro Studies
Caption: A generalized experimental workflow for in vitro studies using TP-5.
Protocol: In Vitro T-Cell Proliferation Assay
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Assay Setup:
-
Seed 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of TP-5 (e.g., 0.1, 1, 10, 100 µg/mL).
-
Add a T-cell mitogen such as Phytohemagglutinin (PHA) (e.g., 5 µg/mL) to stimulate proliferation.
-
Add the TP-5 dilutions to the appropriate wells. Include a mitogen-only control and an untreated control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the stimulation index by dividing the absorbance of the treated wells by the absorbance of the control wells.
Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells (e.g., HCT116 colon cancer cells) in 6-well plates. Once they reach 70-80% confluency, treat them with TP-5 at the desired concentration for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-Akt, anti-β-catenin, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
References
- 1. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Thymopentin used for? [synapse.patsnap.com]
- 5. Thymopentin-loaded phospholipid-based phase separation gel with long-lasting immunomodulatory effects: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopentin (TP-5) prevents lipopolysaccharide-induced neuroinflammation and dopaminergic neuron injury by inhibiting the NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymopentin Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunostimulation by TP-5 in immunocompromised patients and animals--current status of investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymopentin (TP-5) in the treatment of the postburn and postoperative immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thymopentin (TP-5) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thymopoietin-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods employed to study the interactions between the thymic polypeptide hormone, thymopoietin, and its receptors. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the biochemical and cellular effects of this compound, with a focus on its binding characteristics and signal transduction pathways.
Introduction
This compound is a 49-amino acid polypeptide secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T-cells.[1] Beyond its immunomodulatory functions, this compound has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction and in neuronal tissues.[2] Understanding the kinetics and dynamics of these interactions is vital for elucidating the physiological roles of this compound and for the development of novel therapeutics targeting its signaling pathways.
This document details several key experimental approaches for characterizing this compound-receptor interactions, including radioligand binding assays, Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP). Furthermore, a protocol for assessing the downstream signaling effects of this compound, specifically the modulation of cyclic GMP (cGMP) levels in T-lymphocytes, is provided.
Data Presentation: Quantitative Analysis of this compound-Receptor Interactions
The following table summarizes the quantitative data obtained from various studies on the interaction of this compound with its receptors. This data is essential for comparing binding affinities and inhibitory concentrations across different experimental systems.
| Parameter | Ligand | Receptor/System | Value | Reference |
| IC50 | This compound | 125I-α-Bungarotoxin binding to C2 muscle cells | 1.1 nM | [3] |
| IC50 | This compound | Nicotinic receptor-mediated 22Na uptake in C2 muscle cells | 2 nM | [3] |
| IC50 | This compound | 125I-α-Bungarotoxin binding to neonatal muscle cells | 3.8 nM | [4] |
| IC50 | This compound | Carbachol-stimulated 22Na uptake (half-maximal carbachol) | 1.9 ± 0.2 nM | [4] |
| IC50 | This compound | Carbachol-stimulated 22Na uptake (maximal carbachol) | 23 ± 7 nM | [4] |
| IC50 | This compound | 125I-α-Bungarotoxin binding to chromaffin cells | 10 nM | [5] |
| IC50 | This compound | 125I-α-Bungarotoxin binding to rat hemidiaphragm (intact tissue) | 2.1 x 10-7 M | [6] |
| IC50 | This compound | 125I-α-Bungarotoxin binding to rat hemidiaphragm (membrane prep) | 0.35 nM | [6] |
| Kd | 125I-labeled this compound | Nicotinic α-Bungarotoxin-binding site in brain | 8 nM | [7] |
| Ka | This compound | Acetylcholine receptor of Torpedo californica | ~2.5 x 109 M-1 | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity and specificity of this compound to its receptor, often the nicotinic acetylcholine receptor, using a radiolabeled ligand.
Objective: To quantify the binding of this compound to its receptor by measuring the displacement of a radiolabeled competitor.
Materials:
-
Radiolabeled ligand (e.g., 125I-α-Bungarotoxin or 125I-Thymopoietin)
-
Unlabeled this compound
-
Receptor source (e.g., cultured cells like C2 muscle cells, tissue homogenates, or purified receptor preparations)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates from a source known to express the receptor of interest.[9] Determine the protein concentration of the preparation using a standard protein assay.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (for competition assays) or varying concentrations of the radiolabeled ligand (for saturation assays).[10]
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the receptor-bound radioligand.[11]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC50 value.
-
For saturation assays, plot the specific binding against the radioligand concentration. Non-linear regression analysis can be used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10]
-
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of binding between a ligand (e.g., this compound) and a receptor.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the this compound-receptor interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified receptor protein
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified receptor onto the surface of the sensor chip using amine coupling chemistry.[12]
-
Analyte Injection: Inject different concentrations of this compound (the analyte) over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time. The signal increases during the association phase as this compound binds to the immobilized receptor and decreases during the dissociation phase as it unbinds.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH buffer) to remove all bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[13]
Workflow Diagram:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with a target protein (the "bait") in a cellular context. This can be used to identify the receptor for this compound or other interacting partners.
Objective: To isolate and identify proteins that form a complex with this compound's receptor.
Materials:
-
Cells expressing the putative this compound receptor
-
Antibody specific to the receptor
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody specific to the this compound receptor to the cell lysate and incubate to allow the formation of antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen-interacting protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry to identify unknown interacting partners.
Workflow Diagram:
Caption: Workflow for a Co-Immunoprecipitation experiment.
Cyclic GMP (cGMP) Assay
This protocol measures the intracellular levels of cGMP in T-lymphocytes in response to this compound stimulation, providing insight into the downstream signaling pathway.
Objective: To quantify the change in intracellular cGMP concentration in T-cells following treatment with this compound.
Materials:
-
Isolated T-lymphocytes
-
This compound
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
Procedure:
-
Cell Culture and Treatment: Culture isolated T-lymphocytes and treat them with various concentrations of this compound for different time points. A phosphodiesterase inhibitor can be added to prevent cGMP degradation.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl) to release intracellular cGMP.[12]
-
Centrifugation: Centrifuge the cell lysate to pellet cellular debris.
-
cGMP Quantification: Use a competitive ELISA kit to measure the concentration of cGMP in the supernatant.[9][12]
-
Data Analysis: Plot the cGMP concentration against the this compound concentration or time of treatment to determine the dose-response and time-course of cGMP production.
Workflow Diagram:
Caption: Workflow for a cyclic GMP assay.
Signaling Pathways
This compound exerts its effects through at least two distinct receptor systems. In neuromuscular and neuronal tissues, it interacts with the nicotinic acetylcholine receptor. In T-cells, its immunomodulatory effects are associated with an increase in intracellular cGMP.[14][15]
Putative this compound Signaling Pathway in T-Cells
While the direct receptor on T-cells remains to be definitively identified, the downstream increase in cGMP suggests the involvement of a receptor coupled to guanylate cyclase.
Caption: Putative signaling pathway of this compound in T-cells.
This compound Interaction with Nicotinic Acetylcholine Receptor
This compound acts as an antagonist at the nicotinic acetylcholine receptor, inhibiting ion flow.
Caption: Antagonistic interaction of this compound with the nAChR.
References
- 1. Thymus - Wikipedia [en.wikipedia.org]
- 2. nicoyalife.com [nicoyalife.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cholinergic signaling via the α7 nicotinic acetylcholine receptor regulates the migration of monocyte-derived macrophages during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Expression and Function of the Cholinergic System in Immune Cells [frontiersin.org]
- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. T-cell receptor affinity in thymic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. Signaling of nicotinic acetylcholine receptors in mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thymopoietin ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during thymopoietin ELISA experiments, with a specific focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound ELISA?
High background in a this compound ELISA can stem from several factors, broadly categorized as issues with reagents, protocol execution, and sample quality. The most frequent culprits include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[1][2]
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to spurious signal.[1][3]
-
Antibody Concentrations: Using overly concentrated primary or secondary antibodies can increase non-specific binding.
-
Contaminated Reagents: Contamination of buffers, substrates, or other reagents with proteins or microbes can generate a false signal.[2]
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay.
-
Cross-Reactivity: The antibodies may be binding to molecules structurally similar to this compound.
-
Prolonged Incubation or Development Times: Exceeding the recommended times can lead to higher background.
Q2: What are the expected concentrations of this compound in human plasma?
Normal this compound levels in human plasma can vary with age. One study reported the following approximate concentrations:
-
Infants and Young Adults: > 1 ng/mL
-
Adults over 50 years of age: ~0.25 ng/mL
It is important to note that these values can vary between individuals and different ELISA kits.
Q3: Can sample hemolysis affect my this compound ELISA results?
Yes, hemolysis can interfere with ELISA results. The release of hemoglobin and other intracellular components from red blood cells can lead to non-specific binding and peroxidase-like activity, potentially causing false positive signals and high background.[4] It is recommended to use non-hemolyzed samples for the most accurate results. If you must use hemolyzed samples, it is crucial to run appropriate controls to assess the extent of interference.
Q4: What is cross-reactivity and how can it cause high background?
Cross-reactivity occurs when the antibodies in the ELISA kit bind to molecules that are structurally similar to this compound, but are not the target analyte.[5] This non-specific binding can generate a signal that contributes to the overall background. For instance, some anti-thymopoietin antibodies might show a slight cross-reactivity with splenin, a closely related splenic hormone.[6]
Troubleshooting Guides for High Background
Below are detailed troubleshooting guides for common causes of high background in a this compound ELISA, presented in a question-and-answer format.
Issue 1: High Background in All Wells (Including Blanks)
Is it possible that my washing technique is inadequate?
Insufficient washing is a very common reason for high background across the entire plate.[1][2]
Troubleshooting Steps:
-
Increase Wash Volume and Number: Ensure each well is filled completely with wash buffer during each wash step. Increase the number of washes from the standard protocol (e.g., from 3 to 5 washes).
-
Incorporate a Soak Step: Allow the wash buffer to remain in the wells for 30-60 seconds during each wash cycle to help remove non-specifically bound reagents.
-
Ensure Complete Aspiration: After each wash, make sure to completely aspirate the wash buffer from the wells. Residual buffer can lead to high background. You can tap the inverted plate on a clean paper towel to remove any remaining droplets.
-
Automated Plate Washer Maintenance: If using an automated plate washer, ensure all dispensing and aspiration pins are clean and functioning correctly to avoid carryover.
Illustrative Data:
| Washing Protocol | Average Background OD (450 nm) |
| 3 Washes, No Soak | 0.350 |
| 5 Washes, No Soak | 0.200 |
| 5 Washes, 30s Soak | 0.120 |
| Recommended Target | < 0.150 |
Issue 2: High Background in Sample Wells, but Not in Blanks
Could my blocking step be insufficient or ineffective?
If the high background is primarily in the sample wells, it could indicate that the blocking buffer is not effectively preventing non-specific binding of sample components or the detection antibody.[3]
Troubleshooting Steps:
-
Optimize Blocking Buffer Concentration: Increase the concentration of the protein in your blocking buffer (e.g., from 1% BSA to 3% BSA).
-
Extend Blocking Incubation Time: Increase the blocking incubation time to allow for more complete saturation of non-specific binding sites.
-
Try a Different Blocking Agent: Not all blocking agents are suitable for every assay. If you are using a BSA-based blocker, consider trying a non-fat dry milk solution or a commercial blocking buffer with a different formulation.
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05%) in the blocking buffer and wash buffers can help reduce non-specific interactions.[3]
Illustrative Data:
| Blocking Agent | Blocking Time | Average Sample Background OD (450 nm) |
| 1% BSA | 1 hour | 0.450 |
| 3% BSA | 1 hour | 0.300 |
| 3% BSA | 2 hours | 0.220 |
| 5% Non-fat Dry Milk | 2 hours | 0.180 |
| Recommended Target | < 0.200 |
Issue 3: High Background Signal That Increases with Sample Concentration
Is it possible my antibody concentrations are too high?
Using overly concentrated capture or detection antibodies can lead to non-specific binding that increases with the amount of sample added.
Troubleshooting Steps:
-
Titrate Your Antibodies: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. The goal is to find the concentrations that provide the best signal-to-noise ratio.
-
Review the Kit Protocol: Double-check the recommended antibody dilutions in the kit manual. Deviating from these recommendations can lead to issues.
-
Run a "No Primary Antibody" Control: To confirm non-specific binding of the secondary antibody, run a control well where you omit the primary (detection) antibody but add all other reagents. A signal in this well indicates a problem with the secondary antibody.
Illustrative Data:
| Detection Antibody Dilution | Signal (Positive Control) OD (450 nm) | Background (Negative Control) OD (450 nm) | Signal-to-Noise Ratio |
| 1:1000 | 2.500 | 0.500 | 5 |
| 1:2000 | 2.100 | 0.250 | 8.4 |
| 1:4000 | 1.500 | 0.100 | 15 |
| Recommended Target | Maximize |
Experimental Protocols
Standard this compound ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline based on commercially available this compound ELISA kits. Always refer to the specific manual provided with your kit for detailed instructions.
1. Reagent Preparation:
-
Wash Buffer (1x): Dilute the concentrated wash buffer (e.g., 20x) with deionized water to the final working concentration.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 500 pg/mL, 250 pg/mL, 125 pg/mL, 62.5 pg/mL, 31.25 pg/mL).
-
Detection Antibody: Dilute the concentrated detection antibody to the working concentration specified in the kit manual using the appropriate diluent.
-
Enzyme Conjugate (e.g., HRP-Streptavidin): Dilute the concentrated enzyme conjugate to its working concentration.
2. Assay Procedure:
-
Add Standards and Samples: Pipette 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubate: Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at 37°C).[7]
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with 1x Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubate: Cover the plate and incubate (e.g., 1 hour at 37°C).[7]
-
Wash: Repeat the wash step as described in step 3.
-
Add Enzyme Conjugate: Add 100 µL of the diluted enzyme conjugate to each well.
-
Incubate: Cover the plate and incubate (e.g., 30 minutes at 37°C).[7]
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 90 µL of TMB substrate to each well.
-
Incubate: Cover the plate and incubate in the dark for the recommended time (e.g., 15-20 minutes at 37°C), or until color develops.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
Visualizations
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and resolve high background issues in a this compound ELISA.
Standard Sandwich ELISA Workflow
Caption: A simplified workflow diagram of a standard sandwich ELISA procedure.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. jg-biotech.com [jg-biotech.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. Immunoassay for bovine serum this compound: discrimination from splenin by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Thymopoietin Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during thymopoietin bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a common this compound bioassay?
A prevalent bioassay for this compound measures its ability to induce the differentiation of precursor T-cells (prothymocytes). A common method involves stimulating null lymphocytes from athymic (nu/nu) mice and measuring the expression of T-cell surface markers, such as Thy 1.2 antigen. The level of induction, often quantified by flow cytometry or immunofluorescence, is proportional to the concentration of this compound.
Q2: My positive controls are showing low or no response. What are the likely causes?
A low or absent signal in your positive control wells can be attributed to several factors:
-
Degraded this compound: this compound is a polypeptide and can degrade if not stored or handled properly. Ensure it is stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Suboptimal Cell Health: The viability and responsiveness of the prothymocyte cell line are critical. Use cells with a low passage number and ensure they are in the logarithmic growth phase.
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, including this compound and any antibodies used for detection.
-
Insufficient Incubation Time: The incubation period with this compound may be too short to elicit a measurable response.
Q3: I am observing high background signal in my negative control wells. What could be causing this?
High background can mask the specific signal from this compound and reduce the assay's sensitivity. Common causes include:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically. Ensure you are using an appropriate blocking buffer and that all washing steps are thorough.
-
Contaminated Reagents: Contamination of media, buffers, or antibodies can lead to a high background. Use fresh, sterile reagents.
-
Overly Concentrated Antibodies: Using too high a concentration of detection antibodies can increase background noise.
-
Autofluorescence: The cell line itself may exhibit autofluorescence. Include an unstained cell control to assess this.
Q4: There is high variability between my replicate wells (intra-assay variability). How can I improve precision?
High variability between replicates can stem from several sources:
-
Inconsistent Pipetting: Small errors in pipetting volumes of cells, reagents, or this compound can lead to significant differences. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven Cell Seeding: An uneven distribution of cells in the microplate wells is a common cause of variability. Ensure a homogenous single-cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).
-
Incomplete Mixing: Ensure thorough mixing of reagents in each well after addition.
Q5: My results are inconsistent between different experiments (inter-assay variability). What steps can I take to improve reproducibility?
To enhance reproducibility across experiments, it is crucial to standardize your protocol:
-
Consistent Cell Culture Practices: Use cells from the same passage number for each experiment and maintain consistent cell culture conditions (e.g., media, supplements, confluency).
-
Reagent Lot Consistency: Use the same lot of critical reagents (e.g., this compound, antibodies, serum) for a set of comparable experiments. If a new lot must be used, it should be validated against the old lot.
-
Standardized Incubation Times and Temperatures: Adhere strictly to the same incubation times and maintain a stable temperature throughout the assay.
-
Detailed Standard Operating Procedure (SOP): A detailed and clearly written SOP that is followed by all users can significantly reduce variability.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to address inconsistent results in this compound bioassays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Degraded this compound | Aliquot and store this compound at -80°C. Avoid repeated freeze-thaw cycles. |
| Low cell viability or passage number too high | Use healthy, low-passage cells. Monitor cell morphology and viability. | |
| Incorrect reagent concentrations | Verify calculations and ensure accurate dilutions of all reagents. | |
| Insufficient incubation time | Optimize the incubation time for this compound stimulation. | |
| High Background | Non-specific antibody binding | Increase blocking time or try a different blocking agent. Optimize antibody concentrations. |
| Inadequate washing | Increase the number and vigor of wash steps. | |
| Contaminated reagents | Prepare fresh reagents and use sterile techniques. | |
| High Intra-Assay Variability | Inaccurate pipetting | Calibrate pipettes regularly and use consistent pipetting technique. |
| Uneven cell distribution | Ensure a homogenous cell suspension before and during plating. | |
| Edge effects | Avoid using the outer wells of the microplate for samples. | |
| High Inter-Assay Variability | Inconsistent cell culture conditions | Standardize cell passage number, seeding density, and culture media. |
| Reagent lot-to-lot variation | Qualify new lots of critical reagents against previous lots. | |
| Variations in incubation parameters | Strictly control incubation times and temperatures. |
Experimental Protocols
Key Experiment: In Vitro this compound Bioassay for T-Cell Differentiation
This protocol outlines a general method for assessing the bioactivity of this compound by measuring the induction of Thy 1.2 expression on null lymphocytes.
Materials:
-
This compound standard and test samples
-
Null lymphocytes from athymic (nu/nu) mice spleens
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Anti-Thy 1.2 antibody (fluorescently labeled)
-
Appropriate isotype control antibody
-
Flow cytometer
-
96-well cell culture plates
-
Blocking buffer (e.g., PBS with 2% FBS)
-
Wash buffer (e.g., PBS)
Methodology:
-
Cell Preparation: Isolate splenocytes from athymic (nu/nu) mice and prepare a single-cell suspension.
-
Cell Seeding: Seed the null lymphocytes into a 96-well plate at an optimized density (e.g., 1 x 10^6 cells/well).
-
This compound Stimulation: Prepare serial dilutions of the this compound standard and test samples in culture medium. Add the dilutions to the appropriate wells. Include a negative control (medium only) and positive control (known concentration of active this compound).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined optimal time (e.g., 24-48 hours).
-
Staining:
-
Wash the cells with wash buffer.
-
Block non-specific binding by incubating the cells with blocking buffer.
-
Incubate the cells with a fluorescently labeled anti-Thy 1.2 antibody or an isotype control antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the percentage of Thy 1.2 positive cells.
-
-
Data Analysis:
-
Subtract the percentage of positive cells in the isotype control from the experimental samples.
-
Generate a dose-response curve for the this compound standard and determine the concentration of the test samples.
-
Visualizations
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A decision tree for troubleshooting common issues in this compound bioassays.
Proposed Signaling Pathway of this compound in T-Cell Precursors
While the precise receptor and downstream cascade for this compound-induced T-cell differentiation are still under investigation, evidence suggests the involvement of cyclic nucleotides. The interaction of this compound with its receptor on prothymocytes is proposed to modulate the levels of intracellular second messengers, cyclic GMP (cGMP) and cyclic AMP (cAMP), which in turn activate downstream signaling pathways leading to gene expression changes and cellular differentiation.[1]
Caption: A diagram illustrating the proposed signaling pathway of this compound in T-cell precursors.
References
mitigating cell viability issues during thymopoietin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate cell viability issues that may arise during experiments involving thymopoietin and its derivatives, such as thymopentin (B1683142) (TP-5).
Troubleshooting Guide
This guide addresses common problems encountered during this compound treatment that may lead to decreased cell viability, unexpected results, or experimental inconsistencies.
| Issue | Potential Cause | Recommended Solution |
| 1. Decreased Cell Viability After Treatment | a. Peptide Insolubility/Aggregation: The peptide may not be fully dissolved, leading to the formation of cytotoxic aggregates. | - Ensure the peptide is completely dissolved before adding it to the cell culture medium. - Follow the solubility guidelines based on the peptide's charge (see FAQ 1). - For hydrophobic peptides, dissolve in a minimal amount of sterile DMSO first, then slowly dilute with your culture medium while vortexing.[1] - Use sonication to aid dissolution if necessary. |
| b. Solvent Cytotoxicity: High concentrations of solvents like DMSO can be toxic to cells. | - Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1% for sensitive or primary cells.[1] - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the solvent's effect on cell viability. | |
| c. Peptide Degradation: The peptide may have degraded due to improper storage or handling. | - Store lyophilized peptides at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Allow the peptide vial to warm to room temperature before opening to prevent condensation. | |
| d. High Peptide Concentration: The concentration of this compound or thymopentin used may be too high for your specific cell type. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cells. Start with a broad range of concentrations (e.g., 10 ng/mL to 1000 ng/mL).[2] - Consult the literature for concentrations used in similar cell types. | |
| 2. Inconsistent or Not Reproducible Results | a. Inaccurate Peptide Concentration: Errors in weighing or dissolving the peptide can lead to variability. | - Centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. - Use a calibrated microbalance for weighing. - Ensure the peptide is fully dissolved before making serial dilutions. |
| b. Variability in Cell Health: The initial health and confluency of the cells can impact their response to treatment. | - Use cells that are in the logarithmic growth phase and have high viability (>95%). - Ensure consistent cell seeding density across all wells and experiments. | |
| 3. Unexpected Biological Effects | a. Off-Target Effects: The observed effect may not be related to the intended biological activity of this compound. | - Review the literature for known off-target effects of this compound or thymopentin. - Consider that thymopentin has been shown to interact with receptors like TLR2 and acetylcholine (B1216132) receptors.[3][4][5] |
| b. Contaminants in Peptide Preparation: Impurities from the synthesis process (e.g., trifluoroacetic acid - TFA) may affect cells. | - Use high-purity (>95%) peptides for cell-based assays. - If necessary, perform TFA removal steps as recommended by the peptide supplier. |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve my lyophilized this compound or thymopentin peptide?
A1: The choice of solvent depends on the peptide's amino acid sequence and overall charge. First, determine if the peptide is acidic, basic, or neutral. For thymopentin (Arg-Lys-Asp-Val-Tyr), the presence of basic (Arg, Lys) and acidic (Asp) residues gives it a net charge that allows for solubility in aqueous solutions. It is recommended to first try dissolving it in sterile distilled water or a buffer like PBS (pH 7.2-7.4). If solubility is an issue, for basic peptides, a small amount of dilute acetic acid can be used. For very hydrophobic peptides, a minimal volume of DMSO is recommended, followed by slow dilution in your aqueous buffer of choice.
Q2: What is the recommended concentration range for this compound or thymopentin in cell culture?
A2: The optimal concentration is cell-type dependent. For immunomodulatory effects, concentrations of thymopentin (TP-5) ranging from 10 ng/mL to 1000 ng/mL have been used in vitro without showing direct cytotoxicity to cell lines like Hepa1-6.[2] One study used TP-5 at concentrations from 100 to 800 μmol/L on HL-60 cells.[6] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q3: Can this compound treatment induce apoptosis or necrosis?
A3: Current research suggests that exogenous thymopentin (TP-5) is generally not cytotoxic and does not induce apoptosis or necrosis in various cell lines at typical therapeutic concentrations.[2][7] However, at very high, non-physiological concentrations, or if the peptide aggregates, it could potentially lead to cell death. If you observe significant cell death, it is important to perform assays like Annexin V/PI staining to distinguish between apoptosis and necrosis and investigate the cause (see Experimental Protocols section).
Q4: How should I store my this compound/thymopentin stock solutions?
A4: For long-term storage, lyophilized peptide should be kept at -20°C or -80°C. Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: My cells look stressed after treatment, but viability assays show minimal change. What could be the reason?
A5: Cells can exhibit morphological changes or stress responses without undergoing immediate cell death. This could be due to the activation of certain signaling pathways, changes in the cytoskeleton, or a response to the solvent. Observe the cells over a longer time course to see if viability eventually declines. Also, consider using more sensitive assays that measure cellular stress, such as markers for oxidative stress or specific signaling pathway activation.
Quantitative Data Summary
The following table summarizes in vitro concentrations of thymopentin (TP-5) and its observed effects on cell viability from published studies.
| Cell Line | Peptide Concentration | Duration of Treatment | Assay | Observed Effect on Viability | Reference |
| Hepa1-6 (Murine Hepatoma) | 10, 100, 1000 ng/mL | Up to 72 hours | SRB Assay | No significant impact on cell viability. | [2] |
| HCT116 (Human Colon Cancer) | Not specified | Not specified | Proliferation Assay | No direct effect on proliferation. | [7][8] |
| RAW264.7 (Murine Macrophage) | Up to 80 µg/mL | Overnight | CCK-8 Assay | Non-toxic at tested concentrations. | [3] |
| HL-60 (Human Promyelocytic Leukemia) | 100 - 800 µmol/L | 120 hours | Trypan Blue Exclusion | Concentration-dependent inhibition of proliferation. | [6] |
| Human Peripheral Blood Lymphocytes | 1 µg/mL | Not specified | Proliferation Assay | Increased proliferation. | [9] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
-
Materials:
-
Cells and complete culture medium
-
96-well plate
-
This compound/Thymopentin stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound/thymopentin and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, indicating cytotoxicity.
-
Materials:
-
Cells and complete culture medium
-
96-well plate
-
This compound/Thymopentin stock solution
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with your peptide, a vehicle control, a negative control (untreated cells), and a positive control (cells lysed to achieve maximum LDH release).
-
Incubate for the desired treatment duration.
-
Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC/PI staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Putative signaling pathway for Thymopentin (TP-5) via TLR2 activation.
Caption: A step-by-step workflow for troubleshooting cell viability issues.
References
- 1. lifetein.com [lifetein.com]
- 2. Thymopentin Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Binding of this compound to the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Thymopoietin Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in thymopoietin immunoassays.
Troubleshooting Guides
High background signal is a common issue in immunoassays that can mask the detection of this compound, leading to inaccurate results. Non-specific binding of antibodies to the plate, other proteins, or unintended targets is a primary cause. This section addresses common causes and solutions for high background noise.
Scenario 1: Uniformly High Background Across the Entire Plate
Question: I am observing a high background signal across my entire ELISA plate. What are the most likely causes and how can I fix this?
Answer: A uniform high background often points to systemic issues with reagents or procedural steps. Here are the primary suspects and how to address them:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer's role is to saturate all unoccupied binding sites on the microplate surface. If blocking is insufficient, both primary and secondary antibodies can bind directly to the plate. Optimize your blocking step by increasing the concentration of the blocking agent, extending the incubation time, or testing different blocking buffers.[1][2] |
| Antibody Concentration Too High | Excessive concentrations of the primary or secondary antibody can lead to increased non-specific binding. Perform a checkerboard titration to determine the optimal concentration for both antibodies to achieve the best signal-to-noise ratio. |
| Insufficient Washing | Inadequate washing can leave unbound antibodies and other reagents in the wells, contributing to the final signal. Increase the number of wash cycles (3-5 cycles is typical) and ensure complete aspiration of wash buffer after each step. Adding a brief soak step (e.g., 30 seconds) during each wash can also be beneficial.[1][2] |
| Contaminated Reagents | Buffers, water, or substrate solutions can become contaminated with substances that interfere with the assay. Always use high-purity water to prepare fresh buffers for each experiment. Ensure the substrate solution is colorless before use. |
| Sub-optimal Incubation Times and Temperatures | Deviations from the recommended incubation times and temperatures can affect binding kinetics and increase background. Ensure consistent temperature across the plate and adhere to the protocol's incubation time recommendations.[3] |
Scenario 2: High Background Signal in Negative Control Wells
Question: My negative control wells (containing no analyte) are showing a high signal. What does this indicate and how can I resolve it?
Answer: High signal in negative controls is a clear indicator of non-specific binding of the detection reagents. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Non-Specific Binding of Secondary Antibody | The secondary antibody may be binding non-specifically to the blocking agent or the plate surface. Run a control with only the secondary antibody (no primary antibody) to confirm this. If NSB is observed, consider using a pre-adsorbed secondary antibody or a different blocking buffer. |
| Cross-Reactivity of Antibodies | The primary or secondary antibodies may be cross-reacting with other proteins in the sample or with components of the blocking buffer. Ensure the specificity of your antibodies for this compound. Using monoclonal antibodies can often reduce cross-reactivity. |
| Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can cause non-specific binding. Diluting your samples in an appropriate assay diluent can help mitigate matrix effects. It is also advisable to prepare your standard curve in a matrix that closely resembles your sample matrix.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound immunoassays?
A1: Non-specific binding (NSB) is the binding of assay antibodies to unintended targets, such as the microplate surface or other proteins, rather than to this compound.[4] This leads to a high background signal, which can obscure the specific signal from this compound, reducing the sensitivity and accuracy of the assay and potentially leading to false-positive results.
Q2: Which blocking buffer is best for my this compound ELISA?
A2: The ideal blocking buffer depends on the specific antibodies and sample matrix being used. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercial protein-free blockers. It is often necessary to empirically test several blocking agents to find the one that provides the lowest background for your specific assay.
Q3: How can I optimize the washing steps to reduce background?
A3: Effective washing is crucial. Use a wash buffer containing a detergent like Tween 20 (typically 0.05%). Increase the number of wash cycles (3-5 times) and the volume of wash buffer per well (e.g., 300-400 µL). A short soak time (30-60 seconds) during each wash step can also improve the removal of non-specifically bound material.[1][2]
Q4: Can the incubation time and temperature affect non-specific binding?
A4: Yes, both incubation time and temperature can significantly impact NSB. Longer incubation times or higher temperatures can sometimes increase non-specific interactions. It is important to optimize these parameters for your specific assay to maximize the specific signal while keeping the background low. Following the manufacturer's protocol for a commercial kit is a good starting point.[3]
Q5: What are "matrix effects" and how can I minimize them in my this compound assay?
A5: Matrix effects are caused by components in the sample (e.g., serum, plasma) that interfere with the antibody-antigen binding.[4][5] For peptide hormones like this compound, these effects can be significant. To minimize matrix effects, you can dilute your samples, use a sample diluent containing blocking agents, or prepare your standards in a matrix similar to your samples.[5][6]
Data Presentation
Table 1: Comparison of Common Blocking Agents in Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing NSB | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Good | A common and cost-effective choice. |
| Non-Fat Dry Milk | 1-5% (w/v) | Very Good | Can sometimes mask certain epitopes or interfere with biotin-streptavidin systems. |
| Casein | 1% (w/v) | Excellent | Often more effective than BSA. |
| Fish Gelatin | 0.1-1% (w/v) | Good | Can be useful when protein-based blockers from mammalian sources cause cross-reactivity. |
| Commercial Protein-Free Blockers | Varies | Excellent | Eliminate potential cross-reactivity with protein-based blockers. |
Table 2: Effect of Tween 20 Concentration in Wash Buffer on Background Signal
| Tween 20 Concentration | Effect on Non-Specific Binding | Recommended Use |
| 0.01% - 0.05% | Effective at reducing hydrophobic interactions and NSB. | Standard concentration for most ELISA wash buffers.[1] |
| > 0.1% | May start to disrupt specific antibody-antigen interactions, leading to reduced signal. | Not generally recommended without specific optimization.[1] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare different blocking buffers: Prepare solutions of 1%, 3%, and 5% BSA in PBS, and 1%, 3%, and 5% non-fat dry milk in PBS. Also, prepare a commercial protein-free blocking buffer according to the manufacturer's instructions.
-
Coat microplate wells: Coat the wells of a 96-well plate with the capture antibody for this compound according to your standard protocol.
-
Block the plate: After washing the coated plate, add 200 µL of the different blocking buffers to designated wells. Include a set of wells with no blocking buffer as a control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the immunoassay: Continue with your standard ELISA protocol, adding samples (or a blank) and detection antibodies.
-
Analyze the results: Measure the signal in the blank wells for each blocking condition. The blocking buffer that yields the lowest background signal without significantly affecting the specific signal is the optimal choice.
Protocol 2: Checkerboard Titration for Antibody Optimization
-
Prepare serial dilutions of antibodies: Create a series of dilutions for both the primary (capture) and secondary (detection) antibodies.
-
Coat the plate: Coat the rows of a 96-well plate with the different dilutions of the capture antibody.
-
Block the plate: Block the entire plate with your optimized blocking buffer.
-
Add detection antibody: Add the different dilutions of the detection antibody to the columns of the plate.
-
Develop and measure the signal: Complete the ELISA protocol and measure the signal in each well.
-
Determine optimal concentrations: The combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (specific signal divided by background signal) should be used for future experiments.
Visualizations
Caption: Standard ELISA workflow for this compound detection.
References
- 1. biocompare.com [biocompare.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. How to Optimize an ELISA Standard Curve [synapse.patsnap.com]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
Technical Support Center: Investigating Potential Off-Target Effects of Thymopoietin and TP-5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential off-target effects of the polypeptide hormone thymopoietin and its synthetic pentapeptide analog, TP-5.
Frequently Asked Questions (FAQs)
Q1: What are the known primary functions of this compound and TP-5?
A1: this compound is a 49-amino acid polypeptide hormone secreted by the thymus gland that plays a crucial role in the differentiation and maturation of T-cells. TP-5 is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) corresponding to the active site of this compound and is known for its immunomodulatory properties, primarily influencing T-cell function.
Q2: What are the most well-characterized off-target effects of this compound?
A2: The most documented off-target effect of this compound is its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly at the neuromuscular junction. This interaction can lead to a blockade of neuromuscular transmission.[1][2]
Q3: Is there publicly available off-target screening data for TP-5, such as a kinase selectivity panel?
A3: As of now, comprehensive public data on the broad off-target kinase selectivity of TP-5 is limited. For novel or modified peptides like TP-5, off-target screening is often conducted on a proprietary basis by specialized service providers. It is highly recommended to perform such screens to ensure the specific immunomodulatory effects are not confounded by off-target kinase inhibition.
Q4: My TP-5 peptide is difficult to dissolve. What can I do?
A4: Peptide solubility can be a significant issue. TP-5 is a charged peptide, and its solubility can be influenced by the pH of the solvent. If you are experiencing solubility issues, consider the following:
-
Check the peptide's isoelectric point (pI): Dissolving the peptide in a buffer with a pH away from its pI can improve solubility.
-
Use a small amount of a different solvent: For initial solubilization, a small amount of a solvent like DMSO or a dilute acidic or basic solution may be helpful before diluting with your aqueous buffer. Always check for solvent compatibility with your assay.
-
Sonication: Brief sonication can help to dissolve recalcitrant peptides.
Troubleshooting Guides
This compound: Neuromuscular Junction Assays
Issue 1: Unexpected inhibition of muscle contraction in an in vitro neuromuscular junction preparation.
-
Possible Cause: this compound is a known potent antagonist of nicotinic acetylcholine receptors at the neuromuscular junction.[1]
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a dose-response curve to determine the IC50 of this compound in your assay. Literature suggests potent inhibition in the nanomolar range.[1][3]
-
Positive Control: Use a known nAChR antagonist, such as α-bungarotoxin, as a positive control to validate your experimental setup.
-
Washout Experiment: To determine the reversibility of the effect, perform a washout experiment by replacing the this compound-containing medium with fresh medium and monitoring for the recovery of muscle contraction. Be aware that the dissociation of this compound from the receptor can be slow.[3]
-
Issue 2: Difficulty replicating the inhibitory effect of this compound on neuronal nicotinic receptors.
-
Possible Cause: this compound shows selectivity for different subtypes of nicotinic receptors. It potently interacts with α-bungarotoxin-sensitive nicotinic receptors in neuronal tissue but not with α-bungarotoxin-insensitive neuronal nicotinic receptors.[2]
-
Troubleshooting Steps:
-
Receptor Subtype Characterization: Ensure that your neuronal cell line or tissue preparation expresses the α-bungarotoxin-sensitive subtype of nicotinic receptors.
-
Competitive Binding Assay: Perform a competitive binding assay with radiolabeled α-bungarotoxin to confirm that this compound is competing for the same binding site in your system.
-
TP-5: T-Cell Proliferation Assays
Issue 3: High variability or unexpected cell death in T-cell proliferation assays with TP-5.
-
Possible Cause 1: Endotoxin Contamination: Synthetic peptides can sometimes be contaminated with endotoxins (lipopolysaccharides) from bacteria during production, which can cause non-specific T-cell activation and cytotoxicity.[4]
-
Troubleshooting:
-
Use Endotoxin-Free Reagents: Ensure all reagents, including the TP-5 peptide, are certified as endotoxin-free.
-
Test for Endotoxins: If you suspect contamination, use a Limulus Amebocyte Lysate (LAL) assay to test your peptide stock.
-
-
-
Possible Cause 2: Peptide Aggregation: Hydrophobic peptides can aggregate in solution, leading to inconsistent results and potential cytotoxicity.
-
Troubleshooting:
-
Visual Inspection: Visually inspect your peptide solution for any precipitates.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test at the desired concentration.
-
Fresh Preparations: Prepare fresh solutions of TP-5 for each experiment to minimize the chances of aggregation over time.
-
-
-
Possible Cause 3: High Peptide Concentration: Very high concentrations of any peptide can lead to non-specific effects and cytotoxicity.
-
Troubleshooting:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration for T-cell proliferation without inducing cell death.
-
Viability Stain: Include a viability dye (e.g., propidium (B1200493) iodide or a live/dead stain) in your flow cytometry panel to distinguish between live and dead cells.
-
-
Issue 4: No significant increase in T-cell proliferation observed with TP-5.
-
Possible Cause: The primary role of TP-5 is in T-cell differentiation and maturation, and its direct proliferative effect might be modest or dependent on other co-stimulatory signals.
-
Troubleshooting Steps:
-
Co-stimulation: Ensure that your assay includes appropriate co-stimulatory signals, such as anti-CD28 antibodies, in addition to the primary T-cell receptor (TCR) stimulation (e.g., anti-CD3 antibodies).
-
Time Course: Perform a time-course experiment to determine the optimal incubation time for observing the effects of TP-5 on T-cell proliferation.
-
Readout Sensitivity: Use a sensitive proliferation assay, such as a dye dilution assay (e.g., CFSE or CellTrace™ Violet) analyzed by flow cytometry, to detect subtle changes in proliferation.
-
Quantitative Data on Off-Target Effects
Table 1: Off-Target Binding Affinity of this compound for Nicotinic Acetylcholine Receptors
| Receptor Type | Preparation | Assay | IC50 / Kd | Reference |
| Nicotinic α-Bungarotoxin Receptor | C2 Muscle Cells | 125I-α-BGT Binding Inhibition | 1.1 nM (IC50) | [3] |
| Nicotinic Receptor | C2 Muscle Cells | 22Na Uptake Inhibition | 2 nM (IC50) | [3] |
| Nicotinic α-Bungarotoxin Receptor | Rat Brain Membranes | 125I-α-BGT Binding Inhibition | 3.1 nM (IC50) | |
| Nicotinic Acetylcholine Receptor | Rat Hemidiaphragm (intact) | 125I-α-BGT Binding Inhibition | 2.1 x 10-7 M (IC50) | [1] |
| Nicotinic Acetylcholine Receptor | Rat Hemidiaphragm (membrane) | 125I-α-BGT Binding Inhibition | 0.35 nM (IC50) | [1] |
| Nicotinic α-BGT Binding Site | Neuronal Membranes | 125I-Thymopoietin Binding | 8 nM (Kd) | [5] |
| Acetylcholine Receptor | Torpedo californica | 125I-Thymopoietin/α-BGT Binding | Ka ≈ 2.5 x 109 M-1 | [6] |
Table 2: Investigating Off-Target Kinase Activity of TP-5 (Hypothetical Data)
Note: As comprehensive public data is unavailable, this table serves as a template for presenting results from a kinase selectivity screen. It is recommended that researchers commission such a screen to de-risk their projects.
| Kinase | % Inhibition at 1 µM TP-5 | IC50 (nM) | Notes |
| Primary Target Pathway Related | |||
| LCK | < 10% | > 10,000 | Expected low activity for specific immunomodulator. |
| ZAP70 | < 10% | > 10,000 | Expected low activity for specific immunomodulator. |
| Potential Off-Targets | |||
| Kinase X | 85% | 150 | Significant off-target hit, requires further investigation. |
| Kinase Y | 55% | 1,200 | Moderate off-target hit. |
| Kinase Z | < 10% | > 10,000 | No significant off-target activity. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is adapted for assessing the binding of this compound to nicotinic acetylcholine receptors in a membrane preparation.
Materials:
-
Membrane preparation from cells or tissue expressing nAChRs.
-
Radioligand: 125I-α-bungarotoxin.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., PBS with 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Dilute the membrane preparation, 125I-α-bungarotoxin, and a range of concentrations of unlabeled this compound in assay buffer.
-
Assay Setup: In a 96-well filter plate, add in triplicate:
-
Total Binding: Membrane preparation + 125I-α-bungarotoxin + assay buffer.
-
Non-specific Binding: Membrane preparation + 125I-α-bungarotoxin + a high concentration of unlabeled α-bungarotoxin.
-
Competition: Membrane preparation + 125I-α-bungarotoxin + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
Protocol 2: T-Cell Proliferation Assay for TP-5 using Dye Dilution
This protocol outlines a method to assess the effect of TP-5 on T-cell proliferation using a fluorescent dye.
Materials:
-
Isolated primary T-cells or a T-cell line.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Complete RPMI-1640 medium.
-
Anti-CD3 and anti-CD28 antibodies.
-
TP-5 peptide (endotoxin-free).
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Staining: Resuspend T-cells in PBS and stain with the cell proliferation dye according to the manufacturer's instructions. Quench the staining reaction with complete medium.
-
Cell Plating: Plate the stained T-cells in a 96-well plate.
-
Stimulation and Treatment: Add the following to the wells in triplicate:
-
Unstimulated Control: Medium only.
-
Stimulated Control: Anti-CD3 and anti-CD28 antibodies.
-
TP-5 Treatment: Anti-CD3 and anti-CD28 antibodies + varying concentrations of TP-5.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Cell Staining for Flow Cytometry: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live, single T-cell population. Analyze the histogram of the proliferation dye fluorescence. The decrease in fluorescence intensity indicates cell division. Quantify the percentage of proliferated cells and the proliferation index.
Signaling Pathways and Experimental Workflows
This compound off-target interaction with the nicotinic acetylcholine receptor.
Logical workflow for investigating potential off-target effects of TP-5.
References
- 1. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a thymic polypeptide, potently interacts at muscle and neuronal nicotinic alpha-bungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent antagonist at nicotinic receptors in C2 muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Evidence for this compound and this compound/alpha-bungarotoxin/nicotinic receptors within the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of this compound to the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and proper storage conditions for thymopoietin
Welcome to the technical support center for thymopoietin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, proper storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal stability and biological activity, it is recommended to reconstitute lyophilized this compound with sterile, distilled water or a buffer solution at a neutral pH (around 7.0-7.4), such as phosphate-buffered saline (PBS). The choice of solvent may vary depending on the specific experimental requirements, so it is always advisable to consult the manufacturer's product data sheet.
Q2: How many times can I freeze and thaw a reconstituted solution of this compound?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide and a decrease in its biological activity. For best results, aliquot the reconstituted solution into single-use volumes before freezing.
Q3: What are the potential signs of this compound degradation?
A3: Visual signs of degradation in a reconstituted solution may include cloudiness or the presence of precipitates. However, a lack of these signs does not guarantee stability. The most reliable indicator of degradation is a loss of biological activity in your experimental system. This can manifest as a reduced effect on T-cell differentiation or a diminished signaling response (e.g., decreased cGMP levels).
Q4: Can I store reconstituted this compound at room temperature?
A4: Storing reconstituted this compound at room temperature for extended periods is not recommended due to the risk of degradation. For short-term storage during an experiment, keep the solution on ice. For longer-term storage, refer to the recommended conditions in the stability data table below.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its biological activity and ensure the reproducibility of experimental results. The stability of this compound depends on whether it is in a lyophilized or reconstituted state and the storage temperature.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized | -80°C | Up to 12 months[1] | Store in a desiccated environment. |
| -20°C | See manufacturer's instructions | Stability may vary between suppliers. | |
| 4°C | Short-term (days to weeks) | Refer to the product-specific data sheet. | |
| Reconstituted | -80°C | Up to 1 month (in aliquots)[1] | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month (in aliquots)[1] | Avoid repeated freeze-thaw cycles. | |
| 2-8°C | Up to 1 week | Use sterile buffers and handle aseptically. | |
| Room Temperature | A few hours | Not recommended for storage; for working solutions only. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity | - Improper storage leading to degradation.- Incorrect reconstitution.- Inactive batch of this compound. | - Review storage and handling procedures. Ensure aliquots are used to avoid freeze-thaw cycles.- Confirm the correct solvent and concentration were used for reconstitution.- Test a new vial of this compound. Contact the supplier for a replacement if the issue persists. |
| Inconsistent results between experiments | - Variability in this compound activity due to storage issues.- Pipetting errors.- Differences in cell culture conditions. | - Aliquot reconstituted this compound to ensure consistent concentration between experiments.- Calibrate pipettes regularly.- Standardize cell seeding density, media, and incubation times. |
| Precipitate formation in the reconstituted solution | - Poor solubility in the chosen solvent.- Solution has been frozen and thawed multiple times.- Bacterial contamination. | - Gently warm the solution to 37°C and vortex briefly. If the precipitate remains, consider using a different reconstitution buffer.- Always aliquot after the first reconstitution.- Prepare and handle solutions under sterile conditions. Filter-sterilize if necessary. |
| High background in ELISA or other immunoassays | - Non-specific binding of antibodies.- Contaminated reagents or buffers. | - Optimize blocking buffers and washing steps.- Use freshly prepared, high-purity reagents. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Differentiation Assay
This protocol outlines a general procedure to assess the effect of this compound on the differentiation of progenitor cells into T-lymphocytes.
Materials:
-
Progenitor cells (e.g., bone marrow cells, cord blood mononuclear cells)
-
This compound (reconstituted in sterile PBS)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine
-
Cell culture plates (96-well)
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)
Procedure:
-
Isolate progenitor cells using standard laboratory procedures.
-
Resuspend cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5-7 days.
-
After incubation, harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers according to the antibody manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to determine the percentage of differentiated T-cells.
Protocol 2: In Vivo Administration in a Murine Model
This protocol provides a general guideline for the administration of this compound to mice to study its in vivo effects.
Materials:
-
This compound (reconstituted in sterile, pyrogen-free saline)
-
Mice (strain and age appropriate for the experimental design)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Reconstitute this compound in sterile, pyrogen-free saline to the desired concentration.
-
The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.). The choice will depend on the experimental goals.
-
For s.c. injection, lift the skin on the back of the neck or flank and insert the needle into the tented area. Inject the desired volume (typically 100-200 µL).
-
For i.p. injection, restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the desired volume.
-
The dosing regimen (dose and frequency) should be determined based on previous studies or a pilot experiment.
-
Monitor the animals regularly for any adverse effects.
-
At the end of the experiment, tissues or blood can be collected for further analysis (e.g., flow cytometry of splenocytes, histological analysis of lymphoid organs).
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in T-Cell Differentiation
This compound is known to play a role in T-cell development and maturation.[2] One of its key signaling actions in peripheral T-lymphocytes is the rapid and transient increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[3] This signaling event is believed to be an early step in the cascade that ultimately influences T-cell function and differentiation.
Caption: this compound signaling pathway leading to T-cell differentiation.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a research setting.
Caption: A general workflow for studying the effects of this compound.
References
Technical Support Center: Improving Reproducibility of Thymopoietin-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving thymopoietin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a 49-amino acid polypeptide hormone primarily secreted by thymic epithelial cells.[1] Its main biological role is in the induction of T-cell differentiation and the modulation of immune responses.[2] The synthetic pentapeptide fragment, thymopentin (B1683142) (TP-5), corresponding to amino acids 32-36, is believed to contain the active site and exhibits many of the biological activities of the full-length hormone.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound has been shown to interact with nicotinic acetylcholine (B1216132) receptors, specifically those sensitive to alpha-bungarotoxin, on both neuronal and muscle tissues.[3][4][5] This interaction can influence neuromuscular transmission. In the context of the immune system, its immunoregulatory effects on peripheral T-cells are mediated by an increase in intracellular cyclic GMP (cGMP) levels.[2]
Q3: What are the recommended storage and handling conditions for recombinant this compound?
A3: As with most recombinant proteins, proper storage and handling are crucial for maintaining the bioactivity of this compound. Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C is acceptable. When preparing solutions, it is advisable to warm the vial to room temperature before opening and to use sterile, pyrogen-free buffers.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, published bioassays have shown biological activity at concentrations as low as 1.5 ng/mL for enhancing allogeneic responses in mouse T-cells.[6] For in vitro induction of T-cell differentiation markers, concentrations in the range of 0.25 ng/mL to over 1 ng/mL have been reported to be effective.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound-based experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[9][10][11] |
| Antibody concentration too high | Optimize the concentration of the primary and/or secondary antibody by performing a titration.[11] | |
| Non-specific antibody binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking incubation time.[11] | |
| Contaminated reagents or plate | Use fresh, sterile reagents and high-quality ELISA plates. Ensure proper handling to avoid cross-contamination.[9][12] | |
| Weak or No Signal | Inactive antibody | Verify the integrity and activity of the primary and secondary antibodies. Ensure proper storage conditions have been maintained.[13] |
| Insufficient antigen in sample | Concentrate the sample or increase the amount of sample loaded per well.[13] | |
| Sub-optimal incubation times or temperatures | Optimize incubation times and temperatures for antibody binding and substrate development steps. | |
| Incorrect wavelength reading | Ensure the microplate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. For small proteins like this compound, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[14] |
| Primary antibody not binding | Ensure the primary antibody is validated for Western Blotting and is used at the recommended dilution. Perform a dot blot to check antibody activity.[13][15] | |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. Consider enriching the protein of interest via immunoprecipitation.[14][16] | |
| Inactive secondary antibody or substrate | Use a fresh secondary antibody and substrate. Ensure compatibility between the primary and secondary antibodies.[14] | |
| High Background | Primary or secondary antibody concentration too high | Titrate the antibody concentrations to find the optimal balance between signal and background.[16] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[16] | |
| Inadequate washing | Increase the number and duration of wash steps with TBST.[16] |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Inappropriate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and incubation time. The choice of buffer (e.g., citrate (B86180) or EDTA) can also be critical.[17] |
| Primary antibody concentration too low | Perform a titration to determine the optimal primary antibody concentration.[18][19] | |
| Antibody not penetrating the tissue | Ensure proper tissue fixation and permeabilization steps. | |
| High Background | Non-specific antibody binding | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) to minimize non-specific binding.[20] |
| Endogenous enzyme activity | If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution.[17] | |
| Over-fixation of tissue | Avoid prolonged fixation times, as this can mask the epitope. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| No biological response to this compound | Inactive recombinant protein | Verify the bioactivity of the recombinant this compound using a positive control cell line or a well-established assay. Ensure proper storage and handling. |
| Sub-optimal cell culture conditions | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell density and culture medium components. | |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration of this compound for the specific cell type and desired effect. | |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate cell counting and seeding for each replicate. |
| Edge effects in culture plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. | |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
III. Experimental Protocols
This compound ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline based on commercially available ELISA kits. Always refer to the manufacturer's specific instructions.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard/Sample Addition : Add 100 µL of diluted standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation : Cover the plate and incubate for 2-2.5 hours at room temperature or as specified.
-
Washing : Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer.
-
Detection Antibody : Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Streptavidin-HRP : Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-45 minutes at room temperature.
-
Washing : Repeat the wash step.
-
Substrate Development : Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction : Add 50 µL of stop solution to each well.
-
Read Plate : Measure the absorbance at 450 nm immediately.
This compound Western Blot Protocol
-
Sample Preparation : Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE : Mix protein samples with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the anti-thymopoietin primary antibody (at a pre-optimized dilution) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
This compound Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced antigen retrieval using a suitable buffer (e.g., sodium citrate, pH 6.0).
-
Peroxidase Block : If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking : Block non-specific binding sites by incubating with a blocking serum for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate with the anti-thymopoietin primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
Washing : Wash sections with PBS or TBS.
-
Secondary Antibody Incubation : Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Washing : Repeat the wash step.
-
Detection : Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate) and incubate until the desired color intensity is reached.
-
Counterstaining : Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
IV. Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in T-cells, leading to immunomodulation.
Caption: Proposed signaling pathway of this compound in T-cells.
Experimental Workflow for In Vitro T-Cell Differentiation
The following diagram outlines a general workflow for assessing the effect of this compound on T-cell differentiation in vitro.
Caption: Workflow for in vitro T-cell differentiation assay.
Logical Flow for Troubleshooting Western Blot 'No Signal'
This diagram provides a logical approach to troubleshooting a 'no signal' result in a Western blot experiment for this compound.
Caption: Troubleshooting logic for 'no signal' in Western blot.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a thymic polypeptide, specifically interacts at neuronal nicotinic alpha-bungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a thymic polypeptide, potently interacts at muscle and neuronal nicotinic alpha-bungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. jg-biotech.com [jg-biotech.com]
- 13. sinobiological.com [sinobiological.com]
- 14. arp1.com [arp1.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biocare.net [biocare.net]
- 18. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 19. Primary Antibody Selection & Optimization: R&D Systems [rndsystems.com]
- 20. biocompare.com [biocompare.com]
Technical Support Center: Thymopentin Clinical Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thymopentin (B1683142) (TP-5).
Frequently Asked Questions (FAQs)
Q1: What is thymopentin and what is its primary mechanism of action?
Thymopentin is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that represents the active site of thymopoietin, a hormone naturally produced by the thymus gland.[1][2] Its primary role is as an immunomodulator, meaning it adjusts and regulates the immune response.[1] The core mechanism involves promoting the maturation and differentiation of T-cells, which are crucial components of the adaptive immune system.[3][4] It facilitates the development of immature T-cells (thymocytes) into fully functional T-cells and enhances the activity of already mature T-cells, including their proliferation.[3] Additionally, thymopentin modulates the production of cytokines, such as interleukins and interferons, which are key signaling molecules in the immune system.[3][4]
Q2: I am observing high variability in the immunomodulatory effects of thymopentin in my experiments. What could be the cause?
Variability in thymopentin's effects is a known challenge and can stem from several factors:
-
Immune Status Context: The effect of thymopentin can be highly dependent on the baseline immune status of the system being studied. For instance, in a mouse model of acute inflammation where cytokine production is already high, thymopentin did not show additional stimulation.[5] However, in a chronic inflammation model with depressed cytokine production, thymopentin exhibited a clear immunostimulating effect.[5] This suggests its action is regulatory rather than purely stimulatory.
-
Dosage and Administration Route: The dosage and how it is administered (e.g., subcutaneous, intramuscular) can significantly impact outcomes.[4] Clinical studies have used various dosages, often ranging from 25 mg to 100 mg per week in divided injections.[4] Pre-clinical experiments should carefully titrate concentrations to establish an optimal dose-response curve.
-
Peptide Stability: Thymopentin is a peptide and is susceptible to degradation, which can lead to inconsistent activity. This is discussed further in the troubleshooting section.
Q3: What are the known side effects or safety concerns I should monitor in pre-clinical models?
Thymopentin is generally considered to be a well-tolerated compound.[6][7] However, some adverse effects have been reported in clinical settings that are important to consider in experimental designs:
-
Local Injection Site Reactions: The most common side effects are mild and transient reactions at the injection site, such as redness, swelling, or discomfort.[4][8]
-
Systemic Effects: Less commonly, systemic flu-like symptoms like fever, fatigue, and muscle aches may occur, which usually subside with continued use.[4][8]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea have been reported in some cases.[8]
-
Hypersensitivity: Although rare, allergic reactions (rash, itching) can occur.[4][8]
In long-term studies, some patients have reported symptoms like weight loss, diarrhea, and night sweats, though the direct causality can be complex.[9] When designing animal studies, it is crucial to include control groups and monitor for these potential effects.
Q4: Can thymopentin be used with other drugs? What are the potential interactions?
Yes, but interactions are possible. The most significant consideration is the potential for counteracting effects with immunosuppressive drugs. For example, corticosteroids may oppose the immunostimulatory action of thymopentin, potentially reducing its therapeutic benefit.[4] When co-administering thymopentin with other immunomodulatory or chemotherapeutic agents, careful monitoring for altered efficacy and potential synergistic or antagonistic effects is essential.[4]
Troubleshooting Guide
Problem 1: Poor reproducibility due to rapid degradation of thymopentin.
Background: A major challenge in working with thymopentin is its extremely short plasma half-life, estimated to be around 30 seconds.[10][11] This rapid degradation is due to enzymatic activity, particularly by aminopeptidases present in plasma and on the surface of lymphocytes, which cleave the peptide starting from the N-terminus.[11][12]
Solutions & Mitigation Strategies:
-
pH Control: Thymopentin degrades rapidly in alkaline conditions but has a longer half-life in acidic conditions.[13] Ensure that all buffers and media used for reconstitution and in experiments are properly pH-controlled, preferably in the acidic range if the experimental design allows.
-
Protease Inhibitors: In in vitro studies, the inclusion of specific protease inhibitors can prevent degradation. Amastatin and bestatin (B1682670) have been shown to inhibit 85-90% of the degradation by lymphocytes.[12]
-
Formulation Strategies: For in vivo experiments requiring sustained activity, consider advanced formulation approaches. Researchers have successfully used carriers like 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD) and leucine (B10760876) to stabilize thymopentin and protect it from enzymatic degradation.[14][15] Microemulsion systems have also been shown to provide a sustained release profile.[13]
Quantitative Data on Stability:
| Condition / Formulation | Half-Life (t½) | Reference |
| Human Plasma (in vitro) | ~30 seconds | [10][11] |
| Diluted BALF (Rat) | 49.20 minutes | [15] |
| Diluted BALF + Leucine | 112.7 minutes | [15] |
| Diluted BALF + Phenylalanine | 136.2 minutes | [15] |
| Enzymatic Degradation by Trypsin | 6.3 hours | [13] |
Problem 2: Inconsistent or null effect on T-cell activation in my in vitro assay.
Background: Thymopentin's primary function is to promote T-cell maturation and proliferation.[3][4] If this effect is not observed, it could be due to issues with the experimental setup, the peptide itself, or the target cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent T-cell activation.
Detailed Steps:
-
Verify Peptide Integrity: Confirm the concentration of your thymopentin stock solution. Peptides are prone to degradation if stored improperly or subjected to multiple freeze-thaw cycles.[13] Prepare fresh aliquots from a new vial if possible.
-
Assess Cell Health: Ensure your lymphocytes or peripheral blood mononuclear cells (PBMCs) are healthy and viable. High cell death will mask any proliferative effects. Use cells with a low passage number.
-
Optimize Assay Conditions: The kinetics of the response are critical. T-cell proliferation assays often require 72 hours or more of incubation to see a significant effect.[16] Ensure you have an appropriate time course.
-
Confirm Mechanism Activation: Thymopentin is known to increase intracellular levels of cyclic GMP (cGMP) in T-lymphocytes. If proliferation is not observed, consider an upstream measurement like a cGMP assay to confirm target engagement.
Key Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive DNA precursor, [³H]-thymidine, into newly synthesized DNA of dividing cells.[17][18][19]
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., using a Ficoll-Paque density gradient).
-
Cell Plating: Resuspend PBMCs in a complete culture medium (e.g., RPMI-1640 with 10% FBS) and plate them in a 96-well round-bottom plate at a density of 1 x 10⁵ cells per well.[16][19]
-
Stimulation:
-
Test Wells: Add varying concentrations of thymopentin to triplicate wells.
-
Positive Control: Add a known mitogen like Phytohaemagglutinin (PHA) to stimulate maximal proliferation.[17]
-
Negative Control: Add only culture medium to measure baseline proliferation.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[16]
-
Pulsing: Add 1-2 µCi of [³H]-thymidine to each well and incubate for an additional 8-18 hours.[16]
-
Harvesting & Measurement: Harvest the cells onto a glass fiber filter using a cell harvester. Lyse the cells to release the DNA, which is captured by the filter.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter. The CPM is directly proportional to the level of cell proliferation.
Signaling Pathway
Thymopentin's Effect on T-Cell Maturation
Thymopentin mimics the action of the natural thymic hormone, this compound, to influence T-cell development and function.[3][4] It binds to receptors on precursor T-cells, initiating a signaling cascade that promotes their differentiation into mature, functional T-cells and enhances cytokine production.[3][4]
Caption: Thymopentin signaling pathway in T-cell precursors.
References
- 1. mims.com [mims.com]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 4. What is Thymopentin used for? [synapse.patsnap.com]
- 5. [Immunomodulatory effects of thymopentin under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of thymopentin. Data from European clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymopentin: safety overview [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Thymopentin? [synapse.patsnap.com]
- 9. Immunologic effects of long-term thymopentin treatment in patients with HIV-induced lymphadenopathy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Short in vitro half-life of thymopoietin32--36 pentapeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Stabilization of thymopentin and preservation of its pharmacological properties by 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of potential inhalation carriers on stability of thymopentin in rat bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karolinska.se [karolinska.se]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. Lab13 [science.umd.edu]
- 19. hanc.info [hanc.info]
Validation & Comparative
A Researcher's Guide to Validating Thymopoietin Antibody Specificity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of antibodies targeting thymopoietin (TMPO), a key hormone in T-cell maturation. We present a comparative overview of commercially available antibodies, detailed experimental protocols for essential validation techniques, and visual workflows to aid in experimental design.
Comparison of Commercially Available this compound Antibodies
The selection of a primary antibody is a critical first step. While direct, third-party comparative studies on this compound antibodies are limited, we have compiled a table summarizing the specifications of several commercially available options based on manufacturer-provided data. Researchers are strongly encouraged to perform in-house validation using the methods described in this guide.
| Antibody/Supplier | Catalog Number | Type | Host | Immunogen | Validated Applications | Species Reactivity |
| Antibody A | ABIN6989896 | Polyclonal | Rabbit | Recombinant human TMPO | WB, IHC, IF | Human, Mouse, Rat |
| Antibody B | AF843 | Polyclonal | Goat | E. coli-derived recombinant human this compound (Pro2-Gln187) | WB, ELISA | Human |
| Antibody C | MAB819 | Monoclonal (Clone 6E10) | Mouse | E. coli-derived recombinant human this compound (aa 2-187) | WB, ELISA | Human |
| Antibody D | ABIN1871672 | Polyclonal | Rabbit | Synthetic peptide (AA 1-243 of human TMPO) | WB, IHC, IP, ICC, FACS | Human |
| Antibody E | NBP3-29770 | Polyclonal | Rabbit | Not Specified | WB, IHC, IP | Human, Mouse |
Note: WB: Western Blot; IHC: Immunohistochemistry; IF: Immunofluorescence; IP: Immunoprecipitation; ICC: Immunocytochemistry; FACS: Flow Cytometry; ELISA: Enzyme-Linked Immunosorbent Assay. This table is not exhaustive and represents a selection of available antibodies. Validation data is provided by the manufacturers and has not been independently verified.
Key Methods for Antibody Specificity Validation
The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure specificity and reproducibility. These methods are crucial for confirming that an antibody specifically recognizes this compound.
Genetic Strategies: The Gold Standard
Knockout (KO) or knockdown (KD) models are considered the gold standard for validating antibody specificity.[1][2][3][4] By comparing the antibody's signal in wild-type cells or tissues with that in cells where the TMPO gene has been knocked out or its expression significantly reduced, one can definitively assess specificity. A specific antibody should show a strong signal in the wild-type and a significantly diminished or absent signal in the KO/KD sample.
Orthogonal Strategies
This approach involves using a non-antibody-based method to corroborate the antibody's findings. For instance, one could compare the protein expression levels of this compound as detected by the antibody in different tissues with mRNA expression levels determined by techniques like RT-qPCR or in situ hybridization. A positive correlation between protein and mRNA levels would support the antibody's specificity.
Independent Antibody Strategies
Here, two or more independent antibodies that recognize different epitopes on the target protein are used.[5] If both antibodies produce a similar staining pattern in an application like immunohistochemistry or an identical band in a Western blot, it increases confidence in their specificity for this compound.
Expression of Tagged Proteins
In this method, the target protein (this compound) is expressed with a tag (e.g., GFP or a His-tag). The antibody's signal can then be compared with the signal from an antibody against the tag. Co-localization of the signals would indicate that the antibody is binding to the intended target.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique that can identify the protein(s) that an antibody binds to in a complex mixture like a cell lysate.[6][7][8][9] The antibody is used to immunoprecipitate its target, and the precipitated proteins are then identified by mass spectrometry. This method directly confirms the identity of the antibody's target and can also reveal any off-target interactions.
Experimental Workflows and Protocols
To facilitate the implementation of these validation methods, we provide detailed diagrams and protocols for key experiments.
This compound Signaling Pathway
This compound is a key hormone secreted by thymic epithelial cells that plays a crucial role in the maturation and differentiation of T-cells.[10] Its signaling is thought to involve the upregulation of interleukin-2 (B1167480) (IL-2) and interleukin-22 (IL-22) mRNA expression, which in turn influences the differentiation of various T-cell subsets, including regulatory T-cells (Tregs), T helper 17 (Th17) cells, and effector memory CD8+ T-cells.[10]
Antibody Validation Workflow
The following diagram illustrates a logical workflow for validating the specificity of a this compound antibody.
Detailed Experimental Protocols
Western Blotting Protocol
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary this compound antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunohistochemistry (IHC-P) Protocol
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-based blocking solution.
-
Incubate with the primary this compound antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunoprecipitation (IP) Protocol
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary this compound antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluate by Western blotting or proceed with sample preparation for mass spectrometry.
-
By following these guidelines and protocols, researchers can confidently validate the specificity of their this compound antibodies, leading to more robust and reliable experimental outcomes.
References
- 1. anti-Thymopoietin Antibody [ABIN1871672] - Human, WB, IHC, IP [antibodies-online.com]
- 2. anti-Thymopoietin Antibody [ABIN7091741] - Human, WB [antibodies-online.com]
- 3. Immunoassay for bovine serum this compound: discrimination from splenin by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. anti-Thymopoietin Antibody [ABIN6989896] - Human, Mouse, Rat, WB, IHC, IF [antibodies-online.com]
- 7. anti-Thymopoietin Antibody [ABIN3016207] - Human, WB, IHC, IF [antibodies-online.com]
- 8. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novusbio.com [novusbio.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Thymic Peptides in Focus: A Comparative Functional Analysis of Thymopoietin and Thymosin Alpha 1
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory peptides is critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two prominent thymic hormones, thymopoietin (TMPO) and thymosin alpha 1 (Tα1), focusing on their distinct mechanisms of action, functional effects on the immune system, and the experimental methodologies used to evaluate their activity.
Both this compound and thymosin alpha 1 are secreted by the thymus gland and play crucial roles in the development and function of T-cells, the primary orchestrators of the adaptive immune response.[1] However, their molecular interactions and the signaling cascades they trigger diverge significantly, leading to distinct immunological outcomes.
Molecular and Functional Distinctions
This compound, a 49-amino acid polypeptide, is primarily involved in the early stages of T-cell differentiation.[2] Its biological activity is largely attributed to a five-amino-acid active site fragment called thymopentin (B1683142) (TP-5).[2] In contrast, thymosin alpha 1 is a 28-amino acid peptide that acts on more mature immune cells, modulating their function and enhancing immune responses.[3][4]
A key differentiator lies in their signaling mechanisms. This compound's immunoregulatory actions on peripheral T-cells are mediated by an increase in intracellular cyclic GMP (cGMP).[5] Conversely, thymosin alpha 1 interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells like dendritic cells and T-cells, activating downstream signaling pathways such as NF-κB and p38 MAPK to stimulate cytokine production.
The following table summarizes the key functional differences between these two thymic peptides:
| Feature | This compound (TMPO) | Thymosin Alpha 1 (Tα1) |
| Primary Function | Induction of early T-cell differentiation[2] | Modulation of mature T-cell function and enhancement of immune responses[3][4] |
| Active Fragment | Thymopentin (TP-5)[2] | The entire 28-amino acid peptide |
| Primary Signaling Mechanism | Increases intracellular cyclic GMP (cGMP) in peripheral T-cells[5] | Activates Toll-like receptors (TLR2, TLR9) and downstream pathways (NF-κB, p38 MAPK) |
| Key Cellular Targets | Precursor T-cells, peripheral T-cells[2][5] | Dendritic cells, mature T-cells (CD4+ and CD8+), Natural Killer (NK) cells[3] |
| Reported Effects | Induces T-cell differentiation, immunonormalizing effects[2][5] | Enhances cytokine production (IL-2, IFN-γ), increases T-cell numbers, promotes T-cell maturation[3][6] |
Quantitative Comparison of Immunomodulatory Effects
While direct head-to-head quantitative comparisons are limited in the literature, data from various studies provide insights into the specific effects of each peptide on key immune parameters.
| Parameter | This compound (TMPO) Effect | Thymosin Alpha 1 (Tα1) Effect |
| T-Cell Population | Induces differentiation of T-lymphocytes.[6] | In patients with T-cell lymphopenia, Tα1 therapy has been shown to increase T-cell rosette percentages.[3][6] A study on COVID-19 patients showed Tα1 was associated with no significant increase in CD4+ and CD8+ T-cell counts in the recovery period.[1] However, in severe acute pancreatitis patients, Tα1 increased the percentage of CD4+ cells and the CD4+/CD8+ ratio.[7] |
| Cytokine Production | The active fragment, thymopentin, may upregulate mRNA expression of IL-2.[8] | Induces production of Th1-associated cytokines like IL-2 and IFN-γ.[3][6] In patients with chronic hepatitis C, Tα1 treatment led to a significant increase in IL-2 production and a decrease in Th2-associated cytokines IL-4 and IL-10.[9] In vitro studies on cells from COVID-19 patients showed Tα1 pre-treatment led to a decrease in TNFα and IFN-γ production in T-cells stimulated with SARS-CoV-2 peptides.[10] |
| Second Messengers | Induces a rapid and transient rise in cyclic GMP (cGMP) levels in peripheral T-lymphocyte populations.[5] | Activates downstream signaling pathways including NF-κB and p38 MAPK. |
Signaling Pathways
The distinct signaling pathways initiated by this compound and thymosin alpha 1 underscore their different modes of action.
Figure 1: this compound Signaling Pathway.
Figure 2: Thymosin Alpha 1 Signaling Pathway.
Experimental Protocols
A crucial aspect of comparative functional analysis is the use of standardized and reproducible experimental protocols. Below is a detailed methodology for a T-cell differentiation assay that can be adapted to compare the effects of this compound and thymosin alpha 1.
Protocol: In Vitro T-Cell Differentiation Assay
1. Objective: To assess and compare the potential of this compound and thymosin alpha 1 to induce the differentiation of T-cell progenitors.
2. Materials:
- Murine bone marrow cells or human cord blood mononuclear cells (as a source of T-cell progenitors)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- This compound (lyophilized powder)
- Thymosin alpha 1 (lyophilized powder)
- Recombinant murine or human Flt3-Ligand and IL-7
- Fluorescently labeled monoclonal antibodies against T-cell surface markers (e.g., anti-CD4-FITC, anti-CD8-PE, anti-CD3-APC)
- Flow cytometer
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
3. Methods:
Figure 3: Comparative Functional Analysis Workflow.
References
- 1. Thymosin Alpha-1 Has no Beneficial Effect on Restoring CD4+ and CD8+ T Lymphocyte Counts in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha1: isolation and sequence analysis of an immunologically active thymic polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of alpha 1 thymosin as an immunomodulator of the response against SARS-Cov2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Thymopoietin vs. Thymulin in T-Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
The maturation of T-cells, a cornerstone of adaptive immunity, is intricately regulated by a variety of signaling molecules. Among these, the thymic hormones thymopoietin and thymulin have been identified as key players. Both secreted by thymic epithelial cells, these peptides exert distinct influences on the development and differentiation of T-lymphocytes.[1][2][3] This guide provides a comprehensive comparison of their effects on T-cell maturation, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Thymulin |
| Structure | 49-amino acid polypeptide | 9-amino acid peptide (nonapeptide) |
| Active Form | The biological activity is attributed to the pentapeptide sequence Arg-Lys-Asp-Val-Tyr (Thymopentin or TP-5).[4] | Requires binding to zinc for biological activity.[5] |
| Primary Role | Induces early T-cell differentiation.[4] | Promotes the differentiation of immature lymphocytes into functional T-cells and enhances their functions.[5][6] |
Quantitative Effects on T-Cell Maturation
Direct comparative quantitative studies on the effects of this compound and thymulin on T-cell maturation are limited in the publicly available literature. However, individual studies provide insights into their respective potencies. The following tables summarize findings from separate research endeavors.
Table 1: Effects of this compound (Thymopentin, TP-5) on T-Cell Populations
| Cell Type | Treatment | Observed Effect | Reference |
| Human Embryonic Stem Cells | Thymopentin (B1683142) in a collagen matrix culture with cytokine cocktails | Enhanced T-cell lineage differentiation. | [7] |
| Human Promyelocyte Leukemia (HL-60) Cells | Thymopentin | Concentration-dependent inhibition of proliferation and induction of differentiation towards a granulocytic lineage.[8] | [8] |
| Murine Splenocytes (in vivo) | Thymopentin | Increased proportion of T-cells, reduction in immature TL+ cells, and diversification of Ly subsets in nude mice. | [9] |
Table 2: Effects of Thymulin on T-Cell Populations
| Cell Type | Treatment | Observed Effect | Reference |
| Human Peripheral Blood Lymphocytes | Zinc-Thymulin complex in the presence of IL-1 | Stimulates proliferation. | [10] |
| Murine T-cell precursors | Thymulin | Dose-dependent effects: low doses restore helper T-cell function, while high doses enhance suppressor T-cell function.[9] | [9] |
| Human Lymphocytes (in zinc deficiency) | Zinc supplementation (restoring active thymulin) | Corrected a decrease in the T4+/T8+ ratio and increased IL-2 activity.[11] | [11] |
Signaling Pathways in T-Cell Maturation
The distinct effects of this compound and thymulin on T-cell maturation are rooted in the different intracellular signaling pathways they activate.
This compound Signaling
This compound, primarily through its active fragment thymopentin (TP-5), has been suggested to signal through multiple pathways. One proposed mechanism involves the Toll-like receptor 2 (TLR2), leading to the activation of the MyD88-dependent pathway and subsequent activation of the transcription factor NF-κB, a key regulator of immune responses.[12] Additionally, in precursor T-cells, thymopentin is thought to induce differentiation via an increase in intracellular cyclic AMP (cAMP), while its immunoregulatory actions on mature T-cells are mediated by elevations in cyclic GMP (cGMP).[4] In other cellular contexts, such as cancer cells, TP-5 has been shown to inhibit the PI3K/Akt/Wnt/β-catenin signaling pathway.[13]
Thymulin Signaling
The biological activity of thymulin is critically dependent on the presence of zinc.[5] The zinc-thymulin complex is believed to be the active form that binds to high-affinity receptors on lymphoid cells.[14] Thymulin signaling is thought to inhibit the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines.[15] Furthermore, in conjunction with Interleukin-1 (IL-1), the zinc-thymulin complex has been shown to stimulate nuclear protein kinase C (PKC) in lymphocytes, a key enzyme in various cellular signaling cascades.[10]
Experimental Protocols
To facilitate further research, this section outlines a detailed methodology for a comparative in vitro T-cell maturation assay.
Objective
To quantitatively compare the effects of this compound and thymulin on the proliferation and differentiation of murine thymocytes in vitro.
Materials
-
This compound (or Thymopentin, TP-5)
-
Thymulin
-
Zinc Chloride (ZnCl₂)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Ficoll-Paque PLUS
-
CD4 and CD8 magnetic beads for cell separation (optional)
-
Fluorescently labeled monoclonal antibodies for flow cytometry: anti-CD4, anti-CD8, anti-CD3, anti-CD25, anti-CD69
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis
-
70 µm cell strainers
-
96-well round-bottom culture plates
-
Flow cytometer
Experimental Workflow
Detailed Procedure
-
Thymocyte Isolation:
-
Euthanize 6-8 week old C57BL/6 mice according to institutional guidelines.
-
Aseptically remove the thymus and place it in ice-cold PBS.
-
Gently disrupt the thymus using the plunger of a syringe against a 70 µm cell strainer to create a single-cell suspension.
-
Wash the cells with PBS and centrifuge.
-
If desired, isolate CD4⁻CD8⁻ double-negative thymocytes using magnetic bead separation for a more defined starting population.
-
-
CFSE Labeling for Proliferation Assay:
-
Resuspend thymocytes at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled thymocytes at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare stock solutions of this compound and thymulin. For thymulin, pre-incubate with an equimolar concentration of ZnCl₂ for 1 hour at room temperature to ensure biological activity.
-
Add 100 µL of medium containing the respective treatments to the wells. Include the following conditions in triplicate:
-
Vehicle control (medium only)
-
This compound (e.g., 0.1, 1, 10 µg/mL)
-
Thymulin-Zinc complex (e.g., 0.1, 1, 10 µg/mL)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
-
Antibody Staining and Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD4-PE, anti-CD8-APC, anti-CD3-PerCP) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live lymphocyte population based on forward and side scatter.
-
Analyze CFSE dilution to quantify cell proliferation for each condition.
-
Determine the percentage of CD4⁺, CD8⁺, CD4⁺CD8⁺, and CD3⁺ cells within the live gate for each treatment group.
-
Conclusion
Both this compound and thymulin are integral to the complex process of T-cell maturation, yet they appear to exert their effects through distinct mechanisms and potentially target different stages of thymocyte development. While this compound is recognized for its role in early T-cell differentiation, thymulin is crucial for the generation of functional, mature T-cells and exhibits dose-dependent immunomodulatory effects. The provided experimental framework offers a robust starting point for researchers aiming to directly compare these two important thymic hormones and further elucidate their specific roles in shaping the T-cell repertoire. Such studies are vital for the development of novel immunomodulatory therapies.
References
- 1. Thymic function in the regulation of T cells, and molecular mechanisms underlying the modulation of cytokines and stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thymus - Wikipedia [en.wikipedia.org]
- 4. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. Distribution of age-related thymulin titres in normal subjects through the course of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Interleukin 1 regulates secretion of zinc-thymulin by human thymic epithelial cells and its action on T-lymphocyte proliferation and nuclear protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corepeptides.com [corepeptides.com]
- 15. Thymulin TFA research peptide: A Promising Research Peptide for Immune and Neuroendocrine Health [lookchem.com]
Investigating Cross-Reactivity Between Thymopoietin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known isoforms of thymopoietin (TMPO), with a focus on investigating their potential cross-reactivity. Understanding the specific binding properties of each isoform is critical for accurate experimental results and for the development of targeted therapeutics. This document outlines the structural differences between the isoforms, predicts potential cross-reactivity based on sequence homology, and provides detailed experimental protocols to empirically test these predictions.
Introduction to this compound Isoforms
The human TMPO gene encodes at least three distinct protein isoforms through alternative splicing: alpha (α), beta (β), and gamma (γ).[1][2] These isoforms share a common N-terminal region but differ in their C-terminal sequences, leading to distinct subcellular localizations and potentially different functions.[1][3]
-
This compound α (75 kDa): This isoform is diffusely localized within the nucleus and contains a putative nuclear localization signal.[1][3]
-
This compound β (51 kDa) and γ (39 kDa): These isoforms are targeted to the inner nuclear membrane via a hydrophobic membrane-spanning domain in their unique C-termini.[1][3]
These structural differences form the basis for investigating their differential interactions and cross-reactivity with antibodies and other cellular proteins.
Predicting Cross-Reactivity: A Sequence Homology Approach
A primary method for predicting antibody cross-reactivity is to compare the amino acid sequences of the target antigens. Regions of high sequence identity are more likely to be recognized by the same antibody.
To facilitate this, the protein sequences for human this compound isoforms alpha, beta, and gamma were obtained from the NCBI and UniProt databases. A sequence alignment was performed to identify regions of homology and unique domains.
Table 1: Sequence Homology between Human this compound Isoforms
| Isoform Comparison | Overall Sequence Identity (%) | Shared N-Terminal Region (Amino Acids) | Unique C-Terminal Region (Amino Acids) |
| Alpha vs. Beta | 60.1% | 1-388 | Alpha: 389-694, Beta: 389-412 |
| Alpha vs. Gamma | 65.5% | 1-388 | Alpha: 389-694, Gamma: 389-396 |
| Beta vs. Gamma | 94.4% | 1-388 | Beta: 389-412, Gamma: 389-396 |
Analysis:
The high degree of sequence identity in the N-terminal region suggests that antibodies targeting epitopes within this shared domain are likely to exhibit significant cross-reactivity across all three isoforms. Conversely, the unique C-terminal regions of each isoform provide ideal targets for the development of isoform-specific antibodies. The very high homology between the unique regions of the beta and gamma isoforms indicates a higher potential for cross-reactivity between these two compared to the alpha isoform.
Experimental Protocols for Investigating Cross-Reactivity
To empirically determine the cross-reactivity of this compound isoforms, a series of well-established immunological assays should be performed. The following protocols provide a framework for these investigations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to assess the binding of an antibody to its antigen. A competitive ELISA format is particularly useful for determining cross-reactivity.
Methodology:
-
Antigen Coating: Coat separate wells of a 96-well microtiter plate with purified recombinant this compound alpha, beta, and gamma isoforms (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare a series of dilutions of the primary antibody to be tested (e.g., an anti-thymopoietin alpha antibody).
-
In separate tubes, pre-incubate the diluted primary antibody with increasing concentrations of the competing antigens (purified alpha, beta, and gamma isoforms) for 1-2 hours at room temperature.
-
Add the antibody-antigen mixtures to the corresponding antigen-coated wells.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: A decrease in signal in the presence of a competing isoform indicates cross-reactivity. The concentration of the competing isoform required to inhibit 50% of the primary antibody binding (IC50) can be calculated to quantify the degree of cross-reactivity.
Western Blotting
Western blotting allows for the visualization of antibody binding to proteins separated by size.
Methodology:
-
Sample Preparation: Prepare lysates from cells known to express this compound isoforms or use purified recombinant proteins for each isoform.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-thymopoietin alpha) overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: The presence of a band at the expected molecular weight for a non-target isoform indicates cross-reactivity.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if an antibody raised against one isoform can pull down other isoforms from a complex mixture, suggesting either direct cross-reactivity or an interaction between the isoforms.
Methodology:
-
Cell Lysis: Lyse cells expressing the this compound isoforms in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to one this compound isoform (e.g., anti-thymopoietin alpha) for 2-4 hours or overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the other this compound isoforms (e.g., anti-thymopoietin beta and anti-thymopoietin gamma).
-
Analysis: The detection of other isoforms in the eluate indicates either cross-reactivity of the immunoprecipitating antibody or a physical interaction between the isoforms.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate a potential signaling pathway involving this compound and a typical experimental workflow for cross-reactivity analysis.
Caption: Hypothetical signaling pathway initiated by a this compound isoform.
Caption: Workflow for investigating this compound isoform cross-reactivity.
Conclusion
Investigating the cross-reactivity of this compound isoforms is essential for advancing our understanding of their distinct biological roles. Due to the high sequence homology in their N-terminal regions, a significant potential for cross-reactivity exists for antibodies targeting this domain. The unique C-terminal regions, however, offer the possibility of developing highly specific tools for research and therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating the binding specificity of antibodies and the potential for cross-reactivity between the this compound isoforms themselves. Such studies will be invaluable for the accurate interpretation of experimental data and for the future development of isoform-specific modulators of this compound activity.
References
- 1. TMPO Gene: Overview, Function, and Associated Disorders [learn.mapmygenome.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure and mapping of the human this compound (TMPO) gene and relationship of human TMPO beta to rat lamin-associated polypeptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Full-Length Thymopoietin and its Active Fragment, TP-5
A comprehensive guide for researchers, scientists, and drug development professionals on the functional distinctions between the full-length thymic hormone, thymopoietin, and its synthetic pentapeptide derivative, TP-5. This report details their differential effects on immune modulation and neuromuscular functions, supported by experimental data, protocols, and signaling pathway visualizations.
Introduction
This compound, a 49-amino acid polypeptide hormone secreted by the thymus gland, plays a crucial role in the maturation and differentiation of T-lymphocytes.[1][2] Its biological activity is largely attributed to a five-amino-acid sequence, Arg-Lys-Asp-Val-Tyr, corresponding to residues 32-36. This sequence has been synthesized as the pentapeptide TP-5 (Thymopentin) and is considered the active site of the parent hormone.[1][2] While both molecules exhibit immunomodulatory properties, there are significant functional differences, particularly concerning their effects outside of the immune system. This guide provides a detailed comparison of their biological activities, supported by quantitative data from various experimental studies.
Core Functional Differences
The primary distinction between full-length this compound and TP-5 lies in their range of biological activities. While both are involved in T-cell development and immune regulation, full-length this compound possesses a distinct and potent effect on neuromuscular transmission, a function not shared by TP-5.[2]
Immunomodulatory Functions
Both this compound and TP-5 are recognized for their ability to influence T-cell differentiation and function.[1][2] They act as immunonormalizing agents, capable of restoring immune balance in various states of immune dysregulation.[2]
TP-5 has been shown to enhance the production of several key cytokines. In studies with splenocytes from aged mice, TP-5 was found to increase the production of Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), while concurrently reducing the secretion of Interleukin-4 (IL-4).[3] In another study, supplementing CD8+ T-cell cultures with 1 µg/mL of TP-5 resulted in a significant increase in IFN-γ and TNF-α production.[4] The dominant mechanism of TP-5's immunomodulatory action is suggested to be the upregulation of mRNA expression of IL-2 and Interleukin-22 (IL-22) and their associated signaling pathways.[1] This leads to the control of local inflammation by promoting the differentiation of CD4+ T-cells into regulatory T-cells and related T-helper cells.[1]
Full-length this compound also enhances the proliferative response of peripheral T-cells to allogeneic stimulation at concentrations as low as 1.5 ng/ml.[5] Its immunoregulatory actions on peripheral T-cells are mediated by an increase in intracellular cyclic GMP (cGMP).[2]
Neuromuscular Effects
A significant body of evidence demonstrates that full-length this compound has a pronounced inhibitory effect on the neuromuscular junction by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs).[6] This effect is not observed with TP-5.
Experimental data shows that this compound potently inhibits the binding of α-bungarotoxin, a well-known antagonist of nAChRs, and blocks neuromuscular transmission.[6] In contrast, TP-5 does not exhibit these effects, indicating a clear functional divergence in this physiological system.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies, highlighting the differential activities of full-length this compound and TP-5.
| Molecule | Biological Effect | Experimental System | Effective Concentration / IC50 / Kd |
| Full-Length this compound | Inhibition of [125I]α-bungarotoxin binding | Rat hemidiaphragm (intact muscle) | IC50: 2.1 x 10⁻⁷ M[6] |
| Inhibition of [125I]α-bungarotoxin binding | Rat hemidiaphragm (muscle membrane) | IC50: 0.35 nM[6] | |
| Block of phrenic nerve-induced muscle contraction | Rat phrenic nerve-diaphragm junction | IC50: 0.75-1.6 x 10⁻⁷ M[6] | |
| Binding to nicotinic acetylcholine receptor | Torpedo californica electric organ | Ka: ~2.5 x 10⁹ M⁻¹[7] | |
| TP-5 | Enhancement of IFN-γ and TNF-α production | CD8+ T-cell culture | 1 µg/mL[4] |
| Concentration-dependent inhibition of proliferation | HL-60 cells | Concentration-dependent[8][9] | |
| Antitumor activity | In vivo mouse model | 20 mg/kg/day[10] |
Experimental Protocols
T-Cell Proliferation and Cytokine Release Assay (Adapted from studies on TP-5)
This protocol describes a general method to assess the effect of TP-5 on T-cell cytokine production.
1. Cell Preparation:
-
Isolate splenocytes from mice.
-
For CD8+ T-cell specific assays, purify CD8+ T-cells using magnetic-activated cell sorting (MACS).
2. Cell Culture and Treatment:
-
Culture the isolated cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Add TP-5 to the culture medium at the desired concentration (e.g., 1 µg/mL).[4]
-
Incubate the cells for a specified period (e.g., 5 days).[4]
3. Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Neuromuscular Junction Blockade Assay (Adapted from studies on this compound)
This protocol outlines a method to evaluate the effect of full-length this compound on neuromuscular transmission.
1. Preparation of Phrenic Nerve-Diaphragm:
-
Isolate the phrenic nerve-diaphragm from a rat.
-
Mount the preparation in an organ bath containing a physiological salt solution and maintain at 37°C, aerated with 95% O₂ and 5% CO₂.
2. Stimulation and Recording:
-
Stimulate the phrenic nerve with electrical pulses to elicit muscle contractions.
-
Record the contractile responses using a force transducer.
3. Treatment:
-
After obtaining a stable baseline of contractile responses, add full-length this compound to the organ bath at various concentrations.
-
Record the changes in muscle contraction amplitude over time.
4. Data Analysis:
-
Calculate the percentage inhibition of muscle contraction at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the contractile response).
Signaling Pathways
The differential functions of full-length this compound and TP-5 are a consequence of their distinct interactions with cellular signaling pathways.
Full-Length this compound Signaling in Immunomodulation
The immunoregulatory effects of full-length this compound on peripheral T-cells are associated with an increase in intracellular cGMP levels.[2] The binding of this compound to a yet-to-be-fully-characterized receptor on T-cells is believed to activate guanylate cyclase, leading to the conversion of GTP to cGMP. This increase in cGMP then triggers a downstream signaling cascade that modulates T-cell activation and proliferation.
TP-5 Signaling in Immunomodulation
TP-5 is thought to exert its immunomodulatory effects by upregulating the expression of IL-2 and its receptor.[1] This leads to the activation of the JAK-STAT and PI3K-Akt signaling pathways, which are critical for T-cell proliferation, survival, and differentiation.
Conclusion
Full-length this compound and its synthetic pentapeptide fragment, TP-5, share significant immunomodulatory properties, primarily centered on the regulation of T-cell differentiation and function. However, a critical functional divergence exists in their activity outside the immune system. Full-length this compound is a potent inhibitor of neuromuscular transmission through its interaction with nicotinic acetylcholine receptors, a characteristic not shared by TP-5. This distinction is crucial for researchers and drug development professionals considering the therapeutic application of these molecules. While TP-5 offers a more targeted immunomodulatory approach without the potential neuromuscular side effects, full-length this compound's pleiotropic effects may be advantageous in specific clinical contexts. Further research into the specific receptors and downstream signaling pathways for both molecules within the immune system will provide a more complete understanding of their mechanisms of action and facilitate the development of more targeted and effective immunotherapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of IL-2, IFN-gamma, TNF-alpha and IL-4 production in mice of different ages by thymopentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of this compound to the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Interaction: A Comparative Guide to the Validation of Thymopoietin's Binding to its Cellular Receptor
For researchers, scientists, and professionals in drug development, understanding the precise interactions between a ligand and its cellular receptor is paramount. This guide provides a detailed comparison of experimental data validating the binding of thymopoietin to its cellular receptor, the nicotinic acetylcholine (B1216132) receptor (nAChR), with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.
This compound, a 49-amino acid polypeptide hormone secreted by the thymus, plays a crucial role in the maturation of T-cells and also exhibits effects on neuromuscular transmission.[1][2] Its interaction with cellular receptors has been a subject of significant research, with studies identifying the nicotinic acetylcholine receptor as its primary binding site.[3][4][5] This guide delves into the experimental evidence that substantiates this binding, offering a comparative analysis with other relevant ligands.
Quantitative Analysis of Binding Affinities
The validation of this compound's binding to the nicotinic acetylcholine receptor has been quantified through various binding assays, providing key metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are crucial for comparing the binding affinity of this compound with other molecules that interact with the same receptor.
| Ligand | Receptor Source | Assay Type | Quantitative Metric | Value | Reference |
| This compound | C2 Muscle Cells | 125I-α-bungarotoxin Competition Binding | IC50 | 1.1 nM | [4] |
| This compound | Neonatal Muscle Cells | 125I-α-bungarotoxin Competition Binding | IC50 | 3.8 nM | [6] |
| This compound | Brain Membranes | 125I-α-bungarotoxin Competition Binding | IC50 | 3.1 nM | [7] |
| This compound | Rat Hemidiaphragm (intact) | 125I-α-bungarotoxin Competition Binding | IC50 | 2.1 x 10-7 M | [8] |
| This compound | Rat Hemidiaphragm (membranes) | 125I-α-bungarotoxin Competition Binding | IC50 | 0.35 nM | [8] |
| This compound | Torpedo californica | Radioligand Binding | Ka | ~2.5 x 10^9 M-1 | [3] |
| This compound | Neuronal Membranes | Radioligand Binding | Kd | 8 nM | [5] |
| α-bungarotoxin | C2 Muscle Cells | 125I-α-bungarotoxin Competition Binding | IC50 | Similar to this compound | [4] |
| This compound | C2 Muscle Cells | 22Na Uptake Inhibition | IC50 | 2 nM | [4] |
| This compound | Neonatal Muscle Cells | Carbachol-stimulated 22Na uptake inhibition (half-maximal carbachol) | IC50 | 1.9 +/- 0.2 nM | [6] |
| This compound | Neonatal Muscle Cells | Carbachol-stimulated 22Na uptake inhibition (maximal carbachol) | IC50 | 23 +/- 7 nM | [6] |
Experimental Protocols: A Closer Look
The validation of the this compound-nAChR interaction relies on robust experimental methodologies. The most prominent among these are radioligand binding assays, which directly measure the binding of a radiolabeled ligand to its receptor.
Radioligand Competition Binding Assay
This is a fundamental technique used to determine the affinity of an unlabeled ligand (in this case, this compound) by measuring its ability to displace a labeled ligand (e.g., 125I-α-bungarotoxin) from the receptor.
Objective: To determine the IC50 value of this compound for the nicotinic acetylcholine receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the nicotinic acetylcholine receptor (e.g., from C2 muscle cells, brain tissue, or Torpedo electric organ).
-
Radiolabeled ligand: 125I-α-bungarotoxin (a potent and specific antagonist of the nAChR).
-
Unlabeled competitor ligand: this compound.
-
Assay buffer.
-
Filtration apparatus (e.g., glass fiber filters).
-
Gamma counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand (125I-α-bungarotoxin) and the receptor preparation are incubated with varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound ligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Below is a graphical representation of the experimental workflow for a radioligand competition binding assay.
Signaling Pathways Following this compound Binding
The binding of this compound to the nicotinic acetylcholine receptor initiates a cascade of intracellular events. While primarily known for its role in neuromuscular transmission, the interaction of this compound with nAChRs on immune cells and neurons leads to distinct downstream effects.
Upon binding to the nAChR, this compound acts as an antagonist, inhibiting the ion flux that is typically mediated by the binding of acetylcholine.[4][8] This antagonistic action has been shown to prevent the morphological changes in muscle cells induced by nicotinic agonists.[6]
In the context of the immune system, the interaction of this compound with its receptor on T-lymphocytes leads to changes in intracellular cyclic nucleotide levels. Specifically, it has been observed to cause a rapid and transient increase in cyclic GMP (cGMP) levels, while slightly decreasing cyclic AMP (cAMP) levels.[2][9] This modulation of cyclic nucleotides is a key step in the signaling cascade that ultimately influences T-cell differentiation and function.
The following diagram illustrates the proposed signaling pathway of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent antagonist at nicotinic receptors in C2 muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound, a thymic polypeptide, prevents nicotinic agonist-induced morphological changes in neonatal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a thymic polypeptide, specifically interacts at neuronal nicotinic alpha-bungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Thymopoietin Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of thymopoietin and its alternatives, with a focus on presenting data and methodologies to support the reproducibility of key findings in T-cell differentiation and neuromuscular function.
This compound, a polypeptide hormone produced by the thymus gland, plays a crucial role in the development and maturation of T-lymphocytes.[1][2] Its biological activity is largely attributed to a five-amino-acid fragment known as thymopentin (B1683142) (TP-5).[1] This guide synthesizes data from multiple studies to facilitate the consistent assessment of this compound's biological effects and to provide a framework for comparing its activity with related molecules.
Comparative Bioactivity of this compound and its Analogs
This compound's primary function is the induction of prothymocytes to differentiate into thymocytes. However, its effects are not limited to the immune system, as it also influences neuromuscular transmission. Several related peptides, including its synthetic active fragment thymopentin and the splenic-derived polypeptide splenin, exhibit overlapping but distinct biological activities.
| Compound | Primary Immunological Effect | Neuromuscular Junction Effect | Key Distinctions |
| This compound | Induces T-cell differentiation | Yes | Selectively induces T-cell differentiation. |
| Thymopentin (TP-5) | Induces T-cell differentiation | Yes | Represents the active site of this compound and mimics its biological activities.[1] |
| Splenin | Induces both B-cell and T-cell differentiation | No | Does not affect neuromuscular transmission and has a broader effect on lymphocyte differentiation. |
| Thymosin α1 | Modulates T-cell function and enhances immune responses | Not reported | A distinct thymic peptide with a different structure and broader immunomodulatory effects. |
| Thymulin (FTS) | Induces T-cell differentiation and enhances T-cell function | Not reported | A zinc-dependent thymic hormone with its own distinct properties. |
Quantitative Analysis of this compound Activity
Reproducibility in research is contingent on the ability to obtain consistent quantitative data. The following table summarizes key quantitative parameters from various studies on this compound's activity.
| Assay | Parameter | Reported Value(s) | Source(s) |
| In Vitro T-cell Differentiation | Effective Concentration | < 0.25 ng/mL to > 1 ng/mL | [2] |
| Neuromuscular Transmission | Neuromuscular Block | Sub-nanogram concentrations | |
| Nicotinic Acetylcholine Receptor Binding | Binding Affinity (Ka) | ~2.5 x 10⁹ M⁻¹ | |
| α-Bungarotoxin Binding Inhibition | IC₅₀ | 1.1 nM - 3.8 nM | |
| Nicotinic Receptor-Mediated Ion Flux Inhibition | IC₅₀ | 1.9 nM - 23 nM | |
| Synthetic Peptide Fragment Activity | Relative Activity | ~3% of native this compound | [3] |
Experimental Protocols for Assessing this compound Function
To ensure that experimental findings can be reliably reproduced, detailed methodologies are essential. Below are protocols for key assays used to characterize the biological functions of this compound.
Protocol 1: In Vitro T-cell Differentiation (Komuro-Boyse Assay)
This bioassay is a foundational method for assessing the induction of T-cell differentiation by this compound and its analogs.
Objective: To measure the induction of the Thy-1.2 surface antigen on null lymphocytes isolated from the spleens of congenitally athymic (nu/nu) mice.
Materials:
-
Null lymphocytes from germ-free athymic (nu/nu) mice
-
This compound or other test compounds
-
Culture medium (e.g., RPMI 1640 with appropriate supplements)
-
Anti-Thy-1.2 antibody conjugated to a fluorescent marker
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate splenocytes from nu/nu mice and enrich for null lymphocytes.
-
Incubation: Incubate the null lymphocytes with varying concentrations of this compound or control substances. A typical incubation period is 2 hours.[4]
-
Staining: After incubation, wash the cells and stain with a fluorescently labeled anti-Thy-1.2 antibody.
-
Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells expressing the Thy-1.2 antigen.
-
Data Interpretation: A dose-dependent increase in the percentage of Thy-1.2 positive cells indicates T-cell differentiation-inducing activity.[2][5]
Protocol 2: Neuromuscular Blockade Assay
This assay assesses the effect of this compound on neuromuscular transmission.
Objective: To measure the inhibition of muscle contraction in response to nerve stimulation.
Materials:
-
Isolated phrenic nerve-diaphragm preparation from a rat
-
Physiological salt solution
-
Nerve stimulator
-
Force transducer
-
This compound or other test compounds
Procedure:
-
Preparation Setup: Mount the phrenic nerve-diaphragm preparation in a bath containing physiological salt solution and attach the diaphragm to a force transducer.
-
Stimulation: Stimulate the phrenic nerve to induce diaphragm contraction and record the baseline contractile force.
-
Compound Addition: Add this compound or other test compounds to the bath at various concentrations.
-
Measurement: Record the changes in contractile force in response to nerve stimulation after the addition of the compound.
-
Data Interpretation: A decrease in the force of contraction indicates a neuromuscular blockade.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's function can aid in understanding and reproducing experimental results.
This compound-Induced T-cell Differentiation Signaling Pathway
The immuno-regulatory actions of this compound on precursor T-cells are mediated by intracellular cyclic GMP (cGMP) elevation, in contrast to the cyclic AMP (cAMP) elevations that are induced in more mature T-cells.[1]
References
- 1. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay determinations of this compound and thymic hormone levels in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of a peptide fragment of this compound II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of T-cell differentiation in vitro by thymin, a purified polypeptide hormone of the thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Standardization of Biological Assays for Thymopoietin Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biological assays for determining the potency of thymopoietin, a key thymic hormone involved in T-cell maturation. Standardization of these assays is critical for reliable research, clinical studies, and the development of therapeutics targeting the immune system. This document outlines the methodologies of common assays, presents their performance characteristics, and details the known signaling pathways of this compound.
Comparison of this compound Potency Assays
The potency of this compound is primarily assessed through two main types of assays: in vitro bioassays that measure a biological response and immunoassays that quantify the protein itself. The choice of assay depends on the specific research or development need, with each having distinct advantages and limitations.
| Assay Type | Principle | Endpoint | Sensitivity | Throughput | Functional Relevance | Key Considerations |
| In Vitro Bioassay (Thy 1.2 Induction) | Measures the biological activity of this compound by its ability to induce the expression of the Thy 1.2 surface antigen on null lymphocytes from athymic mice. | Percentage of cells expressing Thy 1.2 antigen, typically measured by flow cytometry or immunofluorescence. | < 0.25 ng/mL[1][2][3] | Low to medium | High (directly measures biological effect on target cells) | Requires primary cell culture, which can have high variability. The assay is also sensitive to non-specific inducers.[1][2][3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A quantitative immunoassay that uses antibodies to detect and quantify the concentration of this compound in a sample. | Colorimetric or fluorescent signal proportional to the amount of this compound. | Typically in the pg/mL to ng/mL range (e.g., 7.8 pg/mL - 500 pg/mL for some kits). | High | Medium (measures protein concentration, which may not always directly correlate with biological activity) | Specificity depends on the quality of the antibodies used. Can be susceptible to interference from sample matrix components. |
Experimental Protocols
In Vitro Bioassay: Induction of Thy 1.2 Antigen
This bioassay remains a fundamental method for assessing the functional potency of this compound.[1][2][3]
1. Cell Preparation:
- Isolate spleen cells from germ-free athymic (nu/nu) mice.
- Prepare a single-cell suspension of null lymphocytes.
2. Incubation:
- Incubate the null lymphocytes with varying concentrations of the this compound standard or test sample.
- To enhance specificity, a high concentration of a non-specific inducer like ubiquitin can be added to the incubation mixture.[1][2][3]
- Incubate for a sufficient period to allow for Thy 1.2 antigen expression.
3. Detection:
- Stain the cells with a fluorescently labeled anti-Thy 1.2 antibody.
- Analyze the percentage of Thy 1.2 positive cells using a flow cytometer or fluorescence microscope.
4. Data Analysis:
- Generate a dose-response curve by plotting the percentage of induced cells against the concentration of the this compound standard.
- Determine the potency of the test sample by comparing its activity to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used high-throughput method for quantifying this compound concentration. The following is a general protocol for a sandwich ELISA, which is a common format for this assay.
1. Plate Coating:
- Coat the wells of a 96-well microplate with a capture antibody specific for this compound.
- Incubate and then wash the plate to remove any unbound antibody.
2. Blocking:
- Add a blocking buffer (e.g., bovine serum albumin) to block any non-specific binding sites on the plate surface.
- Incubate and wash the plate.
3. Sample and Standard Incubation:
- Add serially diluted this compound standards and the test samples to the wells.
- Incubate to allow the this compound to bind to the capture antibody.
- Wash the plate to remove unbound substances.
4. Detection Antibody Incubation:
- Add a biotinylated detection antibody that also specifically binds to this compound.
- Incubate and then wash the plate.
5. Enzyme Conjugate and Substrate Addition:
- Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.
- Incubate and wash the plate.
- Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
6. Measurement and Analysis:
- Stop the reaction with a stop solution.
- Measure the absorbance of each well using a microplate reader.
- Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards.
- Calculate the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
This compound signaling cascade in T-cell differentiation.
Comparative experimental workflows for this compound potency assays.
References
A Comparative Analysis of the In Vivo Stability of Thymopoietin and its Active Fragment, Thymopentin
For researchers and professionals in drug development, understanding the in vivo stability of therapeutic peptides is paramount to predicting their efficacy and dosing regimens. This guide provides a detailed comparison of the in vivo stability of thymopoietin and its synthetic pentapeptide fragment, thymopentin (B1683142), supported by available experimental data and methodologies.
This compound, a 49-amino acid polypeptide hormone secreted by the thymus, and its biologically active fragment, thymopentin (TP-5), corresponding to amino acids 32-36, play crucial roles in the regulation of immune function, particularly in T-cell differentiation and maturation.[1][2] While thymopentin possesses the full biological activity of its parent molecule, their disparate sizes suggest significant differences in their in vivo stability and pharmacokinetic profiles.[1]
Quantitative Comparison of In Vivo Stability
Direct comparative studies on the in vivo stability of this compound and thymopentin are scarce in the available scientific literature. However, data on the individual molecules, particularly thymopentin, provide insights into their respective metabolic fates.
| Parameter | This compound | Thymopentin | Reference(s) |
| Structure | 49 amino acid polypeptide | 5 amino acid peptide (Arg-Lys-Asp-Val-Tyr) | [1][2] |
| Molecular Weight | ~5.5 kDa | 679.8 g/mol | [2] |
| In Vitro Half-Life (Human Plasma) | Data not available | Approximately 30 seconds | [3] |
| Primary Degradation Pathway | Not definitively characterized | Enzymatic degradation by aminopeptidases | [4] |
The data clearly indicates that thymopentin is highly susceptible to rapid degradation in plasma.[3] This short half-life is a critical consideration for its therapeutic application, often necessitating specific formulation strategies or administration routes to enhance its bioavailability. The in vivo stability of the full-length this compound molecule has not been extensively reported, precluding a direct quantitative comparison. The larger size and more complex tertiary structure of this compound may offer some protection against rapid enzymatic degradation compared to the small pentapeptide.[5]
Experimental Protocols
Determination of In Vitro Peptide Stability in Plasma
A common method to assess the stability of peptides like this compound and thymopentin is through in vitro incubation with plasma followed by quantification of the remaining intact peptide over time.[6][7][8]
Objective: To determine the rate of degradation of a peptide in plasma.
Materials:
-
Test peptide (this compound or Thymopentin)
-
Pooled human plasma (or plasma from other species of interest)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
Internal standard for analytical quantification
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[9]
Procedure:
-
Preparation: The test peptide is dissolved in a suitable buffer and spiked into pre-warmed plasma at a known concentration.
-
Incubation: The peptide-plasma mixture is incubated at 37°C.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is immediately stopped by adding a quenching solution that precipitates plasma proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by HPLC or LC-MS to quantify the peptide concentration.
-
Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated, typically using a first-order decay model.[9]
Experimental workflow for in vitro plasma stability assay.
Degradation and Signaling Pathways
Thymopentin Degradation and Signaling
Thymopentin's degradation is initiated by the cleavage of its N-terminal arginine residue by aminopeptidases, leading to smaller, inactive peptide fragments.[4]
Degradation pathway of Thymopentin.
In terms of its mechanism of action, thymopentin has been shown to modulate immune responses through various signaling pathways. One proposed pathway involves its interaction with Toll-like receptor 2 (TLR2), leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB signaling pathway. This activation results in the production of various cytokines, contributing to its immunomodulatory effects.[10][11][12]
Proposed signaling pathway of Thymopentin via TLR2.
This compound Signaling
The signaling mechanisms of the full-length this compound are less clearly defined. However, studies have shown that this compound can induce a rapid and transient increase in intracellular cyclic GMP (cGMP) levels in T-lymphocytes.[13] This suggests that cGMP acts as a second messenger in mediating the effects of this compound on T-cell differentiation and function.[1] The precise cell surface receptor and downstream effectors in this pathway require further elucidation. Additionally, this compound has been found to interact with nicotinic acetylcholine (B1216132) receptors, although the physiological significance of this interaction in its immunological effects is not fully understood.[14]
Proposed signaling pathway of this compound.
Conclusion
References
- 1. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Short in vitro half-life of thymopoietin32--36 pentapeptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of a peptide fragment of this compound II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a thymic polypeptide, regulates nicotinic alpha-bungarotoxin sites in chromaffin cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Measures for Recombinant Thymopoietin Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key quality control (QC) measures for batches of recombinant thymopoietin, a crucial immunomodulatory protein. Ensuring the purity, potency, and safety of recombinant this compound is paramount for reliable research and therapeutic development. This document outlines critical QC assays, presents comparative data from three hypothetical batches, and details the experimental protocols for each test.
I. Comparative Quality Control Data
The following table summarizes the QC data for three independent batches of recombinant human this compound. These results are representative of a typical manufacturing process and highlight the acceptable variability between batches.
Table 1: Comparative Quality Control Data for Three Batches of Recombinant this compound
| Quality Control Parameter | Method | Acceptance Criteria | Batch A | Batch B | Batch C |
| Identity | |||||
| Molecular Weight | Mass Spectrometry | 5562 ± 2 Da | 5562.1 Da | 5561.8 Da | 5562.5 Da |
| N-terminal Sequence | Edman Degradation | Correct Sequence | Confirmed | Confirmed | Confirmed |
| Purity | |||||
| Purity by SDS-PAGE | Densitometry | ≥ 95% | 98.5% | 97.2% | 99.1% |
| Purity by RP-HPLC | Peak Area | ≥ 95% | 98.9% | 97.5% | 99.3% |
| Aggregation | |||||
| Monomer Content by SEC | Peak Area | ≥ 98% | 99.2% | 98.5% | 99.5% |
| Potency | |||||
| Bioassay (T-cell differentiation) | EC50 | Report Value | 1.2 nM | 1.5 nM | 1.1 nM |
| Impurities | |||||
| Endotoxin (B1171834) | LAL Assay | < 1 EU/µg | 0.2 EU/µg | 0.3 EU/µg | 0.1 EU/µg |
| Host Cell Proteins (HCP) | ELISA | < 100 ng/mg | 35 ng/mg | 48 ng/mg | 29 ng/mg |
| Stability | |||||
| Thermal Stability (Tm) | nanoDSF | Report Value | 58.2 °C | 57.9 °C | 58.5 °C |
II. This compound Signaling Pathway and Quality Control Workflow
To understand the biological activity of this compound and the logical flow of its quality control, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Quality Control Workflow for this compound.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in the quality control of recombinant this compound are provided below.
Identity Confirmation
-
Mass Spectrometry (for Molecular Weight)
-
Sample Preparation: Desalt the protein sample using a C4 ZipTip. Elute with 50% acetonitrile (B52724), 0.1% formic acid.
-
Analysis: Analyze the sample using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Data Processing: Deconvolute the resulting mass spectrum to determine the average molecular weight of the protein.
-
-
N-terminal Sequencing (Edman Degradation)
-
Sample Preparation: Blot the protein sample onto a PVDF membrane.
-
Sequencing: Perform automated Edman degradation using a protein sequencer.
-
Analysis: Identify the phenylthiohydantoin (PTH)-amino acid derivatives by HPLC for each cycle to determine the N-terminal sequence.
-
Purity and Aggregation Assessment
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel at 150V until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize protein bands.
-
Analysis: Use densitometry software to quantify the percentage of the main protein band relative to total protein.
-
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)
-
Mobile Phases: Use 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).
-
Chromatography: Inject the sample onto a C18 column. Elute with a linear gradient of Mobile Phase B.
-
Detection: Monitor the absorbance at 214 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity of the main peak.
-
-
SEC (Size-Exclusion Chromatography)
-
Mobile Phase: Use a phosphate-buffered saline (PBS) solution.
-
Chromatography: Inject the sample onto a size-exclusion column suitable for the molecular weight of this compound.
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: Determine the percentage of the monomer peak relative to the total peak area to quantify aggregation.
-
Potency Determination
-
T-cell Differentiation Bioassay
-
Cell Culture: Culture a suitable T-lymphocyte precursor cell line (e.g., Jurkat cells) in appropriate media.
-
Treatment: Treat the cells with serial dilutions of the recombinant this compound batches and a reference standard.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Analysis: Use flow cytometry to quantify the expression of a T-cell differentiation marker (e.g., CD3).
-
Calculation: Determine the EC50 (half-maximal effective concentration) for each batch by fitting the dose-response data to a four-parameter logistic curve.
-
Impurity Analysis
-
LAL (Limulus Amebocyte Lysate) Assay for Endotoxins
-
Sample Preparation: Prepare serial dilutions of the protein sample and endotoxin standards.
-
Assay: Perform a chromogenic LAL assay according to the kit manufacturer's instructions.[1]
-
Measurement: Read the absorbance at 405 nm.[1]
-
Calculation: Calculate the endotoxin concentration in the sample based on the standard curve.
-
-
Host Cell Protein (HCP) ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coating: Coat a 96-well plate with a capture antibody specific for host cell proteins.
-
Sample Incubation: Add diluted protein samples and standards to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP and a substrate solution.[2]
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Quantify the HCP concentration in the sample using the standard curve.[2]
-
Stability Assessment
-
nanoDSF (nano Differential Scanning Fluorimetry)
-
Sample Preparation: Dilute the protein sample in the formulation buffer.
-
Measurement: Load the sample into capillaries and place them in the nanoDSF instrument.
-
Thermal Denaturation: Apply a thermal ramp (e.g., from 20°C to 95°C) and monitor the change in intrinsic tryptophan fluorescence.
-
Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Thymopoietin Disposal
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Adherence to proper disposal protocols for bioactive peptides like thymopoietin is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety standards and minimizing environmental impact.
Hazard and Safety Overview
All peptide waste should be treated as laboratory chemical waste.[2] It is crucial to prevent the release of these bioactive molecules into the environment.
Quantitative Data on Peptide Handling
Proper storage and handling are critical to maintaining peptide integrity and ensuring safety. The following table summarizes key recommendations for handling peptide solutions like this compound.
| Parameter | Recommendation | Rationale | Source |
| Storage of Lyophilized Peptide | Store at -20°C or colder for long-term stability.[3][4] | Prevents degradation and maintains peptide integrity over time. | [3][4] |
| Storage of Reconstituted Peptide | Aliquot into single-use volumes and store frozen below -15°C. Avoid repeated freeze-thaw cycles.[3] | Minimizes degradation that can occur with repeated temperature changes. | [3] |
| Handling of Peptide Powders | Allow the container to reach room temperature in a desiccator before opening.[3][5] | Prevents condensation of atmospheric moisture, which can reduce peptide stability.[3][4] | |
| Solubilization | Use sterile, oxygen-free water or buffer. For hydrophobic peptides, a small amount of DMSO may be necessary.[5] | Ensures peptide stability and prevents oxidation of sensitive amino acid residues. | [5] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures outline the safe disposal of this compound in various forms.
Step 1: Waste Segregation and Collection
-
Identify all this compound waste streams. This includes unused or expired this compound powder, reconstituted solutions, empty vials, and contaminated labware such as pipette tips, gloves, and bench paper.[6]
-
Segregate this compound waste. Keep it separate from non-hazardous and other chemical waste streams to ensure it is disposed of correctly.[6]
Step 2: Disposal of Liquid this compound Waste
-
Do NOT pour down the sink. This is a critical step to prevent environmental contamination.[2]
-
Collect in a designated hazardous waste container. Use a clearly labeled, leak-proof container for all liquid waste containing this compound.[6] The label should include "Hazardous Waste," the name of the peptide, and any relevant hazard symbols.
-
Inactivation (Recommended). While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[7] A common method is hydrolysis by adding a strong acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) and allowing it to react for at least 24 hours.[7]
-
Neutralization. If inactivation is performed, the solution must be neutralized to a pH between 6.0 and 8.0 before disposal.[7]
-
Arrange for pickup. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste container.[7]
Step 3: Disposal of Solid this compound Waste
-
Contaminated Labware. Place all contaminated items, including gloves, pipette tips, and centrifuge tubes, into a designated solid hazardous waste container.[6] This container should be puncture-resistant and clearly labeled.[6]
-
Empty Vials.
-
Triple-rinse the vial with a suitable solvent (e.g., water or ethanol).[6]
-
Collect the rinsate as hazardous liquid waste.[6]
-
Deface the label on the vial to prevent misuse.[6]
-
Dispose of the rinsed vial in the appropriate laboratory glass waste container, in accordance with your institution's guidelines.[6]
-
-
Arrange for pickup. Once the solid waste container is full, seal it and arrange for pickup through your institution's hazardous waste management program.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of liquid and solid this compound waste.
References
Essential Safety and Operational Guide for Handling Thymopoietin
This document provides crucial safety protocols and logistical information for the handling and disposal of Thymopoietin, a polypeptide hormone involved in immune function and T-cell differentiation. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound have not been extensively investigated, a cautious approach to handling is warranted. The following personal protective equipment is recommended to minimize exposure and ensure personnel safety.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated, disposable, back-closing laboratory coat or gown should be worn over personal clothing. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that comply with ANSI Z87.1. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | If handling the lyophilized powder outside of a containment system (e.g., fume hood, biological safety cabinet), a NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | Never wear open-toed shoes in the laboratory. Shoes should be made of a liquid-resistant material. |
Occupational Exposure and Handling
Currently, there is no established Occupational Exposure Limit (OEL) for this compound. Therefore, the principle of Occupational Exposure Banding (OEB) for potent pharmaceutical compounds should be applied. This involves treating the substance as potentially hazardous and minimizing exposure to the lowest reasonably achievable level.
Handling Lyophilized Powder:
-
All handling of the lyophilized powder should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to contain any airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Carefully open vials to avoid creating aerosols.
Handling Reconstituted Solutions:
-
Prepare solutions in a fume hood or biological safety cabinet.
-
Avoid vortexing, which can cause shearing of the peptide. Gentle swirling or inversion is recommended for dissolution.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Storage and Stability
Proper storage is critical to maintain the integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Store in a desiccator to protect from moisture. |
| 2-8°C | Short-term (weeks to months) | Keep in a tightly sealed container. | |
| Room Temperature | Very short-term (a few weeks) | Avoid exposure to light and humidity. | |
| Reconstituted Solution | 2-8°C | Short-term (up to a few days) | Use sterile buffer for reconstitution. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C or -80°C | Long-term (months) | Aliquoting into single-use vials is highly recommended to prevent degradation from freeze-thaw cycles. |
Experimental Protocol: In Vitro Bioassay for this compound Activity
This protocol details a sensitive in vitro assay to measure the biological activity of this compound by inducing the differentiation of T-cell precursors.[1]
Objective: To determine the concentration-dependent effect of this compound on the induction of the Thy 1.2 surface antigen on null lymphocytes from athymic (nu/nu) mice.
Materials:
-
This compound (lyophilized)
-
Spleen cells from germ-free athymic (nu/nu) mice
-
RPMI 1640 medium supplemented with 10% fetal calf serum
-
Anti-Thy 1.2 antiserum
-
Complement (e.g., rabbit serum)
-
Trypan blue solution
-
Microtiter plates
Procedure:
-
Preparation of Target Cells:
-
Aseptically remove spleens from nu/nu mice and prepare a single-cell suspension in RPMI 1640.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells twice with RPMI 1640 and resuspend to a concentration of 1 x 10^7 cells/mL.
-
-
Incubation with this compound:
-
Prepare serial dilutions of reconstituted this compound in RPMI 1640 to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
In a 96-well microtiter plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection of Thy 1.2 Antigen Expression:
-
Following incubation, wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of an appropriate dilution of anti-Thy 1.2 antiserum.
-
Incubate for 30 minutes on ice.
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in 100 µL of a suitable dilution of complement.
-
Incubate for 45 minutes at 37°C.
-
-
Data Analysis:
-
Add Trypan blue solution to each well.
-
Using a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of cytotoxicity (induced cells) for each this compound concentration: % Cytotoxicity = [(Total cells - Viable cells) / Total cells] x 100
-
Plot the percentage of induced cells against the this compound concentration to generate a dose-response curve.
-
This compound Signaling in T-Cell Differentiation
This compound plays a role in the maturation of T-cell precursors (thymocytes) within the thymus. Its biological activity is largely attributed to a five-amino-acid fragment called Thymopentin (TP-5). The interaction of this compound with its putative receptor on thymocytes is believed to initiate a signaling cascade that leads to the expression of T-cell specific markers and functional maturation. One of the key intracellular events is the elevation of cyclic GMP (cGMP).[2]
Operational and Disposal Plans
A clear workflow for the preparation, use, and disposal of this compound is essential for safety and regulatory compliance.
Disposal Plan:
All waste contaminated with this compound must be treated as chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials, including pipette tips, vials, gloves, and bench paper, should be collected in a dedicated, lined, and labeled hazardous waste container.
-
Decontamination: For liquid waste, chemical inactivation can be performed by adding a 1M solution of sodium hydroxide (B78521) or hydrochloric acid and allowing it to stand for at least 24 hours, followed by neutralization.
-
Final Disposal: All this compound waste must be disposed of through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
